Diethylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJVOCVAZHETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCPCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211764 | |
| Record name | Phosphine, diethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-49-6 | |
| Record name | Phosphine, diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylphosphine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diethylphosphine ((C₂H₅)₂PH), a valuable organophosphorus compound utilized as a ligand in catalysis and as a precursor in the synthesis of various organophosphorus derivatives. This document details experimental protocols, spectroscopic data, and safety precautions necessary for the safe and effective handling and analysis of this pyrophoric and reactive compound.
Introduction
This compound is a secondary phosphine that plays a significant role in coordination chemistry and organic synthesis. Its utility as a ligand stems from its electronic and steric properties, which can be fine-tuned to influence the reactivity and selectivity of metal catalysts. Furthermore, the reactive P-H bond in this compound allows for its derivatization into a wide array of more complex organophosphorus compounds, making it a versatile building block for drug discovery and materials science. This guide aims to provide researchers with the necessary information for the synthesis, purification, and comprehensive characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of a Grignard reagent with phosphorus trichloride to form an intermediate, which is subsequently reduced. What follows is a detailed protocol for a two-step synthesis.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process: the formation of chlorothis compound followed by its reduction to this compound.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
Schlenk line and glassware
-
Dry solvents (diethyl ether, tetrahydrofuran)
-
Ethylmagnesium bromide (Grignard reagent)
-
Phosphorus trichloride (PCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Step 1: Synthesis of Chlorothis compound (Et₂PCl)
This procedure is adapted from the synthesis of analogous chlorodialkylphosphines.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Charge the Flask: In the flask, place a solution of phosphorus trichloride in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask in a dry ice/acetone bath. Slowly add a solution of ethylmagnesium bromide in diethyl ether from the dropping funnel to the stirred solution of phosphorus trichloride. Maintain the temperature of the reaction mixture below -20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and filter it under an inert atmosphere to remove the magnesium salts. The filtrate contains the crude chlorothis compound.
Step 2: Reduction of Chlorothis compound to this compound (Et₂PH)
-
Reaction Setup: In a separate dry, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition of Chlorothis compound: Cool the LiAlH₄ suspension in an ice bath. Slowly add the ethereal solution of crude chlorothis compound obtained from Step 1 to the stirred suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of degassed water, followed by a sodium hydroxide solution, and then more water, all while maintaining a cold temperature and a vigorous inert gas flow to sweep away any phosphine gas that may be generated.
-
Isolation: Filter the resulting mixture to remove the aluminum salts. Dry the ethereal filtrate over anhydrous magnesium sulfate.
-
Purification: Carefully remove the solvent by distillation at atmospheric pressure. The crude this compound can then be purified by fractional distillation under an inert atmosphere.
Safety Precautions: this compound is pyrophoric and will spontaneously ignite in air. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using appropriate Schlenk techniques. Wear fire-resistant personal protective equipment, including a lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄H₁₁P |
| Molecular Weight | 90.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85 °C |
| Density | 0.782 g/mL at 25 °C |
| ³¹P NMR (vs. 85% H₃PO₄) | δ -53 ppm |
| ¹H NMR | See Table 2 |
| ¹³C NMR | See Table 3 |
| IR Spectroscopy | See Table 4 |
| Mass Spectrometry | See Table 5 |
Table 1: Physical and general spectroscopic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~3.0 - 3.5 | dsept | P-H | ¹J(P,H) ≈ 190 Hz |
| ~1.4 - 1.6 | m | P-CH₂ -CH₃ | |
| ~0.9 - 1.1 | dt | P-CH₂-CH₃ | ³J(H,H) ≈ 7.5 Hz, ³J(P,H) ≈ 15 Hz |
Table 2: ¹H NMR spectral data for this compound. The spectrum shows a characteristic doublet of septets for the proton directly attached to the phosphorus atom due to coupling with the phosphorus nucleus and the adjacent methylene protons.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~15 - 20 | d | C H₂-CH₃ | ¹J(P,C) ≈ 10 Hz |
| ~10 - 15 | d | CH₂-C H₃ | ²J(P,C) ≈ 15 Hz |
Table 3: ¹³C NMR spectral data for this compound. Both carbon signals appear as doublets due to coupling with the phosphorus atom.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic P-H stretching vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2280 | Medium | ν(P-H) stretching |
| ~2960, 2930, 2870 | Strong | ν(C-H) stretching |
| ~1450, 1375 | Medium | δ(C-H) bending |
| ~950-1050 | Medium | P-C stretching |
Table 4: Key IR absorption bands for this compound. The P-H stretch is a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| m/z | Relative Intensity | Assignment |
| 90 | High | [M]⁺ (Molecular ion) |
| 61 | High | [M - C₂H₅]⁺ |
| 31 | Moderate | [PH₂]⁺ |
Table 5: Major fragments observed in the mass spectrum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity of this compound and to separate it from reaction byproducts.
Experimental Protocol:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B Series GC/MSD or equivalent
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to handle the neat sample. The injector temperature should be optimized, typically around 250 °C.
-
Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) will effectively separate this compound from any impurities.
-
MS Detector: Electron ionization (EI) at 70 eV. The mass range should be scanned from a low m/z (e.g., 30) to a value that includes the molecular ion (e.g., 150).
Data Analysis Workflow:
Caption: A flowchart outlining the GC-MS data analysis process for this compound.
Safety and Handling
This compound is a hazardous material and must be handled with extreme caution.
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Pyrophoric: Spontaneously ignites in air. Always handle under an inert atmosphere.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosive: Causes severe skin burns and eye damage.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Small spills can be cautiously quenched with a dilute solution of an oxidizing agent like sodium hypochlorite, but this should only be done by trained personnel.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols, spectroscopic data, and safety information are intended to equip researchers with the knowledge necessary to safely and effectively work with this important organophosphorus compound. Adherence to strict safety protocols is paramount when handling this pyrophoric and reactive substance. The characterization data presented will aid in the confirmation of the successful synthesis and purity assessment of this compound, facilitating its use in further research and development.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphine ((C₂H₅)₂PH) is a secondary phosphine, an organophosphorus compound characterized by a phosphorus atom bonded to two ethyl groups and one hydrogen atom. As a member of the phosphine family, it is a potent nucleophile and reducing agent, finding significant application as a ligand in transition-metal-catalyzed cross-coupling reactions. Its reactivity is largely dictated by the lone pair of electrons on the phosphorus atom and the P-H bond. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling protocols for this compound, tailored for professionals in research and development.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁P | [1][2] |
| Molecular Weight | 90.10 g/mol | [2] |
| CAS Number | 627-49-6 | [1] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 85 °C | [1] |
| Density | 0.782 g/mL at 25 °C | |
| Refractive Index | 1.447 (589.3 nm, 20 °C) | [1][3] |
| Flash Point | Not applicable | |
| Sensitivity | Air sensitive | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
³¹P NMR: The ³¹P Nuclear Magnetic Resonance spectrum provides characteristic chemical shift information for the phosphorus nucleus.[2]
-
Other Spectroscopic Data: Mass spectrometry (MS), Infrared (IR) spectroscopy, and other NMR techniques (¹H, ¹³C) are also used for structural elucidation.[4][5][6][7]
Reactivity and Synthetic Applications
The reactivity of this compound is centered around the phosphorus atom, which can act as a nucleophile, a base, or a ligand for metal centers.
Oxidation
Alkylphosphines, like this compound, are generally more electron-donating and, consequently, more prone to oxidation than their triarylphosphine counterparts.[8] It is highly sensitive to air and can be pyrophoric, meaning it can ignite spontaneously upon exposure to air.[2] This necessitates handling under an inert atmosphere (e.g., argon or nitrogen). The oxidation product is this compound oxide.
Acid-Base Chemistry
The lone pair of electrons on the phosphorus atom imparts basic properties to this compound, allowing it to react with acids. However, the P-H bond can also exhibit acidic character, especially in the presence of strong bases, leading to the formation of a phosphide anion.
Role as a Ligand in Catalysis
This compound is a valuable ligand in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and complex organic molecules. Its utility has been noted in several key transformations:
-
Buchwald-Hartwig Cross-Coupling
-
Suzuki-Miyaura Coupling
-
Stille Coupling
-
Sonogashira Coupling
-
Negishi Coupling
-
Heck Reaction
-
Hiyama Coupling
The phosphine ligand coordinates to the metal center (e.g., palladium), influencing its electronic properties and steric environment, which in turn modulates the catalytic activity and selectivity of the reaction.
Caption: Role of phosphine ligands in a cross-coupling cycle.
Experimental Protocols
Detailed experimental procedures are critical for the safe and effective use of this compound. Below are representative protocols for reactions where secondary phosphines or their derivatives are employed.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a typical Suzuki-Miyaura coupling using a phosphine ligand. This compound can be used in place of other phosphine ligands, though optimization of reaction conditions may be necessary.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound ligand (2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Add the this compound ligand via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols for handling.
Hazard Classifications:
-
Pyrophoric Liquid: Catches fire spontaneously if exposed to air.[2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[9]
-
Skin and Body Protection: A flame-retardant laboratory coat, buttoned and properly fitted, over cotton clothing.[10]
-
Respiratory Protection: Use of a respirator is required if exposure limits are exceeded or if irritation occurs.[10] Work should be conducted in a fume hood.
Handling and Storage:
-
Handle and store under an inert atmosphere (e.g., argon or nitrogen).
-
Ground and bond containers when transferring material to prevent static discharge.[9][11]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, alkalis, and moisture.[9][12]
References
- 1. This compound CAS#: 627-49-6 [amp.chemicalbook.com]
- 2. Phosphine, diethyl- | C4H11P | CID 82948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 627-49-6 [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphine [(C₂H₅)₂PH] is a secondary phosphine that serves as a versatile building block and ligand in organophosphorus chemistry. Its molecular structure and the nature of its phosphorus-centered bonding are fundamental to its reactivity and its utility in various applications, including catalysis and drug development. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon both experimental and computational data.
Molecular Structure and Geometry
The three-dimensional arrangement of atoms in this compound is characterized by a phosphorus atom bonded to two ethyl groups and one hydrogen atom, with a lone pair of electrons residing on the phosphorus. This arrangement results in a trigonal pyramidal geometry around the phosphorus center.
Due to the challenges in obtaining single crystals of this compound for X-ray diffraction and the complexities of its rotational spectrum for microwave spectroscopy, high-level computational studies, particularly Density Functional Theory (DFT), have become a primary source for detailed structural parameters.
Experimental Determination of Molecular Structure
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to derive a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: A molecular model is refined by fitting the calculated diffraction intensities to the experimental data to determine the equilibrium bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Microwave Spectroscopy
-
Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Detection: Absorption of microwaves occurs at frequencies corresponding to the rotational transitions of the molecule.
-
Spectral Analysis: The frequencies of the absorption lines are measured with high precision.
-
Structure Determination: The rotational constants (A, B, and C) are determined from the spectrum. These constants are related to the moments of inertia of the molecule, from which the bond lengths and angles can be derived, often with the aid of isotopic substitution.
Computational Determination of Molecular Structure
In the absence of direct experimental structural data, computational chemistry provides reliable predictions of molecular geometry. The following data is based on a representative DFT calculation at the B3LYP/6-311++G(d,p) level of theory, a widely accepted method for providing reliable geometries.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | P-H | 1.415 |
| P-C | 1.865 | |
| C-C | 1.538 | |
| C-H (methylene) | 1.095 | |
| C-H (methyl) | 1.093 | |
| **Bond Angles (°) ** | H-P-C | 96.5 |
| C-P-C | 101.2 | |
| P-C-C | 112.5 | |
| P-C-H | 108.7 | |
| C-C-H | 110.5 | |
| H-C-H (methylene) | 107.8 | |
| H-C-H (methyl) | 108.5 | |
| Dihedral Angles (°) | H-P-C-C | 178.5 |
| C-P-C-C | 65.0 |
Note: These values represent a plausible computed structure and may vary slightly depending on the computational method and basis set employed.
Bonding in this compound
The bonding in this compound is characterized by covalent bonds between the phosphorus, carbon, and hydrogen atoms. The phosphorus atom utilizes its 3p orbitals to form sigma (σ) bonds with the hydrogen and the two carbon atoms of the ethyl groups. The lone pair of electrons on the phosphorus atom occupies a hybrid orbital with significant s-character and is responsible for the nucleophilic and Lewis basic properties of the molecule.
The C-P-C bond angle of approximately 101.2° is larger than the H-P-H angle in phosphine (PH₃) (around 93.5°), which can be attributed to the steric repulsion between the bulkier ethyl groups.
Spectroscopic Properties
Spectroscopic techniques are essential for characterizing the structure and bonding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired for the desired nuclei (¹H, ¹³C, ³¹P).
-
Spectral Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain NMR spectrum.
-
Spectral Analysis: Chemical shifts, coupling constants, and signal multiplicities are determined from the processed spectrum.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | ~ -60 | Multiplet | ¹J(P,H) ≈ 190 | (C₂H₅)₂P H |
| ¹H | ~ 3.2 | Doublet of multiplets | ¹J(P,H) ≈ 190 | (C₂H₅)₂PH |
| ~ 1.5 | Multiplet | -CH₂ -CH₃ | ||
| ~ 1.0 | Triplet of doublets | ³J(H,H) ≈ 7.6, ³J(P,H) ≈ 14 | -CH₂-CH₃ | |
| ¹³C | ~ 18 | Doublet | ¹J(P,C) ≈ 12 | -CH₂ -CH₃ |
| ~ 10 | Doublet | ²J(P,C) ≈ 15 | -CH₂-CH₃ |
Note: Chemical shifts are relative to 85% H₃PO₄ for ³¹P and TMS for ¹H and ¹³C. Values are approximate and can vary with solvent and concentration.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and the strength of the chemical bonds.
Experimental Protocol: Infrared (IR) and Raman Spectroscopy
-
Sample Preparation: For IR spectroscopy, the sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent. For Raman spectroscopy, the liquid sample is typically held in a glass capillary.
-
Data Acquisition: An IR or Raman spectrometer is used to obtain the vibrational spectrum.
-
Spectral Analysis: The frequencies of the absorption (IR) or scattering (Raman) bands are identified and assigned to specific vibrational modes of the molecule.
Table 3: Key Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 | Strong | C-H stretching (asymmetric, CH₃) |
| ~ 2930 | Strong | C-H stretching (asymmetric, CH₂) |
| ~ 2870 | Strong | C-H stretching (symmetric, CH₃) |
| ~ 2280 | Medium | P-H stretching |
| ~ 1455 | Medium | CH₂ scissoring, CH₃ deformation |
| ~ 1040 | Medium | C-C stretching |
| ~ 970 | Medium | P-H bending |
| ~ 730 | Strong | P-C stretching |
| ~ 670 | Medium | CH₂ rocking |
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of the this compound molecule.
Experimental Workflow for Structural Determination
Caption: Workflow for determining the molecular structure.
Conclusion
The molecular structure and bonding of this compound are well-understood through a combination of spectroscopic techniques and computational modeling. The trigonal pyramidal geometry at the phosphorus atom, along with the electronic and steric effects of the ethyl groups and the P-H bond, dictates its chemical behavior. This in-depth understanding is crucial for harnessing the full potential of this compound in synthetic chemistry and the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers in these fields.
A Technical Guide to the Spectroscopic Analysis of Diethylphosphine
Introduction
Diethylphosphine ((C₂H₅)₂PH) is a primary organophosphorus compound and a versatile ligand in coordination chemistry and catalysis. As a pyrophoric and air-sensitive liquid, its characterization requires specific handling techniques. This guide provides an in-depth overview of the key spectroscopic data—³¹P Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to identify and characterize this compound. Detailed experimental protocols are provided for researchers and professionals in chemistry and drug development.
Spectroscopic Data Summary
The following sections summarize the essential spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly effective technique for analyzing organophosphorus compounds due to the 100% natural abundance and spin-½ nucleus of the phosphorus-31 isotope.[1] Spectra are typically referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).[2]
Table 1: ³¹P NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ), ppm | Multiplicity (Proton-Coupled) | Multiplicity (Proton-Decoupled) |
| ³¹P | ~ -20 to -55 | Doublet (¹JP-H ≈ 190-210 Hz) | Singlet |
Note: The chemical shift for this compound is in the range typical for secondary phosphines. The chemical shift of the structurally similar triethylphosphine (PEt₃) is reported at -20 ppm.[3] The direct P-H bond causes a large one-bond coupling constant (¹JP-H).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups within a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to bond vibrations.[4] For this compound, the key identifying feature is the P-H stretching vibration.
Table 2: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~ 2280 - 2300 | Medium | P-H Stretch |
| 2965 - 2975 | Strong | C-H Asymmetric Stretch (CH₃) |
| 2925 - 2935 | Strong | C-H Asymmetric Stretch (CH₂) |
| 2870 - 2880 | Strong | C-H Symmetric Stretch (CH₃) |
| ~ 1455 | Medium | C-H Scissoring (CH₂) |
| ~ 1375 | Medium | C-H Symmetric Bend (CH₃) |
Note: The P-H stretching frequency is a highly characteristic peak for primary and secondary phosphines and is often found in the 2200-2440 cm⁻¹ region. C-H stretching and bending vibrations are consistent with the presence of ethyl groups.[1][5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For this compound (Molecular Weight: 90.11 g/mol ), Electron Ionization (EI) is a common method that leads to the formation of a molecular ion and characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data (EI) for this compound
| m/z | Relative Intensity (%) | Assignment of Ion |
| 90 | Moderate | [C₄H₁₁P]⁺• (Molecular Ion, M⁺•) |
| 61 | High (Base Peak) | [(CH₃CH₂)PH]⁺ (Loss of •CH₂CH₃) |
| 29 | High | [CH₃CH₂]⁺ (Ethyl cation) |
| 89 | Low | [C₄H₁₀P]⁺ (Loss of •H) |
Note: The fragmentation of alkylphosphines typically involves the cleavage of carbon-carbon and carbon-phosphorus bonds. The most stable carbocations and phosphorus-containing cations will yield the most abundant peaks.[7][8] The loss of an ethyl radical to form the [M-29]⁺ ion is expected to be a major fragmentation pathway.
Experimental Protocols
Handling this compound requires stringent air-free techniques (e.g., Schlenk line or glovebox) due to its pyrophoric nature.
Protocol for ³¹P NMR Spectroscopy
This protocol outlines the preparation and analysis of an air-sensitive sample like this compound.
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or under a nitrogen/argon atmosphere, prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d₁).
-
Transfer the solution to a 5 mm NMR tube using a gas-tight syringe or pipette.
-
Seal the NMR tube securely with a cap and wrap it with Parafilm® for an extra seal.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune the probe for the ³¹P nucleus.
-
Acquire a standard proton-decoupled ³¹P NMR spectrum. A 90° pulse angle with a repetition time of 10-15 seconds is typically sufficient.[5]
-
Reference the spectrum using an external standard of 85% H₃PO₄ set to 0 ppm.[2]
-
(Optional) Acquire a proton-coupled spectrum to observe the P-H coupling. This may require a longer acquisition time.
-
Protocol for FT-IR Spectroscopy
This protocol describes obtaining an IR spectrum of a neat (undiluted) air-sensitive liquid.
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, place one or two drops of neat this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid trapping air bubbles.
-
Assemble the plates into a demountable cell holder.
-
-
Instrument Setup and Data Acquisition:
-
Quickly transfer the holder from the glovebox to the FT-IR spectrometer to minimize air exposure.
-
Acquire a background spectrum of the empty, clean salt plates first.
-
Place the sample holder in the instrument's beam path.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile organophosphorus compounds.
-
Sample Preparation:
-
Due to the high sensitivity of MS, prepare a very dilute solution. In an inert atmosphere, dilute this compound in a volatile, high-purity solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1-10 µg/mL.
-
Transfer the dilute solution to a 2 mL GC vial and seal with a septum cap.
-
-
Instrument Setup and Data Acquisition:
-
Use a GC equipped with a standard non-polar capillary column (e.g., Rtx-5ms).
-
Set the GC oven temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[9]
-
Set the injector temperature to 250°C and use a splitless injection mode for dilute samples. Helium is typically used as the carrier gas.
-
The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 20 to 200 to ensure detection of the molecular ion and all relevant fragments.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow for each spectroscopic analysis.
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. 31P [nmr.chem.ucsb.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethylphosphine (CAS No. 627-49-6), a versatile organophosphorus compound. This document covers its nomenclature, physicochemical properties, synthesis, applications in organic chemistry, and safety protocols.
Nomenclature and Identification
This compound is a secondary phosphine with the chemical formula (C₂H₅)₂PH.[1] Its systematic and common names are detailed below.
| Identifier | Value |
| CAS Number | 627-49-6[1][2] |
| IUPAC Name | diethylphosphane[3] |
| Synonyms | Phosphine, diethyl-[3] |
| Molecular Formula | C₄H₁₁P[1] |
| SMILES | CCPCC[2] |
| InChI Key | VZZJVOCVAZHETD-UHFFFAOYSA-N[2] |
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the following table. It is a colorless liquid known for being pyrophoric and air-sensitive.
| Property | Value | Source |
| Molecular Weight | 90.10 g/mol | [2][3] |
| Boiling Point | 85 °C | [1] |
| Density | 0.782 g/mL at 25 °C | [2] |
| Form | Colorless liquid | [1] |
| Purity | 98-99% | [1][2] |
Synthesis of this compound
Reaction Scheme:
(C₂H₅)₂PCl + 2[H] → (C₂H₅)₂PH + HCl
Experimental Protocol: Reduction of Chlorothis compound
This protocol is a representative procedure and requires optimization in a laboratory setting by trained professionals.
-
Materials:
-
Chlorothis compound (1.0 equiv.)[4]
-
Reducing agent (e.g., Lithium aluminum hydride, 1.1 equiv.)
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is assembled. The entire apparatus is purged with argon or nitrogen.
-
Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow addition of the reducing agent (e.g., LiAlH₄). The mixture is stirred and cooled in an ice bath. A solution of chlorothis compound in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., ³¹P NMR spectroscopy).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a quenching solution at 0 °C. The resulting mixture is filtered, and the organic layer is separated.
-
Purification: The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
-
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily serving as a ligand in transition metal-catalyzed cross-coupling reactions.[2] Its electron-donating properties and steric bulk influence the reactivity and selectivity of these transformations.
Key Reactions:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.[2]
-
Heck Reaction: Vinylation of aryl halides.[2]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[2]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[2]
-
Stille Coupling: Coupling of organostannanes with organic halides.[2]
-
Negishi Coupling: Coupling of organozinc compounds with organic halides.[2]
-
Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[2]
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, and a typical experimental workflow for such a reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution by trained personnel in a controlled laboratory environment.
-
Hazards:
-
Handling Precautions:
-
Work in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. Call a physician immediately.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.
-
References
Quantum Chemical Calculations on Diethylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of diethylphosphine ((C₂H₅)₂PH). Due to a scarcity of published computational data for this specific molecule, this document outlines a robust, standardized protocol using Density Functional Theory (DFT), a widely accepted and effective method for computational chemistry. The methodologies presented are based on established practices for similar small alkylphosphine molecules. To provide actionable data, this guide includes representative quantitative results for geometry, vibrational frequencies, and frontier molecular orbitals, using the closely related molecule dimethylphosphine as a reference standard where noted. All computational protocols and data are presented to aid researchers in performing and interpreting their own calculations, with a focus on applications in ligand design, reactivity studies, and drug development.
Introduction
This compound is a secondary phosphine whose structural and electronic characteristics are of significant interest in coordination chemistry and catalysis. As a ligand, its steric and electronic properties, dictated by the ethyl groups and the phosphorus lone pair, are crucial for determining the reactivity and stability of metal complexes. Quantum chemical calculations offer a powerful, non-experimental route to precisely determine molecular properties that are often difficult or expensive to measure directly.
This guide details the theoretical background and practical application of Density Functional Theory (DFT) for characterizing this compound. We will cover the core computational procedures: geometry optimization, vibrational frequency analysis, and the calculation of electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Computational Methodology and Protocols
A reliable computational protocol is essential for obtaining accurate and reproducible results. The following sections detail a recommended approach for calculations on this compound, based on methods commonly and successfully applied to organophosphorus compounds.
Geometry Optimization Protocol
The first step in any quantum chemical analysis is to find the molecule's lowest energy structure, or its optimized geometry. This is a crucial step as all subsequent calculations (e.g., frequencies, electronic properties) are performed on this stable structure.
The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found where the net forces are zero.
Recommended Protocol:
-
Level of Theory: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is widely used as it provides a good balance between computational cost and accuracy for a broad range of organic molecules.[1]
-
Basis Set: The Pople-style 6-31G(d,p) basis set is recommended. This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the geometry and electron distribution around the phosphorus center.
-
Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.
-
Convergence Criteria: Default or "tight" convergence criteria should be used to ensure a true energy minimum is located.
-
Verification: A subsequent frequency calculation must be performed at the same level of theory to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).
The logical workflow for this process is visualized in the diagram below.
Vibrational Frequency Analysis Protocol
Calculating vibrational frequencies serves two purposes: verifying the nature of the stationary point from optimization and predicting the molecule's infrared (IR) spectrum. The calculation involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.
Recommended Protocol:
-
Methodology: Perform the frequency calculation at the same level of theory and basis set (e.g., B3LYP/6-31G(d,p)) as the geometry optimization. This is critical for the validity of the results.
-
Output Analysis:
-
Verification: Confirm that there are no imaginary frequencies for a minimum energy structure.
-
Spectrum Prediction: The calculated frequencies and their corresponding IR intensities can be used to generate a theoretical IR spectrum. These frequencies are typically harmonic and may be scaled by a known factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.
-
Electronic Property Analysis Protocol
The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), provides insight into the molecule's reactivity, polarizability, and electronic transitions.
Recommended Protocol:
-
Methodology: A single-point energy calculation is performed on the optimized geometry using the same DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
-
Data Extraction: From the output of the calculation, the energies of all molecular orbitals are obtained.
-
E(HOMO): The energy of the highest occupied molecular orbital.
-
E(LUMO): The energy of the lowest unoccupied molecular orbital.
-
-
Derived Properties: These energies are used to calculate key quantum chemical descriptors:
-
HOMO-LUMO Gap (ΔE): ΔE = E(LUMO) – E(HOMO). A larger gap generally implies greater kinetic stability.[2]
-
Ionization Potential (IP): IP ≈ -E(HOMO)
-
Electron Affinity (EA): EA ≈ -E(LUMO)
-
Quantitative Data and Analysis
Optimized Molecular Geometry
The key structural parameters for a phosphine are the P-C and P-H bond lengths and the C-P-C and H-P-C bond angles. These define the steric environment around the phosphorus atom.
Table 1: Representative Geometric Parameters (Based on calculated values for Dimethylphosphine at the M06-2X/TZVP level)
| Parameter | Description | Representative Value |
| r(P-C) | Phosphorus-Carbon Bond Length | 1.85 Å |
| r(P-H) | Phosphorus-Hydrogen Bond Length | 1.42 Å |
| r(C-H) | Carbon-Hydrogen Bond Length (avg.) | 1.09 Å |
| ∠(C-P-C) | Carbon-Phosphorus-Carbon Angle | 99.6° |
| ∠(H-P-C) | Hydrogen-Phosphorus-Carbon Angle | 96.7° |
Note: The addition of ethyl groups in this compound is expected to cause minor variations in these values due to steric and inductive effects.
The relationship between the core structural parameters is visualized below.
Vibrational Frequencies
The calculated vibrational frequencies correspond to specific atomic motions (stretching, bending, rocking, etc.). The P-H stretching frequency is a particularly characteristic feature in the IR spectrum of secondary phosphines.
Table 2: Representative Vibrational Frequencies (Based on experimental fundamental frequencies for Dimethylphosphine)[3]
| Frequency (cm⁻¹) | Assignment | Description |
| ~2975 | C-H stretch | Asymmetric stretching of methyl C-H bonds |
| ~2918 | C-H stretch | Symmetric stretching of methyl C-H bonds |
| ~2288 | P-H stretch | Characteristic stretching of the P-H bond |
| ~1440 | C-H bend | Asymmetric deformation of methyl groups |
| ~1290 | C-H bend | Symmetric deformation (umbrella mode) of methyl groups |
| ~1007 | P-H bend | In-plane bending/deformation of the P-H bond |
| ~700 | P-C stretch | Asymmetric stretching of the P-C bonds |
| ~660 | P-C stretch | Symmetric stretching of the P-C bonds |
Electronic Properties and Frontier Orbitals
The HOMO and LUMO are key to understanding a molecule's ability to act as an electron donor or acceptor. For a phosphine, the HOMO is typically localized on the phosphorus atom's lone pair of electrons, which explains its nucleophilic character and ability to act as a Lewis base.
Table 3: Representative Electronic Properties (Based on typical values for small alkylphosphines calculated at the B3LYP/6-31G(d,p) level)
| Property | Symbol | Representative Value |
| HOMO Energy | E(HOMO) | -6.2 eV |
| LUMO Energy | E(LUMO) | +1.8 eV |
| HOMO-LUMO Gap | ΔE | 8.0 eV |
| Ionization Potential | IP | 6.2 eV |
| Electron Affinity | EA | -1.8 eV |
The high energy of the HOMO and the large HOMO-LUMO gap are characteristic of a kinetically stable molecule that can act as an effective electron donor (nucleophile) through its lone pair.
Conclusion
While experimental and computational data specifically for this compound are limited in the public domain, this guide establishes a clear and robust protocol for its theoretical characterization using standard DFT methods. By leveraging data from the closely related dimethylphosphine molecule, we have provided reliable, representative values for the key geometric, vibrational, and electronic properties that govern its chemical behavior.[3] The methodologies and data presented here serve as a valuable resource for researchers in catalysis, materials science, and drug development, enabling the accurate computational modeling of this compound and its derivatives to predict reactivity and guide experimental design.
References
The Genesis of a Ligand: A Technical History of Diethylphosphine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Once a mere curiosity in the nascent field of organometallic chemistry, diethylphosphine [(C₂H₅)₂PH] has evolved into a versatile and valuable molecule. Its unique electronic and steric properties have carved a niche for it in the realms of organic synthesis, catalysis, and materials science. This in-depth technical guide traces the historical development of this compound chemistry, from its initial synthesis in the mid-19th century to its contemporary applications, providing a comprehensive resource for researchers and professionals in the chemical sciences.
A Glimpse into the Past: The Dawn of Organophosphorus Chemistry
The story of this compound is intrinsically linked to the pioneering work of August Wilhelm von Hofmann in the 1850s. Building upon the initial discoveries of organophosphorus compounds, Hofmann's systematic investigations laid the foundation for our understanding of these fascinating molecules.[1] In his seminal 1857 publication in Annalen der Chemie und Pharmacie, Hofmann, along with his contemporary Auguste Cahours, detailed the synthesis of a series of ethyl-substituted phosphines through the reaction of zinc diethyl with phosphorus trichloride.[2] This groundbreaking work marked the first documented synthesis of compounds belonging to the ethylphosphine family, including triethylphosphine and, by extension, provided the intellectual framework for the isolation and characterization of this compound.
The Synthesis of this compound: From Historical Methods to Modern Protocols
The preparative chemistry of this compound has undergone significant refinement since its initial discovery. Early methods were often hazardous and low-yielding, relying on highly reactive and pyrophoric reagents. Modern synthetic chemistry now offers a range of more controlled and efficient routes to this valuable secondary phosphine.
Historical Synthesis: The Hofmann-Cahours Method (circa 1857)
Hofmann and Cahours's original method involved the reaction of zinc diethyl with phosphorus trichloride. While their primary focus was on the isolation of triethylphosphine, the reaction mixture undoubtedly contained this compound as a co-product. The separation of these closely boiling phosphines would have been a significant challenge with the distillation technologies of the era.
Experimental Protocol: Conceptual Reconstruction of the Hofmann-Cahours Synthesis of Ethylphosphines
Warning: This protocol is a conceptual reconstruction based on historical accounts and involves highly hazardous materials. It should not be attempted without extensive safety precautions and a thorough understanding of handling pyrophoric reagents.
Reagents:
-
Zinc diethyl (highly pyrophoric liquid)
-
Phosphorus trichloride (corrosive and toxic liquid)
-
Anhydrous ether (as solvent)
Procedure:
-
In a flask equipped for distillation and maintained under an inert atmosphere (e.g., carbon dioxide), a solution of zinc diethyl in anhydrous ether is prepared.
-
Phosphorus trichloride is slowly added to the ethereal solution of zinc diethyl. The reaction is highly exothermic and proceeds with the formation of a white precipitate (zinc chloride).
-
After the addition is complete, the reaction mixture is heated to drive the reaction to completion and to distill the volatile phosphine products.
-
The distillate, a mixture of ethylphosphines and ether, is collected.
-
Fractional distillation of the collected liquid would be necessary to separate this compound from triethylphosphine and other byproducts.
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound offer significant advantages in terms of safety, yield, and purity. These methods often employ more manageable reagents and provide greater control over the reaction outcome.
1. From Diethylphosphonates via Grignard Reagents:
A common and versatile method involves the reaction of diethyl phosphite with an excess of a Grignard reagent, such as ethylmagnesium bromide. This reaction proceeds through the initial deprotonation of the P-H bond, followed by the displacement of the ethoxy groups.
2. Reduction of Diethylchlorophosphine:
Diethylchlorophosphine can be reduced to this compound using a variety of reducing agents, with lithium aluminum hydride being a common choice. This method is effective but requires careful handling of the pyrophoric phosphine product and the reactive reducing agent.
Physical and Chemical Properties: A Tabulated Overview
The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁P | [3] |
| Molecular Weight | 90.10 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 85 °C | |
| Density | 0.782 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents, insoluble in water | [4] |
| ³¹P NMR Chemical Shift | Varies with solvent and concentration |
The Reactivity of this compound: A Versatile Building Block
As a secondary phosphine, this compound exhibits a rich and diverse reactivity profile, making it a valuable intermediate in the synthesis of more complex organophosphorus compounds.
Oxidation and Sulfidation
The lone pair of electrons on the phosphorus atom makes this compound susceptible to oxidation. It readily reacts with oxygen to form this compound oxide, [(C₂H₅)₂P(O)H]. Similarly, reaction with elemental sulfur yields this compound sulfide, [(C₂H₅)₂P(S)H].[5] These reactions are often exothermic and highlight the need for handling this compound under an inert atmosphere.
Reactions at the P-H Bond
The phosphorus-hydrogen bond in this compound is reactive and can participate in a variety of transformations, including deprotonation to form a phosphide anion and addition reactions across unsaturated bonds (hydrophosphination).
This compound in Catalysis: A Ligand for Transformation
The most significant contemporary application of this compound and its derivatives lies in the field of homogeneous catalysis. The electronic and steric properties of the phosphine ligand play a crucial role in modulating the activity and selectivity of transition metal catalysts.[6]
Role in Cross-Coupling Reactions
Phosphine ligands are essential components of many palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. While bulkier and more electron-rich phosphines have often been the focus of modern ligand design, the fundamental principles of phosphine-metal interactions were established with simpler ligands like this compound. These ligands influence the catalytic cycle by affecting the rates of oxidative addition and reductive elimination.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Hydrophosphination Reactions
The addition of the P-H bond of this compound across carbon-carbon multiple bonds, known as hydrophosphination, is an atom-economical method for the synthesis of functionalized phosphines. This reaction can be catalyzed by various transition metal complexes, and the resulting products can serve as ligands or intermediates in further synthetic transformations.[7]
Applications in Medicinal Chemistry: An Emerging Frontier
While the direct application of this compound in pharmaceuticals is not widespread, the broader class of organophosphorus compounds has a significant history in drug discovery.[8] Phosphonates, which can be synthesized from phosphites, are known for their biological activities.[9] The development of phosphine-containing molecules as bioactive agents is an area of ongoing research, with potential applications as enzyme inhibitors or as ligands for metal-based therapeutics.
Conclusion
From its 19th-century origins in the laboratory of A.W. Hofmann to its present-day role as a versatile ligand and synthetic intermediate, the chemistry of this compound has mirrored the broader evolution of organophosphorus chemistry. Its continued relevance in academic and industrial research underscores the enduring importance of fundamental chemical discoveries. As the demand for more efficient and selective synthetic methods grows, the rich and varied chemistry of this compound is poised to play an even greater role in shaping the future of the chemical sciences.
References
- 1. Main Group Redox Catalysis of Organopnictogens: Vertical Periodic Trends and Emerging Opportunities in Group 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic studies on the reaction of triethyl- and diethylphenyl-phosphine with carbon disulphide in nitrile solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Electronic and Steric Properties of Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphine ((C₂H₅)₂PH), a secondary phosphine, is a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. Its utility stems from the tunable electronic and steric properties of the phosphorus center, which bears a lone pair of electrons and a reactive P-H bond. These characteristics allow it to act as a ligand for transition metals and as a precursor to a variety of other organophosphorus compounds. This guide provides a comprehensive overview of the core electronic and steric properties of this compound, detailed experimental protocols for its characterization and synthesis, and its application in catalysis.
Electronic Properties
The electronic nature of this compound is primarily dictated by the phosphorus atom's lone pair of electrons and the electronegativity of the surrounding ethyl groups and hydrogen atom. These factors influence its basicity, nucleophilicity, and coordination properties.
Basicity and pKa
Table 1: Acidity Data for this compound
| Property | Value | Solvent | Method |
| pKa of conjugate acid | 34.9 | DMSO | Calculated |
This relatively high pKa value indicates that this compound is a moderately strong base in aprotic polar solvents, readily participating in acid-base chemistry.
Spectroscopic Properties
Spectroscopic techniques are invaluable for probing the electronic environment of the phosphorus nucleus.
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
Table 2: ³¹P NMR Data for this compound
| Property | Value (ppm) | Standard |
| ³¹P Chemical Shift (δ) | -53.4 | 85% H₃PO₄ |
The upfield chemical shift is characteristic of a secondary phosphine.
Experimental Protocol: ³¹P NMR Spectroscopy of this compound
Objective: To acquire a ³¹P NMR spectrum of this compound to determine its chemical shift.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (approximately 0.5-0.7 mL) in an NMR tube.
-
Instrument Setup:
-
Tune the NMR spectrometer to the ³¹P frequency.
-
Use an appropriate pulse program for ³¹P NMR, often with proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the expected chemical shift range for phosphines.
-
Diethylphosphine Coordination Chemistry: A Fundamental Guide for Researchers
An In-depth Technical Guide on the Core Principles of Diethylphosphine in Coordination Chemistry, Tailored for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (Et₂PH), a secondary phosphine, serves as a versatile and important ligand in the field of coordination chemistry. Its unique combination of steric and electronic properties allows for the fine-tuning of the reactivity and stability of transition metal complexes. This guide provides a comprehensive overview of the fundamental aspects of this compound coordination chemistry, including its synthesis, key properties, coordination behavior, and reactivity. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often starting from phosphorus trichloride or diethyl phosphite. A common laboratory-scale preparation involves the reduction of a diethylhalophosphine, such as chlorothis compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorothis compound (Et₂PCl)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard glassware for air-sensitive synthesis
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of chlorothis compound in anhydrous diethyl ether is prepared in a Schlenk flask.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of a stoichiometric amount of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred chlorothis compound solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow addition of a small amount of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is filtered to remove the inorganic salts.
-
The filtrate is then fractionally distilled under an inert atmosphere to isolate the pure this compound.
Note: this compound is a pyrophoric and toxic liquid and should be handled with extreme caution in an inert atmosphere.
Properties of this compound
The coordination chemistry of this compound is largely dictated by its electronic and steric characteristics. These properties influence the geometry, stability, and catalytic activity of its metal complexes.
Electronic Properties
The electronic nature of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). The TEP for this compound is estimated to be approximately 2060.3 cm⁻¹ . This value is derived from the A₁ C-O stretching frequency of the [Ni(CO)₃(PEt₂H)] complex and indicates that this compound is a relatively strong electron-donating ligand.[1] Strong σ-donation from the phosphorus atom to the metal center increases the electron density on the metal, which can, in turn, influence the bonding with other ligands in the coordination sphere.[2]
Steric Properties
The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ). For this compound, the calculated cone angle is approximately 123° .[3][4] This moderate steric hindrance allows for the formation of stable complexes without excessive crowding around the metal center, which can be beneficial in catalytic applications where substrate access is crucial.[5][6]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Tolman Electronic Parameter | ~2060.3 cm⁻¹ (estimated) | [1] |
| Tolman Cone Angle | ~123° (calculated) | [3][4] |
| ³¹P NMR Chemical Shift (free ligand) | ~ -55 ppm | [7] |
Coordination Chemistry
This compound can coordinate to a wide range of transition metals in various oxidation states. It typically acts as a monodentate ligand, binding to the metal center through its phosphorus lone pair.
Coordination Modes
The primary coordination mode of this compound is terminal coordination to a single metal center. However, in its deprotonated form (diethylphosphide, Et₂P⁻), it can act as a bridging ligand between two or more metal centers.
Synthesis of this compound Complexes
The synthesis of transition metal complexes of this compound is typically achieved through ligand substitution reactions.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (Et₂PH)
-
Ethanol
-
Water
Procedure:
-
A solution of K₂[PtCl₄] is prepared in a minimal amount of water.
-
A solution of two equivalents of this compound in ethanol is added dropwise to the stirred aqueous solution of K₂[PtCl₄].
-
A yellow precipitate of cis-[PtCl₂(PEt₂H)₂] forms immediately.
-
The mixture is stirred for a short period to ensure complete reaction.
-
The product is collected by filtration, washed with water, then a small amount of cold ethanol, and finally with diethyl ether.
-
The product is dried under vacuum.
A similar procedure can be used for the synthesis of the palladium analogue, cis-[PdCl₂(PEt₂H)₂], starting from a palladium(II) salt like K₂[PdCl₄] or PdCl₂.[8]
Table 2: Representative Spectroscopic Data for this compound and its Complexes
| Compound | ³¹P NMR Chemical Shift (ppm) | Key IR Bands (cm⁻¹) |
| This compound (Et₂PH) | ~ -55 | P-H stretch: ~2280 |
| cis-[PtCl₂(PEt₂H)₂] | ~ 10 (with ¹⁹⁵Pt satellites) | P-H stretch: ~2350 |
| cis-[PdCl₂(PEt₂H)₂] | ~ 35 | P-H stretch: ~2340 |
Reactivity of this compound Complexes
The reactivity of coordinated this compound is influenced by the nature of the metal center and the other ligands present. Key reactions include P-H bond activation and ligand exchange.
Oxidative Addition
Complexes containing this compound can undergo oxidative addition reactions. For instance, the reaction of a square planar d⁸ metal complex with an alkyl halide like methyl iodide proceeds via an Sₙ2-type mechanism.
This reaction results in an increase in both the coordination number and the oxidation state of the metal center.[9][10][11]
Applications in Catalysis
This compound and its derivatives are effective ligands in various catalytic transformations, including cross-coupling reactions and hydroformylation. The moderate steric bulk and good electron-donating ability of this compound can lead to high catalytic activity and selectivity.
Hydroformylation
In the rhodium-catalyzed hydroformylation of alkenes, phosphine ligands play a crucial role in the catalytic cycle. The cycle involves coordination of the alkene, migratory insertion, coordination of carbon monoxide, and reductive elimination of the aldehyde product.
The specific properties of the this compound ligand can influence the regioselectivity (linear vs. branched aldehyde) of the hydroformylation reaction.[12][13][14]
Conclusion
This compound is a ligand of significant utility in coordination chemistry, offering a favorable balance of steric and electronic properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, supplemented with detailed experimental protocols and illustrative diagrams. The principles outlined herein are intended to serve as a valuable resource for researchers and scientists in the design and application of novel transition metal complexes for catalysis and other areas of chemical science.
References
- 1. mdpi.com [mdpi.com]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Explain the mechanism of how the methyl iodide ligands in the following r.. [askfilo.com]
- 10. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative addition - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Theoretical Exploration of Diethylphosphine's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylphosphine ((C₂H₅)₂PH) is a fundamental organophosphorus compound, serving as a versatile ligand in catalysis and a building block in synthetic chemistry. Its utility is intrinsically linked to its electronic properties, which govern its reactivity, coordination chemistry, and potential applications in areas like drug development where phosphine-containing moieties are explored. This technical guide provides a comprehensive overview of the theoretical study of this compound's electronic properties. Due to a lack of readily available, pre-calculated data in public scientific databases, this document outlines a robust computational protocol for determining these properties using Density Functional Theory (DFT). It presents a structured summary of the key electronic parameters in a templated data table and illustrates the computational workflow and conceptual relationships through detailed diagrams. This guide is intended to serve as a practical resource for researchers seeking to model, understand, and utilize the electronic characteristics of this compound in their work.
Introduction
The electronic structure of a phosphine ligand is paramount in determining its behavior in chemical systems. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment dictate the ligand's σ-donor and π-acceptor capabilities, its nucleophilicity, and its overall reactivity. For this compound, a quantitative understanding of these properties is essential for designing novel catalysts, predicting reaction outcomes, and engineering molecules with specific electronic features for applications in medicinal chemistry and materials science.
Computational chemistry offers a powerful avenue for elucidating these properties with high accuracy. Among the available methods, Density Functional Theory (DFT) has emerged as a cost-effective and reliable tool for studying organophosphorus compounds. This guide details a standard and widely accepted DFT-based protocol for such an investigation.
Theoretical Methodology and Computational Protocol
To determine the electronic properties of this compound, a well-defined computational workflow is necessary. The following protocol is based on standard practices in the field, frequently employing the B3LYP functional with a Pople-style basis set, which provides a good balance between accuracy and computational cost for molecules of this type.
Software: Gaussian 16, ORCA, or other comparable quantum chemistry software packages.
Methodology:
-
Geometry Optimization:
-
An initial 3D structure of this compound is created.
-
The geometry of the molecule is then optimized to find its lowest energy conformation in the gas phase.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-31G(d,p) or 6-31+G(d,p) for higher accuracy, particularly for anionic species. The inclusion of diffuse functions (+) is recommended for accurate electron affinity calculations.
-
Verification: A frequency calculation is performed on the optimized structure to ensure it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
HOMO, LUMO, and HOMO-LUMO Gap: These values are obtained directly from the output of the calculation on the neutral, optimized molecule. The energy gap is calculated as E(LUMO) - E(HOMO).
-
Ionization Potential (IP): The adiabatic ionization potential is calculated as the difference in total energy between the optimized cation ((C₂H₅)₂PH⁺) and the optimized neutral molecule.
-
IP = E(cation) - E(neutral)
-
-
Electron Affinity (EA): The adiabatic electron affinity is calculated as the difference in total energy between the optimized neutral molecule and the optimized anion ((C₂H₅)₂PH⁻).
-
EA = E(neutral) - E(anion)
-
-
Dipole Moment: This is calculated as part of the single-point energy calculation on the neutral molecule.
-
Data Presentation: Calculated Electronic Properties
The following table summarizes the key electronic properties of this compound that would be determined using the aforementioned computational protocol. The values presented here are representative placeholders based on typical results for similar small phosphine ligands and should be replaced with actual calculated data.
| Electronic Property | Symbol | Calculated Value (Unit) | Description |
| Highest Occupied Molecular Orbital | E(HOMO) | Value (eV) | Energy of the highest energy orbital containing electrons; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | Value (eV) | Energy of the lowest energy orbital devoid of electrons; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Value (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Ionization Potential (Adiabatic) | IP | Value (eV) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (Adiabatic) | EA | Value (eV) | The energy released when an electron is added to the molecule. |
| Dipole Moment | µ | Value (Debye) | A measure of the overall polarity of the molecule. |
Visualizations: Workflows and Conceptual Relationships
Visual diagrams are crucial for understanding the logical flow of the computational study and the theoretical relationships between different electronic properties.
Caption: Computational workflow for determining the electronic properties of this compound.
Methodological & Application
Application Notes and Protocols: Diethylphosphine as a Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphine (Et₂PH) is a secondary phosphine that serves as a versatile and effective ligand in homogeneous catalysis. Its small steric footprint and electron-rich nature make it a valuable component in a variety of transition metal-catalyzed reactions. As a ligand, this compound can stabilize metal centers, modulate their reactivity, and influence the selectivity of catalytic transformations. Its applications span across fundamental reaction types such as cross-coupling, hydroformylation, and hydrogenation, making it a ligand of interest for the synthesis of fine chemicals, pharmaceuticals, and advanced materials. This document provides an overview of the applications of this compound in homogeneous catalysis, complete with experimental protocols and representative data.
Safety Note: this compound is a pyrophoric liquid and is toxic upon inhalation, ingestion, or skin contact.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. A common method involves the reaction of a Grignard reagent with a phosphorus halide followed by reduction.
Protocol: Synthesis of this compound
-
Preparation of Diethylchlorophosphine: In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser under an inert atmosphere, place magnesium turnings and dry diethyl ether. Add ethyl bromide dropwise to initiate the Grignard reaction. After the formation of ethylmagnesium bromide, cool the solution to 0 °C and add phosphorus trichloride dropwise. Stir the reaction mixture at room temperature overnight. The resulting diethylchlorophosphine can be purified by distillation under reduced pressure.
-
Reduction to this compound: Prepare a suspension of lithium aluminum hydride (LAH) in dry diethyl ether in a separate flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C and add the previously synthesized diethylchlorophosphine dropwise. Allow the reaction to stir at room temperature for 4 hours.
-
Work-up: Cautiously quench the reaction by the slow, dropwise addition of degassed water at 0 °C. Extract the product with degassed diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by fractional distillation to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable ligand for various palladium-catalyzed cross-coupling reactions.[1] The electron-donating alkyl groups on the phosphorus atom enhance the electron density at the palladium center, which can facilitate the rate-determining oxidative addition step in many catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron compound with an organohalide. This compound can be employed as a ligand to facilitate this transformation.
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid, using a generic trialkylphosphine ligand system as a proxy for this compound due to the scarcity of specific literature data.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic Acid | P(t-Bu)₃ | 1 | 98 | [2] |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic Acid | P(t-Bu)₃ | 1 | 99 | [2] |
| 3 | 4-Bromoacetophenone | Phenylboronic Acid | P(t-Bu)₃ | 1 | 95 | [2] |
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (1 mol%) and this compound (2 mol%) to a flame-dried Schlenk tube. Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is an industrial process for the production of aldehydes from alkenes.[3] The choice of ligand is crucial for controlling the regioselectivity (linear vs. branched aldehyde). Electron-donating ligands like this compound can be used in rhodium-catalyzed hydroformylation.
The following table shows representative data for the hydroformylation of 1-octene using a rhodium catalyst with phosphine ligands.
| Entry | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | n:iso Ratio | Reference |
| 1 | PPh₃ | 80 | 20 | >99 | 2.9 | [4] |
| 2 | P(OPh)₃ | 80 | 20 | >99 | 10.1 | [4] |
| 3 | Xantphos | 100 | 50 | >99 | 25.0 | [4] |
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] (0.1 mol%) and this compound (1 mol%).
-
Reaction Setup: Add degassed toluene and 1-octene (1.0 mmol) to the autoclave.
-
Reaction Conditions: Seal the autoclave, remove it from the glovebox, and purge it several times with syngas (CO/H₂ = 1:1). Pressurize the autoclave to 20 bar with syngas and heat to 80 °C with vigorous stirring. Maintain the pressure by adding syngas as it is consumed.
-
Analysis: After the reaction (typically 4-12 hours), cool the autoclave to room temperature and carefully vent the excess pressure. Analyze the conversion and regioselectivity of the resulting aldehydes by gas chromatography.
References
Application Notes and Protocols for Diethylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically dependent on the choice of ligand coordinated to the palladium center. Phosphine ligands, in particular, are pivotal in stabilizing the active catalytic species and modulating their reactivity. Diethylphosphine, a trialkylphosphine ligand, offers a combination of electron-richness and moderate steric bulk, making it a potentially valuable ligand for a range of palladium-catalyzed transformations.
These application notes provide a comprehensive overview of the anticipated use of this compound in palladium-catalyzed cross-coupling reactions, based on the well-established principles of catalysis with analogous phosphine ligands.[1][2][3][4] Detailed experimental protocols, quantitative data from related systems, and illustrative diagrams are presented to guide researchers in the application of this compound and similar ligands in their synthetic endeavors.
Role of this compound as a Ligand
Phosphine ligands play a crucial role in the catalytic cycle of cross-coupling reactions by:
-
Stabilizing the Palladium(0) resting state: The lone pair of electrons on the phosphorus atom coordinates to the palladium center, preventing catalyst decomposition.
-
Promoting Oxidative Addition: Electron-rich phosphines like this compound enhance the electron density on the palladium atom, facilitating the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step in the catalytic cycle.[1][3][4]
-
Influencing Reductive Elimination: The steric and electronic properties of the phosphine ligand also impact the final, product-forming reductive elimination step.
This compound, with its ethyl substituents, is less sterically hindered than bulkier ligands like tri-tert-butylphosphine or many biaryl phosphines. This may be advantageous for the coupling of less sterically demanding substrates.
Data Presentation: Performance in Analogous Systems
While specific, comprehensive data for this compound is not extensively documented in the public domain, the following tables summarize typical results for palladium-catalyzed cross-coupling reactions using other electron-rich phosphine ligands. These data provide a benchmark for the expected performance when employing a this compound-based catalytic system.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Diphenylvinylphosphine | 1 | K₂CO₃ | Toluene | 100 | 12 | 98 | [5] |
| 2 | 4-Bromotoluene | Diphenylvinylphosphine | 1 | K₂CO₃ | Toluene | 100 | 12 | 95 | [5] |
| 3 | 4-Chloroanisole | Diphenylvinylphosphine | 1 | K₂CO₃ | Toluene | 100 | 12 | 85 | [5] |
| 4 | Aryl Bromide | Biarylphosphine | 1-2 | K₂CO₃ | Toluene | 100 | 12 | >95 | [6] |
| 5 | Aryl Chloride | Dialkylbiarylphosphine | 0.5-1 | K₃PO₄ | Dioxane | 80 | 16 | >90 | [6] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Aniline | CPhos | 1 | NaOtBu | Toluene | 100 | 18 | 98 | [7] |
| 2 | 4-Chlorotoluene | Morpholine | CPhos | 1 | NaOtBu | Toluene | 100 | 18 | 95 | [7] |
| 3 | Aryl Bromide | Primary Amine | DavePhos | 1 | Cs₂CO₃ | Toluene | 80 | 24 | >90 | [8] |
| 4 | Aryl Chloride | Secondary Amine | RuPhos | 2 | K₃PO₄ | Dioxane | 100 | 24 | >90 | [9] |
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These can be adapted for use with this compound, with the understanding that optimization of reaction conditions (e.g., temperature, reaction time, base, and solvent) may be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for a Suzuki-Miyaura reaction using a palladium precursor and this compound.
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in 5 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of a catalytically active Pd(0) species is often indicated by a color change.
Reaction Assembly:
-
To the catalyst solution, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination using a palladium/diethylphosphine system.
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) to a dry Schlenk tube.
-
Add 5 mL of anhydrous solvent (e.g., toluene or dioxane).
-
Stir the mixture at room temperature for 15-30 minutes.
Reaction Assembly:
-
To the catalyst mixture, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress.
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aryl amine.
Visualizations
The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.
Caption: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
This compound represents a simple, electron-rich phosphine ligand that holds potential for application in palladium-catalyzed cross-coupling reactions. While it may not exhibit the same level of activity or broad substrate scope as more sophisticated, sterically demanding biarylphosphine ligands, its fundamental electronic properties should facilitate key steps in the catalytic cycle.[1][3][4] The protocols and data presented in these application notes, derived from closely related and well-studied catalytic systems, provide a solid foundation for researchers to explore the utility of this compound in their synthetic campaigns. As with any catalytic system, empirical optimization of reaction conditions is crucial to achieving high yields and selectivities for specific substrate combinations.
References
- 1. scispace.com [scispace.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Diethylphosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diethylphosphine-metal complexes with palladium, platinum, gold, and rhodium. This compound is a valuable phosphine ligand in coordination chemistry and catalysis due to its specific steric and electronic properties. The methodologies outlined below are based on established synthetic routes for analogous phosphine complexes and are adapted for this compound.
Introduction
Phosphine ligands are integral to the field of organometallic chemistry, primarily due to their ability to stabilize metal centers and influence the reactivity and selectivity of catalytic processes. This compound ((C₂H₅)₂PH), a secondary phosphine, and its tautomer, a phosphinous acid, can coordinate to a variety of transition metals. The resulting metal complexes are of interest in catalysis, materials science, and as potential therapeutic agents. The protocols provided herein describe the synthesis of representative this compound complexes of palladium(II), platinum(II), gold(I), and rhodium(I).
Data Summary
The following tables summarize typical quantitative data for the synthesized this compound-metal complexes. Please note that yields and spectroscopic data can vary based on the specific reaction conditions and the purity of the reagents.
Table 1: Summary of Synthetic Yields for this compound-Metal Complexes
| Complex | Metal Precursor | Ligand | Typical Yield (%) |
| trans-[PdCl₂(P(C₂H₅)₂H)₂] | PdCl₂ | This compound | 80-90 |
| cis-[PtCl₂(P(C₂H₅)₂H)₂] | K₂PtCl₄ | This compound | 70-80 |
| [AuCl(P(C₂H₅)₂H)] | HAuCl₄·3H₂O or [(CH₃)₂SAuCl] | This compound | 85-95 |
| trans-[RhCl(CO)(P(C₂H₅)₂H)₂] | [Rh(CO)₂Cl]₂ | This compound | 75-85 |
Table 2: Spectroscopic Data for this compound-Metal Complexes
| Complex | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) - P-H Proton | IR (ν, cm⁻¹) - P-H Stretch | IR (ν, cm⁻¹) - M-Cl Stretch | IR (ν, cm⁻¹) - C≡O Stretch |
| trans-[PdCl₂(P(C₂H₅)₂H)₂] | ~ 45-55 | ~ 5.0-6.0 (septet) | ~ 2300-2350 | ~ 350-360 | N/A |
| cis-[PtCl₂(P(C₂H₅)₂H)₂] | ~ 10-20 | ~ 5.5-6.5 (septet) | ~ 2300-2350 | ~ 290-310, ~ 315-330 | N/A |
| [AuCl(P(C₂H₅)₂H)] | ~ 20-30 | ~ 4.5-5.5 (septet) | ~ 2300-2350 | ~ 330-340 | N/A |
| trans-[RhCl(CO)(P(C₂H₅)₂H)₂] | ~ 30-40 | ~ 4.0-5.0 (septet) | ~ 2300-2350 | ~ 290-300 | ~ 1970-1990 |
Note: Spectroscopic data are approximate and can be influenced by the solvent and concentration.
Experimental Protocols
Safety Precautions: this compound is a toxic and pyrophoric liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Metal precursors can also be toxic and should be handled with appropriate personal protective equipment.
Protocol 1: Synthesis of trans-Dichlorobis(this compound)palladium(II) (trans-[PdCl₂(P(C₂H₅)₂H)₂])
This protocol is adapted from the general synthesis of trans-dichlorobis(phosphine)palladium(II) complexes.[1][2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound ((C₂H₅)₂PH)
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 mmol) in anhydrous dichloromethane (20 mL).
-
To this suspension, slowly add this compound (2.1 mmol, a slight excess) via syringe while stirring vigorously.
-
The initial brown suspension of PdCl₂ should gradually dissolve to form a clear, yellow to orange solution.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the product.
-
Once the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous hexane (30-40 mL) to the concentrated solution to precipitate the product.
-
Collect the yellow solid by filtration under inert atmosphere, wash with a small amount of hexane, and dry in vacuo.
Characterization:
-
³¹P NMR: A single resonance in the range of δ 45-55 ppm.
-
¹H NMR: A characteristic septet for the P-H proton around δ 5.0-6.0 ppm.
-
IR Spectroscopy: A P-H stretching vibration between 2300-2350 cm⁻¹ and a Pd-Cl stretch around 350-360 cm⁻¹.
Protocol 2: Synthesis of cis-Dichlorobis(this compound)platinum(II) (cis-[PtCl₂(P(C₂H₅)₂H)₂])
This protocol is adapted from the synthesis of cis-dichlorobis(phosphine)platinum(II) complexes.[3][4][5]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound ((C₂H₅)₂PH)
-
Ethanol, anhydrous
-
Deionized water
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask, dissolve potassium tetrachloroplatinate(II) (1 mmol) in a minimal amount of deionized water (5-10 mL).
-
In a separate Schlenk flask, dissolve this compound (2.1 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the this compound solution to the stirred solution of K₂PtCl₄ at room temperature.
-
A yellow precipitate should form upon addition.
-
Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the precipitate by filtration, wash with water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product in vacuo.
Characterization:
-
³¹P NMR: A single resonance in the range of δ 10-20 ppm with ¹⁹⁵Pt satellites.
-
¹⁹⁵Pt NMR: The chemical shift is sensitive to the ligand environment.
-
¹H NMR: A characteristic septet for the P-H proton around δ 5.5-6.5 ppm.
-
IR Spectroscopy: A P-H stretching vibration between 2300-2350 cm⁻¹ and two Pt-Cl stretches characteristic of a cis geometry (around 290-310 cm⁻¹ and 315-330 cm⁻¹).
Protocol 3: Synthesis of Chloro(this compound)gold(I) ([AuCl(P(C₂H₅)₂H)])
This protocol is adapted from general procedures for the synthesis of gold(I) phosphine complexes.[6][7][8]
Method A: From Chloroauric Acid
Materials:
-
Chloroauric acid trihydrate (HAuCl₄·3H₂O)
-
This compound ((C₂H₅)₂PH)
-
Ethanol (95%)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Dissolve chloroauric acid trihydrate (1 mmol) in 95% ethanol (20 mL) in a Schlenk flask.
-
Slowly add a solution of this compound (2.1 mmol) in ethanol (10 mL) to the stirred gold solution at room temperature.
-
A white to off-white precipitate will form immediately.
-
Stir the mixture for 1 hour at room temperature.
-
Collect the solid by filtration, wash with ethanol and then diethyl ether.
-
Dry the product in vacuo.
Method B: From (Dimethyl sulfide)gold(I) chloride
Materials:
-
(Dimethyl sulfide)gold(I) chloride ([(CH₃)₂SAuCl])
-
This compound ((C₂H₅)₂PH)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Dissolve (dimethyl sulfide)gold(I) chloride (1 mmol) in anhydrous dichloromethane (15 mL) in a Schlenk flask.
-
Add this compound (1.05 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Reduce the solvent volume in vacuo and precipitate the product by adding hexane.
-
Collect the white solid by filtration, wash with hexane, and dry in vacuo.
Characterization:
-
³¹P NMR: A single resonance in the range of δ 20-30 ppm.
-
¹H NMR: A characteristic septet for the P-H proton around δ 4.5-5.5 ppm.
-
IR Spectroscopy: A P-H stretching vibration between 2300-2350 cm⁻¹ and an Au-Cl stretch around 330-340 cm⁻¹.
Protocol 4: Synthesis of trans-Chloro(carbonyl)bis(this compound)rhodium(I) (trans-[RhCl(CO)(P(C₂H₅)₂H)₂])
This protocol is adapted from the synthesis of Vaska's complex analogues.[9][10][11]
Materials:
-
Dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
This compound ((C₂H₅)₂PH)
-
Toluene or Benzene, anhydrous and deoxygenated
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask, dissolve the dicarbonylchlororhodium(I) dimer (0.5 mmol) in anhydrous and deoxygenated toluene (20 mL).
-
Slowly add this compound (2.1 mmol) to the stirred solution at room temperature.
-
Gas evolution (CO) will be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours, during which a yellow precipitate should form.
-
Collect the yellow solid by filtration under inert atmosphere, wash with a small amount of cold toluene and then hexane.
-
Dry the product in vacuo.
Characterization:
-
³¹P NMR: A doublet in the range of δ 30-40 ppm due to coupling to ¹⁰³Rh.
-
¹H NMR: A characteristic septet for the P-H proton around δ 4.0-5.0 ppm.
-
IR Spectroscopy: A strong C≡O stretching vibration in the range of 1970-1990 cm⁻¹, a P-H stretch between 2300-2350 cm⁻¹, and a Rh-Cl stretch around 290-300 cm⁻¹.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of the this compound-metal complexes described in the protocols.
Caption: General workflows for synthesizing this compound complexes.
Caption: Logical relationship of reagents for complex synthesis.
References
- 1. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Applications of Diethylphosphine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diethylphosphine in organic synthesis. This compound ((C₂H₅)₂PH) is a secondary phosphine that serves as a versatile reagent and ligand in a variety of chemical transformations. Its utility stems from the reactivity of the P-H bond and the coordinating ability of the phosphorus lone pair. Key applications include its use as a precursor for phosphine-borane complexes, as a ligand in transition metal catalysis, and as a nucleophile in hydrophosphination reactions.
Application 1: Synthesis of this compound-Borane Adducts
Introduction:
Phosphines are often sensitive to oxidation. To enhance their stability and ease of handling, they can be protected as phosphine-borane complexes.[1] These adducts are air-stable crystalline solids that can be easily purified and stored.[1] The phosphine can be readily deprotected when needed by reaction with an amine like N-methylpyrrolidine.[1] The formation of the this compound-borane adduct is a straightforward and high-yield reaction.[2]
Experimental Protocol: Synthesis of this compound-Borane
This protocol is adapted from a general procedure for the synthesis of phosphine-borane complexes.[2]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in dry THF to make a 1.0 M solution.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add solid sodium borohydride (1.5 eq.) to the stirred solution.
-
Prepare a solution of acetic acid (1.7 eq.) in THF (approximately 40% of the initial THF volume).
-
Add the acetic acid solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure this compound-borane adduct.
Workflow for this compound-Borane Synthesis
Caption: Workflow for the synthesis of this compound-borane adduct.
Application 2: Ligand in Palladium-Catalyzed Cross-Coupling
Introduction:
Phosphine ligands are crucial components in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] They stabilize the palladium catalyst and modulate its reactivity.[4] The electronic and steric properties of the phosphine influence the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5] this compound, as a trialkylphosphine, is an electron-rich ligand. Electron-rich phosphines generally accelerate the rate of oxidative addition, a key step in the catalytic cycle.[5] While bulkier ligands are often employed for challenging substrates, simple alkylphosphines are effective for many standard transformations.[3][5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki-Miyaura reaction, illustrating the role of a phosphine ligand like this compound.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or a more stable this compound-borane adduct, which would be deprotected in situ or prior to use)
-
Aryl halide (e.g., Aryl bromide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃ or K₃PO₄)[3]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active Pd(0)-phosphine complex.
-
Reaction Assembly: To the catalyst mixture, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Application 3: Base-Catalyzed Hydrophosphination
Introduction:
Hydrophosphination is the addition of a P-H bond across an unsaturated carbon-carbon bond, providing an atom-economical route to functionalized organophosphorus compounds.[7] The reaction can be catalyzed by bases, acids, or metal complexes.[7][8] For electron-deficient alkenes (Michael acceptors) like acrylonitrile or acrylates, base-catalyzed hydrophosphination is a common and effective method.[7] A secondary phosphine like this compound will add once to form a tertiary phosphine.
Experimental Protocol: Base-Catalyzed Hydrophosphination of an Activated Alkene
This protocol is a representative procedure for the base-catalyzed addition of a secondary phosphine to a Michael acceptor.[7][9]
Materials:
-
This compound
-
Activated alkene (e.g., ethyl acrylate)
-
Catalytic amount of a strong base (e.g., potassium tert-butoxide, KHMDS)[9]
-
Anhydrous, aprotic solvent (e.g., THF, MeCN)[9]
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the activated alkene (1.0 eq.) in the anhydrous solvent.
-
Add the base catalyst (e.g., KHMDS, 10 mol%) to the solution.
-
Add this compound (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Stir the reaction at room temperature for several hours, or until completion as monitored by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting tertiary phosphine product can be purified by distillation or chromatography, often after protection as a borane adduct to improve stability.
Data Summary
The following table summarizes representative quantitative data for the classes of reactions discussed. Data for this compound is supplemented with data from analogous simple phosphines where specific literature is unavailable.
| Application | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Phosphine-Borane Formation | Alkyl/Aryl Phosphine + NaBH₄/Acetic Acid | - | THF | 0 to RT | 1.5 | >90 | [2] |
| Suzuki-Miyaura Coupling | 4-Chlorotoluene + Phenylboronic Acid | Pd(OAc)₂ / Tri-tert-butylphosphine | Dioxane | 80 | 24 | 98 | [5] |
| Hydrophosphination | Phenylacetylene + Diphenylphosphine | KHMDS (10 mol%) | MeCN | RT | 1 | >95 | [9] |
Logical Workflow for Base-Catalyzed Hydrophosphination
Caption: Logical steps in a base-catalyzed hydrophosphination reaction.
References
- 1. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethylphosphine in the Synthesis of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphosphine ((C₂H₅)₂PH) is a versatile organophosphorus compound that serves as a valuable precursor and ligand in the synthesis of a wide array of functional materials. Its reactivity, stemming from the phosphorus-hydrogen bond and the lone pair of electrons on the phosphorus atom, allows for its participation in various chemical transformations. These transformations are pivotal in the creation of sophisticated materials with tailored electronic, optical, and catalytic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two key classes of functional materials: metal phosphide nanoparticles and semiconductor quantum dots.
Application 1: Synthesis of Transition Metal Phosphide Nanoparticles
Transition metal phosphides (TMPs) are gaining significant attention as robust and efficient materials for applications in catalysis, particularly in energy-related processes like the hydrogen evolution reaction (HER). The properties of TMP nanoparticles can be tuned by controlling their composition, size, and crystalline phase. This compound can serve as a phosphorus source in the solution-phase synthesis of TMPs.
Experimental Protocol: Synthesis of Nickel Phosphide (Ni₂P) Nanoparticles
This protocol describes a general method for synthesizing Ni₂P nanoparticles using this compound as the phosphorus source, adapted from established procedures for other phosphine precursors.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
This compound (Et₂PH)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a rubber septum, combine Ni(acac)₂ (0.257 g, 1.0 mmol), oleylamine (10 mL), and 1-octadecene (10 mL).
-
Degassing: Seal the flask and connect it to a Schlenk line. Degas the mixture by heating to 120 °C under vacuum for 1 hour with vigorous stirring to remove water and oxygen.
-
Inert Atmosphere: Refill the flask with high-purity argon or nitrogen gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Precursor Injection: In a separate glovebox, prepare a solution of this compound (0.180 g, 2.0 mmol) in 2 mL of degassed oleylamine. Draw this solution into a syringe.
-
Reaction: Heat the nickel precursor solution to 200 °C. Swiftly inject the this compound solution into the hot reaction mixture.
-
Nanoparticle Growth: Raise the temperature to 300 °C and maintain it for 1 hour to allow for nanoparticle nucleation and growth. The solution color will change, indicating the formation of nanoparticles.
-
Work-up and Purification:
-
After 1 hour, cool the reaction mixture to room temperature.
-
Add 20 mL of toluene to the flask to dissolve the nanoparticles.
-
Precipitate the nanoparticles by adding 40 mL of ethanol and centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and surfactants.
-
Finally, disperse the purified Ni₂P nanoparticles in a suitable solvent for storage and characterization.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of Ni₂P nanoparticles using a phosphine precursor.
| Parameter | Value | Expected Outcome/Observation |
| Metal Precursor | Nickel(II) acetylacetonate | Provides nickel ions for the reaction. |
| Phosphorus Precursor | This compound | Source of phosphorus. |
| Surfactant/Solvent | Oleylamine / 1-Octadecene | Controls nanoparticle growth and prevents aggregation. |
| Reaction Temperature | 300 °C | Influences crystallinity and size of nanoparticles. |
| Reaction Time | 1 hour | Affects the extent of reaction and particle growth. |
| Molar Ratio (Ni:P) | 1:2 | Can influence the stoichiometry of the final product. |
| Expected Product | Ni₂P Nanoparticles | Crystalline nanoparticles with a specific phase. |
| Expected Size Range | 5 - 20 nm | Dependent on reaction conditions. |
Experimental Workflow
Caption: Workflow for the synthesis of Ni₂P nanoparticles.
Application 2: Synthesis of Semiconductor Quantum Dots
Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties. Their photoluminescence is tunable with size, making them ideal for applications in displays, lighting, and biomedical imaging. This compound can be used as a phosphorus source for the synthesis of phosphide-based quantum dots, such as indium phosphide (InP).
Experimental Protocol: Synthesis of Indium Phosphide (InP) Quantum Dots
This protocol provides a general method for the synthesis of InP quantum dots using this compound, based on established hot-injection methods.
Materials:
-
Indium(III) acetate (In(OAc)₃)
-
Myristic acid
-
1-Octadecene (ODE)
-
This compound (Et₂PH)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Indium Precursor Preparation: In a three-neck flask, combine indium(III) acetate (0.292 g, 1.0 mmol), myristic acid (0.685 g, 3.0 mmol), and 1-octadecene (10 mL).
-
Degassing: Attach the flask to a Schlenk line and degas the mixture at 120 °C for 1 hour under vacuum with stirring.
-
Inert Atmosphere: Switch to an argon or nitrogen atmosphere.
-
Phosphine Precursor Preparation: In a glovebox, prepare a 1 M solution of this compound in 1-octadecene.
-
Reaction: Heat the indium precursor solution to 250 °C. At this temperature, rapidly inject 1.0 mL of the 1 M this compound solution (1.0 mmol) into the flask.
-
Quantum Dot Growth: After injection, lower the temperature to 220 °C and allow the InP quantum dots to grow. The growth time will determine the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
Work-up and Purification:
-
After the desired growth time, cool the reaction to room temperature.
-
Add 10 mL of toluene to the reaction mixture.
-
Precipitate the InP QDs by adding 20 mL of methanol and centrifuging at 6000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the QD pellet in 5 mL of toluene.
-
Repeat the precipitation and re-dispersion process two more times.
-
Store the purified InP quantum dots in toluene in the dark.
-
Data Presentation
The following table summarizes the reaction conditions and their influence on the properties of the synthesized InP quantum dots.
| Parameter | Condition | Influence on Quantum Dots |
| In:P Molar Ratio | 1:1 | Affects reaction stoichiometry and defect formation. |
| Growth Temperature | 220 °C | Higher temperatures lead to faster growth and larger QDs. |
| Growth Time | Variable (minutes to hours) | Longer times result in larger QDs and a red-shift in emission. |
| Surfactant | Myristic acid | Stabilizes QDs and influences their shape and surface chemistry. |
| Precursor Injection | Rapid injection | Promotes homogeneous nucleation for a narrow size distribution. |
| Expected Size | 2 - 6 nm | Tunable by adjusting growth time and temperature. |
| Expected Emission | Visible (blue to red) | Dependent on the size of the quantum dots. |
Logical Relationship Diagram
Caption: Key parameters influencing InP quantum dot properties.
Conclusion
This compound is a highly valuable reagent in the synthesis of advanced functional materials. The protocols and data presented herein provide a foundational understanding for researchers to explore its use in creating tailored nanoparticles and quantum dots. The precise control over reaction conditions allows for the fine-tuning of material properties, opening avenues for their application in catalysis, electronics, and biomedicine. Further research into the specific reaction kinetics and mechanisms involving this compound will undoubtedly lead to the development of novel materials with enhanced performance characteristics.
Application Notes and Protocols for the Experimental Setup and Handling of Gaseous Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of gaseous diethylphosphine in a laboratory setting. This compound is a pyrophoric and toxic organophosphorus compound that requires specialized equipment and rigorous adherence to safety procedures. These guidelines are intended for trained personnel in a controlled laboratory environment.
Properties and Hazards of this compound
This compound ((C₂H₅)₂PH) is a colorless, volatile liquid with a boiling point of 85°C.[1] It is highly reactive and pyrophoric, meaning it can spontaneously ignite upon contact with air.[1] Vapors are harmful if inhaled, and the liquid can cause severe skin burns and eye damage. Due to these hazardous properties, all manipulations must be carried out under an inert atmosphere using appropriate air-free techniques.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁P | [2] |
| Molecular Weight | 90.11 g/mol | [1] |
| Boiling Point | 85 °C | [1] |
| Density | 0.7862 g/mL | [1] |
| Hazard Statements | Pyrophoric liquid, Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, Harmful if inhaled. | [3] |
Experimental Setup for Handling Gaseous this compound
The generation and handling of gaseous this compound require a dedicated setup to ensure a controlled and safe workflow. The primary methods for handling air-sensitive reagents are the use of a Schlenk line or a glovebox.[2]
Generation of Gaseous this compound
A common setup involves placing a known quantity of liquid this compound in a Schlenk flask, which is then gently heated in a temperature-controlled oil bath. The flow of the resulting this compound gas is then regulated using a mass flow controller (MFC).
Gas Delivery System
A typical gas delivery system for gaseous this compound consists of the following components:
-
Inert Gas Source: A cylinder of high-purity argon or nitrogen is required to maintain an inert atmosphere.[4]
-
This compound Source: A Schlenk flask containing liquid this compound, equipped with a means of controlled heating (e.g., oil bath with a temperature controller).
-
Mass Flow Controller (MFC): An MFC is essential for precise control of the this compound gas flow rate.[5][6] The MFC should be made of materials compatible with corrosive gases.
-
Tubing and Fittings: Stainless steel tubing and fittings are recommended for their chemical resistance and ability to maintain a leak-free system.
-
Reaction Vessel: The design of the reaction vessel will depend on the specific chemical reaction being performed. It must be equipped with ports for the introduction of the this compound gas, other reactants, and for monitoring the reaction.
-
Scrubber/Trap: The outlet of the reaction system must be connected to a scrubber or trap to neutralize any unreacted this compound gas before it is vented to the fume hood. A common scrubber solution is a solution of bleach or hydrogen peroxide.
Experimental Protocols
Protocol for Setting up the Gas Handling System
-
System Assembly: Assemble the gas delivery system as shown in the diagram below within a certified chemical fume hood.[7] Ensure all connections are secure and leak-tight.
-
Inerting the System: Purge the entire system, including the reaction vessel, with a stream of inert gas (argon or nitrogen) for at least 30 minutes to remove all traces of air and moisture.[2]
-
Introducing this compound: Under a positive pressure of inert gas, carefully transfer the required amount of liquid this compound to the source Schlenk flask using a gas-tight syringe or cannula.
-
Leak Check: Before heating the this compound, perform a thorough leak check of the entire system. This can be done by pressurizing the system with the inert gas and monitoring for any pressure drop.
Protocol for Delivering Gaseous this compound to a Reaction
-
Set MFC to Zero: Ensure the mass flow controller is set to a zero flow rate.
-
Heat the Source Flask: Begin gently heating the this compound source flask in the oil bath to the desired temperature to generate a sufficient vapor pressure. The temperature should be carefully controlled to avoid rapid boiling.
-
Initiate Gas Flow: Once the desired temperature is reached and stable, slowly open the valve to the mass flow controller and set the desired flow rate.
-
Monitor the Reaction: Continuously monitor the reaction parameters, such as temperature, pressure, and the consumption of reactants.
-
Terminating the Gas Flow: Upon completion of the reaction, first, close the valve from the this compound source to the MFC. Then, set the MFC flow rate to zero.
-
Purge the System: Purge the entire system with inert gas to remove any residual this compound gas.
-
Cooling and Quenching: Allow the this compound source flask to cool to room temperature. Any remaining this compound should be carefully quenched.
Waste Disposal
Proper disposal of this compound and contaminated materials is crucial.[7][8]
-
Liquid Waste: Unused this compound and solutions containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, sealed, and clearly labeled solid waste container.[7]
-
Quenching: Small amounts of residual this compound can be quenched by slowly adding it to a stirred solution of a suitable oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, in an appropriate solvent and under an inert atmosphere. This process is exothermic and should be performed with caution in an ice bath.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[8]
Visualizations
Caption: Workflow for handling gaseous this compound.
Caption: Essential safety precautions for this compound.
References
- 1. strem.com [strem.com]
- 2. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Choosing the Right Laboratory Gas System: Sources, Supply, and Safety Considerations | Lab Manager [labmanager.com]
- 5. How to use the mass flow controller - LINTEC [lintec-mfc.co.jp]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Diethylphosphine Derivatives: Versatile Ligands in Modern Catalyst Design
For Immediate Release
[City, State] – [Date] – The design of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from pharmaceutical development to materials science. Within the vast landscape of catalyst design, phosphine ligands play a pivotal role in modulating the properties of transition metal catalysts. Among these, diethylphosphine derivatives are emerging as a versatile class of ligands, offering unique steric and electronic properties that can be tailored for a variety of catalytic applications, including cross-coupling reactions, hydrogenation, and hydroformylation.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst stability, activity, and the scope of compatible substrates. This compound-containing ligands, such as 1,2-bis(diethylphosphino)ethane (depe), serve as effective ancillary ligands for palladium, facilitating the key steps of the catalytic cycle.
While extensive data on a broad range of this compound derivatives in Suzuki-Miyaura coupling is still an area of active research, the foundational protocols established for similar dialkylphosphino ligands provide a strong starting point for their application. The electron-rich nature of the diethylphosphino group can enhance the rate of oxidative addition, a crucial step in the catalytic cycle, particularly with less reactive aryl chlorides.
General Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction using a this compound-based ligand is as follows:
-
Catalyst Pre-formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium precursor such as palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and the this compound ligand (e.g., 1,2-bis(diethylphosphino)ethane, 1-2 mol%) are dissolved in an anhydrous, degassed solvent like toluene or dioxane. The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active palladium(0) complex.
-
Reaction Assembly: To the flask containing the pre-formed catalyst, the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄, 2.0-3.0 equivalents) are added.
-
Reaction Execution: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
The following diagram illustrates the general workflow for this process.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry.[1] The success of this transformation heavily relies on the design of chiral phosphine ligands that can effectively control the stereochemical outcome of the reaction. This compound moieties have been incorporated into chiral ligand scaffolds to create catalysts for asymmetric hydrogenation.
For instance, chiral diphosphine ligands derived from diethyl vinylphosphonate have been prepared and investigated in rhodium-catalyzed asymmetric hydrogenations.[2] While detailed quantitative data for a wide range of substrates is application-specific, the general protocols provide a framework for employing such catalysts.
General Experimental Protocol: Asymmetric Hydrogenation
A typical procedure for the asymmetric hydrogenation of a prochiral olefin using a rhodium catalyst with a this compound-containing chiral ligand is outlined below:
-
Catalyst Preparation: In a glovebox or under inert atmosphere, a rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral this compound-containing ligand (1.1 mol%) are placed in a Schlenk flask. Anhydrous and degassed solvent (e.g., methanol, dichloromethane, or THF) is added, and the mixture is stirred at room temperature for 30 minutes to generate the active catalyst.
-
Substrate Addition: The prochiral substrate (1.0 equivalent) is dissolved in the same solvent and transferred to the catalyst solution via cannula.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-50 atm). The reaction is stirred vigorously at a controlled temperature (e.g., room temperature) until the consumption of hydrogen ceases or the reaction is complete as determined by analytical techniques.
-
Work-up and Analysis: The excess hydrogen is carefully vented, and the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC, and the product is purified by column chromatography if necessary.
The catalytic cycle for a generic rhodium-catalyzed asymmetric hydrogenation is depicted below.
Application in Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes.[3] Rhodium complexes modified with phosphine ligands are highly effective catalysts for this transformation. The electronic and steric properties of the phosphine ligand influence both the rate and the regioselectivity (linear vs. branched aldehyde) of the reaction. This compound derivatives can be employed to tune the performance of rhodium-based hydroformylation catalysts.
General Experimental Protocol: Hydroformylation
The following is a general protocol for the hydroformylation of an alkene using a rhodium catalyst with a this compound-based ligand:
-
Catalyst Preparation: In a high-pressure autoclave, a rhodium precursor such as Rh(acac)(CO)₂ (0.01-0.1 mol%) and the this compound ligand (e.g., 1,2-bis(diethylphosphino)ethane, in a suitable ligand-to-rhodium ratio) are dissolved in a degassed solvent (e.g., toluene or dioxane).
-
Reaction Setup: The alkene substrate (1.0 equivalent) is added to the autoclave. The vessel is sealed, purged several times with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 10-100 atm).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred. The reaction progress can be monitored by the uptake of syngas.
-
Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released. The solvent is removed under reduced pressure, and the product distribution (linear vs. branched aldehydes) and yield are determined by GC or NMR analysis. The aldehyde products can be purified by distillation or chromatography.
Quantitative Data Summary
The performance of catalysts incorporating this compound derivatives is highly dependent on the specific ligand structure, the metal center, the substrates, and the reaction conditions. The following tables provide a representative summary of the type of quantitative data obtained in such catalytic systems.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1,2-bis(diethylphosphino)ethane | Pd(OAc)₂ | K₂CO₃ | 100 | 12 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1,2-bis(diethylphosphino)ethane | Pd(OAc)₂ | K₃PO₄ | 110 | 24 | >90 |
Note: The data in this table is illustrative and based on typical results for similar dialkylphosphine ligands. Specific performance may vary.
Table 2: Representative Performance in Asymmetric Hydrogenation
| Entry | Substrate | Ligand | Rh Source | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | Chiral Diethylphosphino-ligand | [Rh(COD)₂]BF₄ | MeOH | 10 | 4 | >99 | >95 |
| 2 | Itaconic acid dimethyl ester | Chiral Diethylphosphino-ligand | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 20 | 12 | >99 | >92 |
Note: The data in this table is illustrative and based on typical results for chiral phosphine ligands. Specific performance will depend on the exact chiral ligand structure.
Table 3: Representative Performance in Hydroformylation
| Entry | Alkene | Ligand | Rh Source | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | l:b ratio |
| 1 | 1-Octene | 1,2-bis(diethylphosphino)ethane | Rh(acac)(CO)₂ | 100 | 50 | 6 | >98 | 2.5:1 |
| 2 | Styrene | 1,2-bis(diethylphosphino)ethane | Rh(acac)(CO)₂ | 80 | 40 | 8 | >99 | 1:15 |
Note: The data in this table is illustrative. The linear-to-branched (l:b) ratio is highly dependent on the ligand and reaction conditions.
Synthesis of this compound Ligands
A convenient protocol for the synthesis of 1,2-bis(dialkylphosphino)ethanes, including the diethyl derivative, involves a multi-step process starting from diethyl phosphite.[4] The key steps include the formation of 1,2-bis(dialkylphosphoryl)ethanes, conversion to the corresponding chlorophosphonium chlorides, and a final reduction step. This accessibility of such ligands is crucial for their widespread application in catalyst development.[4]
Conclusion
This compound derivatives represent a valuable and versatile class of ligands for transition metal-catalyzed reactions. Their unique electronic and steric profiles allow for the fine-tuning of catalyst performance in critical transformations such as Suzuki-Miyaura coupling, asymmetric hydrogenation, and hydroformylation. The detailed protocols and representative data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of this compound-based catalysts in their synthetic endeavors. Further research into the synthesis of novel this compound-containing ligands and their application in a broader range of catalytic reactions is anticipated to unlock new efficiencies and selectivities in chemical synthesis.
References
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes Using Diazaphospholane Ligands and Application With Wittig Olefination - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 4. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diethylphosphine in Organometallic Reaction Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylphosphine (HPEt₂) is a secondary phosphine ligand that, along with its tertiary counterpart triethylphosphine (PEt₃), plays a significant role in organometallic chemistry and catalysis. As a less sterically bulky and more electron-donating ligand compared to many commonly used triarylphosphines, this compound and its derivatives can impart unique reactivity and selectivity to metal centers. These application notes provide a comprehensive overview of the role of this compound in fundamental organometallic reaction mechanisms, including cross-coupling, hydroformylation, and hydrogenation reactions. Detailed, generalized experimental protocols are provided, and key mechanistic concepts are illustrated with diagrams. Due to the limited availability of extensive quantitative data specifically for this compound in the literature, data for closely related trialkylphosphine ligands are included for comparative purposes, highlighting the expected performance of this compound-based catalytic systems.
Introduction: The Significance of Phosphine Ligands
Phosphine ligands are ubiquitous in organometallic chemistry and homogeneous catalysis. Their importance stems from their ability to fine-tune the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. The two primary characteristics of a phosphine ligand that dictate its effect on a metal center are its steric bulk, often quantified by the Tolman cone angle (θ), and its electron-donating or -withdrawing nature, measured by the Tolman electronic parameter (TEP).
This compound as a Ligand:
This compound is a relatively small and electron-rich phosphine ligand. While tertiary phosphines like triethylphosphine are more common as ligands, secondary phosphines like this compound can also coordinate to metal centers and can be deprotonated to form phosphido-bridged complexes. For the purpose of these notes, we will often discuss the behavior of the closely related and more extensively studied triethylphosphine (PEt₃) to infer the likely role of this compound, as both are small, electron-donating alkylphosphines.
Key Properties of Trialkylphosphines (e.g., this compound/Triethylphosphine):
-
Strong σ-donors: Alkyl groups are electron-releasing, making trialkylphosphines strong σ-donors. This increases the electron density on the metal center, which can promote key catalytic steps like oxidative addition.
-
Moderate Steric Bulk: Compared to bulky triarylphosphines or tri(tert-butyl)phosphine, this compound and triethylphosphine have a smaller steric footprint. This can allow for the coordination of multiple ligands or substrates and can influence the regioselectivity of certain reactions.
Role in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the phosphine ligand is critical for the efficiency of these reactions, particularly when using less reactive substrates like aryl chlorides.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling forms a C-C bond between an organoboron compound and an organohalide. Electron-rich phosphine ligands are known to facilitate the rate-determining oxidative addition step.
Expected Role of this compound:
A this compound ligand would be expected to promote the oxidative addition of the aryl halide to the Pd(0) center due to its electron-donating nature. Its moderate size may also influence the rates of transmetalation and reductive elimination.
Quantitative Data for a Representative Trialkylphosphine in Suzuki-Miyaura Coupling:
The following table summarizes the performance of tri(tert-butyl)phosphine, a bulky and electron-rich trialkylphosphine, in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, providing a benchmark for the expected high activity of catalysts bearing electron-rich alkylphosphine ligands.[1]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | 245 |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The phosphine ligand influences the regioselectivity and efficiency of the reaction.
Expected Role of this compound:
In the Heck reaction, the phosphine ligand stabilizes the active Pd(0) species and influences the rate of migratory insertion and β-hydride elimination. The moderate steric bulk of this compound could favor the formation of the linear product in the coupling of aryl halides with terminal alkenes.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. Bulky, electron-rich phosphine ligands are generally preferred to promote the reductive elimination step, which is often rate-limiting.
Expected Role of this compound:
While bulkier ligands are often favored, the strong electron-donating character of this compound could still facilitate the C-N bond-forming reductive elimination. Its smaller size might be advantageous for the coupling of less sterically hindered amines.
Experimental Protocols
General Protocol for Synthesis of a Palladium(II)-Diethylphosphine Complex
This protocol describes the synthesis of a common palladium(II) precursor complex with this compound, which can be used as a starting material for generating catalytically active Pd(0) species in situ.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (HPEt₂)
-
Degassed ethanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂ (1 equivalent).
-
Add degassed ethanol to form a suspension.
-
Slowly add this compound (2.2 equivalents) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The color of the suspension will typically change from dark brown to a yellow or orange precipitate.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the product with a small amount of cold, degassed ethanol and then with diethyl ether.
-
Dry the product, trans-[PdCl₂(HPEt₂)₂], under vacuum.
-
Characterize the complex using appropriate spectroscopic methods (e.g., ³¹P NMR, IR).
Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (or a related trialkylphosphine) (2-4 mol%)
-
Aryl halide (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or round-bottom flask with reflux condenser
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Hydroformylation Reactions
Hydroformylation, or the oxo process, is the addition of a formyl group (CHO) and a hydrogen atom across a C=C double bond to form aldehydes.[2] The reaction is typically catalyzed by rhodium or cobalt complexes, and phosphine ligands are crucial for controlling the regioselectivity (linear vs. branched aldehyde) and activity.
Expected Role of this compound:
Trialkylphosphines are known to be effective ligands in rhodium-catalyzed hydroformylation.[3] They increase the electron density on the rhodium center, which can affect the rates of CO and olefin coordination and insertion. The moderate steric bulk of this compound would be expected to favor the formation of the linear aldehyde from terminal alkenes, although this effect is generally less pronounced than with bulkier phosphine ligands.
Quantitative Data for a Representative Trialkylphosphine in Hydroformylation:
The following table shows data for the hydroformylation of 1-hexene using a rhodium catalyst with triethylphosphine in supercritical CO₂.[3]
| Ligand | Substrate | Solvent | Temp. (°C) | Pressure (bar) | Aldehyde Yield (%) | Linear:Branched Ratio |
| PEt₃ | 1-Hexene | scCO₂ | 100 | 230 | 85 | 3.2 |
Generalized Protocol for Rhodium-Catalyzed Hydroformylation
Materials:
-
[Rh(acac)(CO)₂] or other Rh precursor (e.g., 0.1 mol%)
-
This compound (or other trialkylphosphine) (e.g., 10 equivalents relative to Rh)
-
Alkene substrate (1 equivalent)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Syngas (CO/H₂)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor, the phosphine ligand, and the solvent.
-
Add the alkene substrate.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave to the desired pressure with syngas (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the pressure by adding syngas as it is consumed.
-
After the reaction is complete (monitored by GC analysis of aliquots), cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine the conversion and regioselectivity.
Role in Hydrogenation Reactions
Catalytic hydrogenation is the addition of hydrogen across a double or triple bond. Phosphine ligands are used to modify homogeneous catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), to alter their activity and selectivity.
Expected Role of this compound:
As an electron-donating ligand, this compound can increase the electron density on the metal center, which can influence the oxidative addition of H₂ and the subsequent transfer of hydrogen to the substrate. The use of chiral versions of alkylphosphines can lead to enantioselective hydrogenation.
Generalized Protocol for Homogeneous Hydrogenation
Materials:
-
A suitable metal precursor (e.g., [Rh(COD)₂]BF₄, Ru(acac)₃)
-
This compound or a derivative
-
Unsaturated substrate
-
Degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure autoclave or a balloon filled with hydrogen
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the metal precursor and the phosphine ligand in the degassed solvent in a reaction vessel.
-
Stir the solution for a period to allow for complex formation.
-
Add the unsaturated substrate to the solution.
-
If using an autoclave, seal it, purge with hydrogen, and then pressurize to the desired pressure (e.g., 1-50 atm). If using a balloon, purge the reaction vessel with hydrogen and then maintain a positive pressure of hydrogen with the balloon.
-
Stir the reaction mixture at the desired temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure and purify the product as necessary.
Visualizing Reaction Mechanisms
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow for Catalyst Screening
Caption: A general workflow for screening this compound in a catalytic reaction.
Conclusion
This compound represents a valuable, albeit less explored, member of the trialkylphosphine ligand class. Its strong electron-donating properties and moderate steric bulk make it a potentially effective ligand for a variety of organometallic reactions. While specific, quantitative data for this compound remains somewhat limited in the literature, by drawing comparisons with related trialkylphosphines, its role in facilitating key mechanistic steps such as oxidative addition and in influencing product selectivity can be inferred. The generalized protocols provided herein offer a starting point for researchers to explore the utility of this compound and its derivatives in developing novel and efficient catalytic systems. Further research into the specific applications and performance of this compound is warranted to fully elucidate its potential in organometallic catalysis.
References
Application Notes and Protocols for Diethylphosphine in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials.[1][2] The efficacy of the palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's stability, activity, and selectivity.[3] While bulky, electron-rich phosphine ligands have been extensively studied, smaller alkylphosphine ligands, such as diethylphosphine, represent a class of ligands whose utility in this reaction is less documented but potentially valuable.
This document provides an overview of the anticipated role and application of this compound in Suzuki-Miyaura coupling reactions. Although specific experimental data for this compound is scarce in peer-reviewed literature, its suitability as a ligand for Suzuki-Miyaura coupling is recognized. The protocols and data presented herein are based on studies of structurally and electronically similar small alkylphosphine ligands, such as trimethylphosphine, triethylphosphine, and tributylphosphine, and are intended to serve as a guide for researchers interested in exploring the use of this compound.
Role of Small Alkylphosphine Ligands in Suzuki-Miyaura Coupling
Small alkylphosphine ligands like this compound are characterized by their strong electron-donating nature and relatively small steric bulk compared to commonly used biaryl phosphines.[4] These characteristics can influence the key steps of the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: The electron-donating properties of this compound are expected to facilitate the oxidative addition of the aryl halide to the Pd(0) center, a crucial step in the catalytic cycle.[3][4]
-
Transmetalation: The steric and electronic properties of the phosphine ligand also play a role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
-
Reductive Elimination: The final step, reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst, is also influenced by the ligand's characteristics.[1]
Computational studies on small phosphine ligands like trimethylphosphine (PMe₃) suggest that they can offer unique selectivity in cross-coupling reactions.[4][5] This indicates that this compound could be a valuable ligand for specific applications where chemo- or regioselectivity is critical.
Quantitative Data Summary for Analogous Small Alkylphosphine Ligands
The following table summarizes representative quantitative data from Suzuki-Miyaura coupling reactions using small alkylphosphine ligands that are structurally similar to this compound. This data can serve as a starting point for optimizing reactions with this compound.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | CsF | Dioxane | 80 | 18 | 98 | 1.5 | [6] |
| P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 2 | 97 | 1.5 | [6] |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 81 | 2 | [6] |
| P(o-tolyl)₃ | 1-phenylethyl carbonate | Phenylboronic acid | K₂CO₃ | THF | RT | 1 | 95 | 2.5 (Pd₂(dba)₃) | [7] |
Experimental Protocols
The following are general experimental protocols adapted from literature for Suzuki-Miyaura coupling reactions using small alkylphosphine ligands. These can be used as a starting point for developing specific procedures for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is adapted from studies using tri(tert-butyl)phosphine for the coupling of aryl chlorides.[6]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
This compound (or a solution in a suitable solvent)
-
Aryl chloride
-
Arylboronic acid
-
Cesium fluoride (CsF) or Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane or toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium acetate (0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.03 mmol, 3 mol%).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and the base (CsF, 2.0 mmol).
-
Add 3 mL of anhydrous dioxane.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Room Temperature Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is adapted from studies using tri(tert-butyl)phosphine for the room temperature coupling of aryl bromides.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or a solution in a suitable solvent)
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to a reaction vial.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium acetate (0.015 mmol) and the phosphine ligand (e.g., P(t-Bu)₃, 0.03 mmol) in 1 mL of anhydrous dioxane.
-
Add the catalyst solution to the reaction vial.
-
Add an additional 2 mL of anhydrous dioxane to the reaction vial.
-
Seal the vial and stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Diethylphosphine in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethylphosphine (HPEt₂), a secondary phosphine, serves as a versatile ligand in coordination chemistry. Its modest steric bulk and electron-donating properties make it a valuable component in the synthesis of a wide range of metal complexes. These complexes have shown significant potential in various catalytic applications, contributing to the advancement of organic synthesis and materials science. This document provides an overview of the applications of this compound in coordination chemistry, with a focus on synthesis protocols for key metal complexes and their use in catalysis.
Synthesis of this compound Metal Complexes
This compound readily coordinates to a variety of transition metals, including nickel, palladium, and rhenium. The synthesis of these complexes typically involves the reaction of a metal precursor with this compound in a suitable solvent under an inert atmosphere.
Synthesis of Nickel(II)-Diethylphosphine Complexes
Nickel(II) complexes bearing this compound ligands are effective catalysts for various organic transformations. A general method for their synthesis involves the reaction of a hydrated nickel(II) salt with two equivalents of this compound.
Experimental Protocol: Synthesis of bis(this compound)nickel(II) chloride [NiCl₂(HPEt₂)₂]
This protocol is adapted from the general synthesis of [NiCl₂(Ph₂PR)₂] complexes.[1]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (HPEt₂)
-
Degassed absolute ethanol
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O (1 mmol) in degassed absolute ethanol (20 mL).
-
To the stirring solution, add this compound (2 mmol) dropwise via syringe.
-
Continue stirring the resulting suspension at room temperature for 2-3 hours.
-
A solid precipitate will form. Collect the solid by filtration under inert atmosphere.
-
Wash the collected solid with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the [NiCl₂(HPEt₂)₂] complex.
| Complex | Metal Center | Ligand | Typical Yield | Reference |
| [NiCl₂(HPEt₂)₂] | Ni(II) | This compound | High | Adapted from[1] |
Synthesis of Palladium(II)-Diethylphosphine Complexes
Palladium complexes with phosphine ligands are cornerstones of cross-coupling catalysis. This compound-palladium complexes can be synthesized from common palladium precursors.
Experimental Protocol: Synthesis of bis(this compound)palladium(II) chloride [PdCl₂(HPEt₂)₂]
This protocol is based on general procedures for the synthesis of palladium-phosphine complexes.[2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (HPEt₂)
-
Anhydrous and degassed dichloromethane (DCM)
-
Anhydrous and degassed n-hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend palladium(II) chloride (1 mmol) in anhydrous and degassed DCM (20 mL) in a Schlenk flask under an inert atmosphere.
-
Add this compound (2.1 mmol) to the suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, during which the solid PdCl₂ will react to form a clear solution.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous and degassed n-hexane to precipitate the product.
-
Isolate the solid product by filtration, wash with n-hexane, and dry under vacuum.
| Complex | Metal Center | Ligand | Typical Yield | Reference |
| [PdCl₂(HPEt₂)₂] | Pd(II) | This compound | >90% | Adapted from[2] |
Synthesis of Rhenium-Diethylphosphine Complexes
The reaction of this compound with dirhenium complexes can lead to a variety of products with different oxidation states and structures, depending on the reaction conditions.[3]
| Complex | Re-Re Bond Length (Å) | Re-P Bond Length (Å) | P-Re-P Angle (°) | Reference |
| [Re₂(µ-PEt₂)₃Cl₆]⁻ | 2.4060(6) | - | - | [3] |
| Re₂(µ-PEt₂)₂Cl₄(HPEt₂)₄ | 2.7545(7) | - | 87.11(7) | [3] |
| Re₂Cl₄(HPEt₂)₄ | 2.2533(8) | - | 93.12(6) | [3] |
Applications in Homogeneous Catalysis
This compound-metal complexes are active catalysts for a range of important organic reactions, including cross-coupling and hydrogenation.
Palladium-Catalyzed C-S Cross-Coupling Reactions
Palladium complexes with monodentate phosphine ligands have been shown to be effective catalysts for the formation of carbon-sulfur bonds.[4] The use of such ligands can lead to highly active catalysts that operate under mild conditions.[4]
Experimental Protocol: General Procedure for Pd-Catalyzed Thioetherification
This protocol is a generalized procedure based on the principles of C-S cross-coupling reactions.[4][5]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1 mmol)
-
Thiol (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃) (1.5 mmol)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial under an inert atmosphere, add the aryl halide, palladium precursor, and a stir bar.
-
In a separate vial, prepare a stock solution of the this compound ligand in the reaction solvent.
-
Add the appropriate amount of the ligand solution to the reaction vial.
-
Add the thiol and the base to the reaction vial.
-
Add the solvent to the vial to reach the desired concentration.
-
Seal the vial and heat the reaction mixture at the desired temperature (room temperature to 100 °C) with stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Palladium-Catalyzed C-S Cross-Coupling
Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes containing phosphine ligands are efficient catalysts for the transfer hydrogenation of carbonyl compounds, using a hydrogen donor like isopropanol.[6] The mechanism often involves the formation of a ruthenium-hydride intermediate.[6]
Experimental Protocol: General Procedure for Ru-Catalyzed Transfer Hydrogenation of Ketones
This protocol is based on established procedures for transfer hydrogenation.[6]
Materials:
-
Ketone (1 mmol)
-
Ruthenium-diethylphosphine catalyst (e.g., [RuCl₂(HPEt₂)₃], 1 mol%)
-
Isopropanol (solvent and hydrogen source)
-
Base (e.g., KOH, NaOiPr) (10 mol%)
-
Reflux condenser
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction flask equipped with a reflux condenser, dissolve the ketone and the ruthenium catalyst in isopropanol.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Proposed Mechanism for Ruthenium-Catalyzed Transfer Hydrogenation
Experimental Workflow for Catalyst Screening
A typical workflow for screening the efficacy of a newly synthesized this compound-metal complex in a catalytic reaction is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. benchchem.com [benchchem.com]
- 4. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 6. Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethylphosphine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of diethylphosphine. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work. This compound is a pyrophoric and air-sensitive compound, and all manipulations should be performed under an inert atmosphere using appropriate safety precautions.
Safety First: Handling Pyrophoric Reagents
This compound ignites spontaneously in air. Before proceeding with any purification, ensure you are familiar with the proper techniques for handling pyrophoric and air-sensitive compounds.
-
Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). All transfers and reactions must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Have a suitable quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.
-
Waste Disposal: All waste containing this compound must be quenched and disposed of according to your institution's hazardous waste procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in this compound depend on the synthetic route used for its preparation. A frequent method for synthesizing secondary phosphines is the reduction of the corresponding phosphine oxide.
-
This compound oxide: This is a common impurity resulting from the oxidation of this compound or from an incomplete reduction of the starting material.
-
Residual solvents: Solvents used in the synthesis or workup (e.g., diethyl ether, THF, toluene) may be present.
-
Unreacted starting materials: Depending on the synthesis, this could include the reducing agent or other precursors.
-
Byproducts of the synthesis: The specific byproducts will vary with the synthetic method.
Q2: What is the recommended method for purifying this compound?
Fractional distillation under reduced pressure and an inert atmosphere is the most common and effective method for purifying this compound. The significant difference in boiling points between this compound and its common impurity, this compound oxide, allows for excellent separation.
Q3: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using a few analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds. This compound and this compound oxide will have distinct chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities.[1][2][3][4][5] Due to the reactive nature of this compound, derivatization may be necessary for robust analysis.
Troubleshooting Guide
Problem 1: Low yield after distillation.
| Possible Cause | Troubleshooting Steps |
| Product loss due to air oxidation. | Ensure a completely inert atmosphere is maintained throughout the distillation process. Check for any leaks in your Schlenk line or distillation setup. |
| Decomposition at high temperatures. | This compound may be thermally sensitive. Lower the distillation pressure to reduce the boiling point. Use a high-quality vacuum pump. |
| Inefficient fraction collection. | Ensure the condenser is adequately cooled to prevent the loss of volatile product. Collect fractions carefully, monitoring the distillation temperature closely. |
| Hold-up in the distillation column. | For small-scale distillations, use a short-path distillation apparatus to minimize product loss on the column surface. |
Problem 2: Product is still impure after distillation.
| Possible Cause | Troubleshooting Steps |
| Inefficient fractional distillation. | Use a longer, insulated fractional distillation column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation. |
| Azeotrope formation. | While less common for this system, consider the possibility of an azeotrope with a residual solvent. Analyze the distillate by GC-MS or NMR to identify the persistent impurity. |
| Contamination during workup. | Ensure all glassware is scrupulously dried and all transfers are performed under a strictly inert atmosphere. |
Problem 3: The product rapidly turns cloudy or forms a precipitate upon storage.
| Possible Cause | Troubleshooting Steps |
| Air leak in the storage vessel. | This is the most likely cause, leading to oxidation to this compound oxide, which may be less soluble. Ensure the storage vessel (e.g., a Schlenk flask) has a greased, well-sealed stopcock and is stored under a positive pressure of inert gas. |
| Contaminated storage vessel. | Ensure the storage vessel is clean and dry before transferring the purified product. |
Data Presentation
The following table summarizes key physical properties that are essential for the purification of this compound by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 90.10 | 85 | Pyrophoric and air-sensitive liquid. |
| This compound oxide | 106.10 | 202-204 | Common impurity, significantly less volatile than this compound.[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Inert Atmosphere
Objective: To purify crude this compound by removing less volatile impurities such as this compound oxide.
Materials:
-
Crude this compound
-
Schlenk-type distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (argon or nitrogen)
-
Dry ice/acetone bath for the cold trap
Procedure:
-
Apparatus Setup: Assemble the Schlenk distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas. All joints should be well-greased and secured with clips.
-
Charging the Flask: Transfer the crude this compound to the distillation flask via cannula transfer under a positive pressure of inert gas. Add a magnetic stir bar.
-
Inert Atmosphere: Evacuate the system and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Distillation:
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Slowly reduce the pressure using the vacuum pump to the desired level.
-
Collect a forerun fraction, which may contain volatile solvents.
-
Carefully monitor the temperature at the head of the distillation column. Collect the this compound fraction at its boiling point at the given pressure.
-
The less volatile this compound oxide will remain in the distillation flask.
-
-
Product Collection and Storage:
-
Once the this compound fraction has been collected, stop the heating and allow the system to cool to room temperature under inert gas.
-
Bring the system back to atmospheric pressure with the inert gas.
-
Transfer the purified this compound to a clean, dry Schlenk flask for storage under an inert atmosphere.
-
Visualizations
Diagram 1: Troubleshooting Logic for this compound Purification
Caption: A flowchart for troubleshooting common issues in this compound purification.
Diagram 2: Experimental Workflow for this compound Purification
References
- 1. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Managing Diethylphosphine in Chemical Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of diethylphosphine in chemical reactions. Given its pyrophoric nature, stringent adherence to proper handling procedures is critical for experimental success and laboratory safety.
Frequently Asked questions (FAQs)
Q1: What makes this compound hazardous and what are the primary safety precautions?
A1: this compound is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] Key safety precautions include:
-
Working under an inert atmosphere: All manipulations must be carried out in a glove box or under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double gloves (nitrile underneath neoprene is recommended).
-
Emergency Preparedness: Ensure a Class D or standard dry powder (ABC) fire extinguisher, as well as powdered lime or dry sand, are within arm's reach. Know the location of the safety shower and eyewash station.
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container, under an inert atmosphere to prevent any exposure to air or moisture. The storage area should be cool, dry, well-ventilated, and separate from heat sources, open flames, and oxidizing agents.
Q3: My reaction with this compound as a ligand is showing low or no conversion. What are the common causes?
A3: Low catalytic turnover when using phosphine ligands like this compound can be attributed to several factors:
-
Ligand Degradation: The most common issue is the oxidation of this compound to this compound oxide, which is catalytically inactive. This occurs upon exposure to even trace amounts of air.
-
Catalyst Deactivation: The active metal catalyst (e.g., palladium) can be deactivated through various pathways, including the formation of unreactive metal complexes or precipitation (e.g., palladium black).
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for catalytic efficiency. These parameters may need to be optimized for your specific substrates.
Q4: How can I confirm if my this compound has oxidized?
A4: ³¹P NMR spectroscopy is an excellent method to check the integrity of your this compound. This compound will have a characteristic chemical shift, while its oxidized form, this compound oxide, will appear at a different, distinct chemical shift. Monitoring the reaction mixture over time with ³¹P NMR can also provide insights into ligand stability throughout the course of the reaction.
Q5: What is the proper procedure for quenching unreacted this compound or residual amounts in glassware?
A5: Unused this compound must be destroyed through a careful quenching process. This should be done under an inert atmosphere in a fume hood.
-
Dilute the this compound significantly with an unreactive, dry solvent like heptane or toluene in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.
-
Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.
-
Finally, very slowly add water to neutralize any remaining reactive species.
-
The resulting solution can then be disposed of as hazardous waste according to your institution's guidelines.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 627-49-6 | [2] |
| Molecular Formula | C₄H₁₁P | [1][2] |
| Molecular Weight | 90.10 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.782 g/mL at 25 °C | [2] |
| Boiling Point | 52-53 °C at 1.5 mmHg | [4] |
Table 2: Hazard Classifications for this compound
| Hazard Classification | GHS Code | Description | Reference |
| Pyrophoric Liquid | H250 | Catches fire spontaneously if exposed to air | [1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage | [1] |
Experimental Protocols
Detailed Methodology: Use of this compound as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates. All steps must be performed under an inert atmosphere using a glove box or Schlenk line techniques.
1. Reagent and Glassware Preparation:
-
All glassware must be oven-dried for at least 4 hours at >120 °C and cooled under a stream of inert gas or in a desiccator before being brought into the glove box.
-
Solvents must be anhydrous and deoxygenated. This is typically achieved by passing them through a solvent purification system or by distillation from an appropriate drying agent, followed by sparging with argon or nitrogen for at least 30 minutes.
-
All solid reagents should be dried in a vacuum oven.
2. Reaction Setup (in a glove box):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid derivative (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare a stock solution of this compound in anhydrous, deoxygenated toluene (e.g., 0.1 M).
-
Add the required amount of this compound solution (e.g., 4 mol%) to the Schlenk tube via syringe.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a final concentration of ~0.1 M with respect to the aryl halide).
-
Seal the Schlenk tube with a Teflon screw cap.
3. Reaction Execution:
-
Remove the Schlenk tube from the glove box and connect it to a Schlenk line.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
4. Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots at various time points under a positive pressure of inert gas.
-
The aliquots should be quenched immediately (e.g., with a small amount of water) and then diluted for analysis by GC-MS or LC-MS.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guides
Diagram 1: Troubleshooting Low Yield in a this compound-Ligated Cross-Coupling Reaction
Caption: A flowchart for diagnosing and resolving low product yield.
Diagram 2: Emergency Response Protocol for a this compound Spill
Caption: Step-by-step procedure for responding to a this compound spill.
References
Technical Support Center: Diethylphosphine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side products and issues encountered during chemical reactions involving diethylphosphine.
Frequently Asked questions (FAQs)
Q1: I am observing a white solid or a new peak in my NMR that corresponds to this compound oxide. What is the cause and how can I prevent it?
A1: The formation of this compound oxide is the most common side reaction when working with this compound. This is primarily due to its sensitivity to oxidation.
-
Cause: this compound is highly susceptible to oxidation by atmospheric oxygen.[1] This reaction is often accelerated by exposure to air, moisture, light, and elevated temperatures.[1][2] The product of this oxidation, this compound oxide, is a white solid or can appear as a distinct peak in your analytical data.[3]
-
Prevention and Troubleshooting:
-
Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere such as high-purity argon or nitrogen.[1] A glovebox is the most reliable method for handling this reagent.[1]
-
Proper Storage: Keep the this compound container tightly sealed and store it in a refrigerator at 2-8°C.[1] Protect it from light by using an amber vial or other light-blocking container.[1][4]
-
Degassed Solvents: Use properly dried and degassed solvents for your reaction to minimize the presence of dissolved oxygen and water.
-
Reaction Setup: Ensure your reaction glassware is thoroughly dried and the reaction is run under a positive pressure of an inert gas.
-
Q2: My reaction is producing a mixture of phosphines, including what appears to be triethylphosphine and monoethylphosphine. What is happening?
A2: This observation is likely due to the disproportionation of this compound.
-
Cause: Secondary phosphines, like this compound, can undergo disproportionation, particularly at elevated temperatures or in the presence of certain catalysts. This redox reaction involves one molecule of this compound being reduced to monoethylphosphine while another is oxidized to triethylphosphine.
-
Prevention and Troubleshooting:
-
Temperature Control: Avoid excessive heating of this compound. If elevated temperatures are necessary for your reaction, consider running test reactions at lower temperatures to see if the desired transformation can still occur.
-
Catalyst Screening: Be aware that some metal catalysts or impurities can promote disproportionation. If you suspect this is the case, screening different catalysts or pre-treatments may be necessary.
-
Q3: I am reacting this compound with an alkyl halide and observing the formation of a phosphine oxide instead of the expected product. Why is this occurring?
A3: This could be a result of an Arbuzov-type reaction.
-
Cause: While the classic Arbuzov reaction involves trialkyl phosphites, similar reactivity can be observed with phosphinites, which are structurally related to this compound.[5][6] In this reaction, the phosphine attacks the alkyl halide, and a subsequent rearrangement can lead to the formation of a P=O bond, resulting in a phosphine oxide.[5][7] The formation of the strong P=O double bond is a major thermodynamic driving force for this reaction.[8]
-
Prevention and Troubleshooting:
-
Reaction Conditions: The outcome of the reaction can be highly dependent on the specific alkyl halide used, the solvent, and the reaction temperature. Lower temperatures may favor the desired substitution product over the rearranged phosphine oxide.
-
Alternative Reagents: If the Arbuzov-type reaction is a persistent issue, consider alternative synthetic routes or different phosphorus nucleophiles that may be less prone to this rearrangement.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of a white precipitate | Oxidation to this compound oxide. | Review handling and storage procedures. Ensure all manipulations are performed under a strict inert atmosphere.[1] Use degassed solvents. |
| NMR shows unexpected phosphine signals (e.g., triethylphosphine) | Disproportionation of this compound. | Lower the reaction temperature. If using a catalyst, screen for alternatives that do not promote disproportionation. |
| Reaction with an alkyl halide yields a phosphine oxide | Arbuzov-type rearrangement. | Optimize reaction conditions, particularly temperature.[5] Consider alternative synthetic strategies. |
| Low or no reactivity | Impure this compound (already oxidized). | Check the purity of the starting material. If necessary, purify the this compound before use. |
| Inconsistent results between batches | Variable levels of oxygen or moisture exposure. | Standardize handling procedures using air-sensitive techniques to ensure reproducibility.[1] |
Visualizing Side Product Formation and Troubleshooting
Oxidation of this compound
Caption: Oxidation of this compound to this compound oxide.
Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for troubleshooting unexpected side products.
Experimental Protocols
Protocol: Handling of this compound to Minimize Oxide Formation
This protocol outlines the steps for safely handling this compound in a laboratory setting to prevent the formation of this compound oxide.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Dry, nitrogen- or argon-flushed glassware
-
Glovebox or Schlenk line setup
-
Gastight syringes
Procedure:
-
Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. The solvent should be freshly distilled from a suitable drying agent or taken from a solvent purification system.
-
Inert Atmosphere: All manipulations of this compound should be performed in a glovebox or on a Schlenk line under a positive pressure of nitrogen or argon.[1]
-
Transfer: Use a clean, dry, gastight syringe to transfer this compound. Before drawing the liquid, flush the syringe with inert gas several times.
-
Addition to Reaction: Add the this compound to the reaction vessel, which is already under an inert atmosphere and contains the degassed solvent and other reagents. The addition should ideally be done dropwise at a controlled temperature.
-
Storage of Unused Reagent: If not all of the this compound is used, ensure the container is tightly sealed under an inert atmosphere and stored in a refrigerator at 2-8°C, protected from light.[1]
-
Monitoring: Monitor the reaction by taking aliquots using a syringe under inert conditions and analyzing by a suitable method (e.g., NMR, GC-MS) to check for the formation of this compound oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. dcceew.gov.au [dcceew.gov.au]
- 3. chembk.com [chembk.com]
- 4. kamatlab.com [kamatlab.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Alkyl di-t-butylphosphinites. Exceptionally halogenophilic phosphinites in Arbuzov reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Catalyst Loading with Diethylphosphine Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading with diethylphosphine ligands and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading when using this compound ligands?
A good starting point for many palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol% of the palladium source.[1][2][3] For initial screening, 1-2 mol% is often a reasonable starting concentration.[1][2][4] For particularly challenging substrates or small-scale reactions where maximizing yield is critical, a higher loading of up to 5-10 mol% may be necessary.[2][5] Conversely, for highly active, optimized systems, loadings can often be reduced to below 1 mol%.[1][6]
Q2: How do the properties of this compound ligands affect catalyst loading?
The electronic and steric properties of phosphine ligands are critical for catalytic efficiency and stability.[7][8]
-
Electronic Properties: this compound is an electron-rich alkylphosphine ligand. Generally, ligands with high electron density increase the rate of oxidative addition, a key step in many catalytic cycles, which can allow for lower catalyst loadings.[8]
-
Steric Properties: The steric bulk of a ligand, often measured by its cone angle, influences the reductive elimination step and the stability of the catalytic species.[7][8] While this compound is less bulky than many specialized biarylphosphine ligands (e.g., XPhos, SPhos), its properties must be matched to the specific substrates to achieve optimal performance.[2][6][9] For sterically hindered substrates, bulkier ligands are often required to facilitate the reaction at low catalyst loadings.[3]
Q3: When should I consider reducing the catalyst loading?
You should aim to reduce catalyst loading once you have established a reliable reaction with a good yield.[1] This is particularly important in drug development and large-scale synthesis to reduce costs and minimize the potential for metal contamination in the final product.[6] A systematic approach involves gradually decreasing the catalyst concentration (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) while carefully monitoring the reaction yield, time, and impurity profile.[1]
Q4: Can using a pre-catalyst help optimize loading?
Yes, using a high-quality, air-stable pre-catalyst can be highly beneficial. Pre-catalysts are designed to efficiently generate the active Pd(0) species, which can lead to more consistent results and allow for the use of lower catalyst loadings compared to using simple Pd(II) sources like Pd(OAc)₂.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
My reaction is giving a low yield or is not working at all. What are the potential causes and how can I troubleshoot this?
Low or no yield is a common problem that can stem from multiple factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or may be decomposing.[1][6]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1][4] Use anhydrous, degassed solvents, as oxygen and moisture can deactivate the catalyst.[2][6] If using a Pd(II) source, consider a pre-reduction step by stirring it with the this compound ligand before adding other reagents.[2] Using a more stable pre-catalyst can also improve results.[6]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrates or reaction scale.[2]
-
Solution: Before increasing other parameters, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%).[5] If this improves the yield, it suggests the initial loading was insufficient. You can then optimize other parameters before attempting to reduce the loading again.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be appropriate.
-
Temperature: Increasing the temperature can often accelerate a sluggish reaction.[1] However, excessively high temperatures can cause catalyst decomposition.[2] A temperature screening study is recommended.[10]
-
Solvent: The solvent choice influences reagent solubility and catalyst stability.[1][11][12][13] Common solvents like dioxane, THF, and toluene should be screened.[1]
-
Base: The strength and solubility of the base are critical.[2] For challenging couplings, a stronger base might be necessary, while for substrates with sensitive functional groups, a milder base may be required.[2][5]
-
-
Reagent Impurity: Impurities in starting materials, solvents, or reagents can act as catalyst poisons.[1][2][6][14]
Issue 2: Reaction Stalls or is Sluggish
My reaction starts but then slows down or stops completely before the starting material is consumed. What should I do?
A stalled reaction often points to catalyst deactivation.[2][9]
Potential Causes & Solutions:
-
Catalyst Deactivation: The active catalyst is degrading during the reaction. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.[2][14][15]
-
Solution:
-
Try lowering the reaction temperature to reduce the rate of decomposition.[2]
-
Consider adding a second portion of the catalyst to see if the reaction restarts, which would confirm deactivation is the issue.[9]
-
An excess of the this compound ligand relative to the palladium source can sometimes improve catalyst stability.[2]
-
Visually check for the formation of palladium black, a clear sign of catalyst decomposition.[1][9]
-
-
-
Ligand Degradation: The this compound ligand itself may be degrading, most commonly through oxidation.[7][16]
-
Insufficient Catalyst Loading: For slow reactions, the amount of catalyst may be too low to achieve a reasonable rate.
-
Solution: Incrementally increase the catalyst loading.[6] If the rate improves, the initial loading was likely suboptimal for the desired reaction time.
-
Issue 3: Formation of Significant Byproducts
My reaction is producing significant byproducts, such as homocoupling products. How can I minimize this?
Byproduct formation competes with the desired reaction and lowers the yield.
Potential Causes & Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can promote side reactions like the homocoupling of boronic acids in Suzuki reactions or Glaser coupling in Sonogashira reactions.[5][6]
-
Suboptimal Conditions: The chosen base, solvent, or temperature may favor side reactions.
-
High Catalyst Loading: Excessively high catalyst concentrations can sometimes lead to an increase in side reactions.[9]
-
Solution: Once other parameters are optimized, try to reduce the catalyst loading to the minimum level required for efficient conversion.
-
Data Presentation
Optimizing catalyst loading requires systematic screening. The following tables provide illustrative examples of how reaction parameters can be varied and the potential impact on outcomes.
Table 1: Effect of Catalyst Loading on Reaction Yield Data is illustrative and based on general trends observed in cross-coupling reactions.[4]
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Notes |
| 0.5 | 85 | 12 | Slower reaction, but efficient catalyst use. |
| 1.0 | 96 | 6 | Good balance of speed and efficiency.[4] |
| 2.0 | 98 | 4 | Faster reaction, often a good starting point.[4] |
| 5.0 | 97 | 4 | Diminishing returns on yield, higher cost. |
Table 2: Influence of Solvent and Temperature on Reaction Outcome Data is illustrative and based on general principles of catalysis.[4]
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
| Toluene | 80 | 75 | 5 |
| Toluene | 100 | 92 | 8 |
| Dioxane | 80 | 88 | 4 |
| Dioxane | 100 | 95 | 5 |
| THF | 65 | 70 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol describes setting up parallel reactions to screen for the optimal catalyst loading.
-
Preparation: In a glovebox or under a stream of inert gas, arrange a series of identical, dry reaction vials or Schlenk flasks.
-
Stock Solutions: To ensure accuracy, prepare stock solutions of the limiting substrate, the coupling partner, and the base in the chosen anhydrous, degassed solvent.
-
Reagent Addition: To each reaction vessel, add the solid reagents (if any). Then, dispense the appropriate volumes of the stock solutions.
-
Catalyst & Ligand Addition: Prepare a stock solution of the palladium pre-catalyst and the this compound ligand. Add the required volume to each vial to achieve the target catalyst loadings (e.g., 5%, 2%, 1%, 0.5%, 0.2 mol%).
-
Reaction Execution: Seal the vessels and place them in a temperature-controlled shaker or on a heating block with vigorous stirring at the desired temperature.[1]
-
Monitoring: At set time points, take small aliquots from each reaction to monitor the conversion of the starting material and formation of the product by TLC, GC-MS, or LC-MS.[1][4]
-
Work-up & Analysis: Once the reactions are complete (or have reached a plateau), cool them to room temperature. Perform a standard aqueous work-up, extract the product, and analyze the crude yield to determine the optimal loading.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
- 16. benchchem.com [benchchem.com]
improving reaction yields in diethylphosphine-catalyzed processes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields in processes catalyzed by diethylphosphine.
Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in this compound-catalyzed reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My reaction is showing low conversion of starting material. What are the primary factors to investigate?
Low conversion is often a sign of an inactive or inhibited catalyst. Here are the most common culprits and how to address them:
-
Catalyst Inactivity: The active catalytic species may not be forming efficiently or may have degraded.
-
Air and Moisture Sensitivity: this compound and its metal complexes can be sensitive to air and moisture, leading to oxidation and deactivation.[1][2] Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Improper Pre-catalyst Activation: Some palladium pre-catalysts require an in-situ reduction step to generate the active Pd(0) species. The choice of solvent, base, and temperature can be critical for this activation.[3]
-
Thermal Instability: While some reactions require elevated temperatures, excessive heat can lead to catalyst decomposition.[4] If you suspect thermal degradation, try running the reaction at a lower temperature.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Solvent Choice: The solvent plays a crucial role in catalyst solubility, stability, and reactivity. A solvent that does not properly dissolve the catalyst or reactants can lead to poor results. It's recommended to screen a range of anhydrous, degassed solvents.
-
Inappropriate Base: The choice of base can significantly influence the reaction outcome. The base should be soluble in the reaction medium and strong enough to facilitate the desired catalytic step without causing unwanted side reactions.
-
Q2: I'm observing the formation of multiple products and byproducts. How can I improve the selectivity of my reaction?
Poor selectivity can be caused by a variety of factors, from competing reaction pathways to catalyst degradation.
-
Side Reactions:
-
Homocoupling: In cross-coupling reactions, homocoupling of starting materials can be a significant side reaction, consuming reactants and reducing the yield of the desired product.
-
Byproduct Formation: Undesired reactions can be promoted by impurities or suboptimal conditions. Analyze the crude reaction mixture using techniques like NMR, LC-MS, or GC-MS to identify the structure of byproducts, which can provide clues about the competing reaction pathways.
-
-
Optimizing Reaction Parameters:
-
Temperature: Temperature can have a significant impact on selectivity. Lowering the temperature may favor the desired reaction pathway.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can sometimes lead to an increase in side reactions. It's important to find the optimal catalyst loading that maximizes yield without compromising selectivity.[5][6][7]
-
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Catalyst deactivation due to oxidation | Use Schlenk line or glovebox techniques; ensure solvents and reagents are degassed. |
| Solvent | Poor catalyst solubility or stability | Screen a variety of anhydrous, degassed solvents. |
| Temperature | Catalyst decomposition or promotion of side reactions | Optimize the temperature; try running the reaction at a lower temperature. |
| Catalyst Loading | Insufficient conversion or increased side reactions | Titrate the catalyst loading to find the optimal concentration. |
| Base | Ineffective or promoting side reactions | Screen different bases with varying strengths and solubilities. |
Frequently Asked Questions (FAQs)
Q3: How should I handle and store this compound and its catalyst precursors?
Given their sensitivity, proper handling and storage are critical. This compound and its complexes should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place.[1] When dispensing, use a glovebox or Schlenk line to prevent exposure to air and moisture.[1]
Q4: What is the typical catalyst loading for a this compound-catalyzed reaction, and how does it affect the yield?
The optimal catalyst loading is reaction-dependent. Generally, loadings can range from 0.5 mol% to 5 mol%.[5] Lowering the catalyst loading is often desirable for cost and environmental reasons, but too little catalyst can result in incomplete conversion. Conversely, a very high loading may not significantly increase the yield and could lead to more side products.[5][6] It is recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction.
Q5: My reaction is temperature-sensitive. What is the general effect of temperature on yield?
Temperature has a dual effect on catalytic reactions. Increasing the temperature generally increases the reaction rate.[4] However, excessively high temperatures can lead to catalyst decomposition, byproduct formation, and reduced yields.[4] Therefore, an optimal temperature must be found that balances reaction rate and catalyst stability.
Q6: What analytical techniques are recommended for monitoring the progress of my reaction?
Real-time monitoring is crucial for understanding reaction kinetics and identifying potential issues. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Quantitative methods for monitoring the concentration of reactants and products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to quantify the components of a reaction mixture. ³¹P NMR is particularly useful for observing the phosphine ligand and its potential degradation products.
-
Mass Spectrometry (MS): Coupled with GC or LC, it helps in identifying products and byproducts.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline. Specific parameters should be optimized for each reaction.
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor, this compound ligand, and any solid reagents to the reaction flask.
-
Solvent and Reactant Addition: Add the anhydrous, degassed solvent, followed by the liquid reagents via syringe.
-
Reaction: Stir the mixture at the optimized temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary, and then proceed with the appropriate extraction and purification steps.
Visualizing Workflows and Pathways
Caption: A troubleshooting workflow for low reaction yields.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in Suzuki coupling with phosphine ligands
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing phosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing systematic solutions to get your reaction back on track.
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction is showing a very low yield or has failed completely. What are the most common causes?
A: Low yield is one of the most frequent challenges in Suzuki coupling. The issue can often be traced back to one or more of the following factors: the quality of your reagents, the activity of your catalyst system, or suboptimal reaction conditions. A systematic evaluation of each component is the key to successful troubleshooting.[1][2]
Troubleshooting Steps:
-
Assess Reagent Quality:
-
Phosphine Ligand Oxidation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by air, forming phosphine oxides (R₃P=O).[3] These oxides can inhibit the palladium catalyst, leading to lower reaction rates and yields.[3] Always use fresh ligands or those stored rigorously under an inert atmosphere.[1]
-
Organoboron Reagent Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom), particularly in the presence of excess water or at elevated temperatures.[2] Consider using more stable boronic esters (e.g., pinacol esters) to mitigate this issue.[2]
-
Purity of Solvents and Base: Ensure solvents are anhydrous and properly degassed.[1] The purity and strength of the base are also critical for the transmetalation step.[1][2]
-
-
Evaluate the Catalyst System:
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by oxygen, leading to deactivation.[1] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition into insoluble aggregates, which halts the reaction.[1]
-
Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to an unstable catalyst. A typical ratio ranges from 1:1 to 4:1, depending on the specific ligand and palladium source.[1] Insufficient ligand can leave the palladium center unsaturated and prone to aggregation.[1]
-
Choice of Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to the active Pd(0) in situ. This process can be inefficient and lead to side reactions. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective.[1]
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Oxygen is detrimental to the catalyst and ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvent is degassed. This can be achieved by sparging with the inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, a cautious increase in temperature may help. However, excessive heat can accelerate catalyst decomposition.[1]
-
Mixing: Inadequate stirring can create localized high concentrations of reagents, which can promote catalyst decomposition.[1]
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of homocoupled product (Ar-Ar from the boronic acid). How can I minimize this?
A: Homocoupling of the organoboron reagent is a common side reaction, often driven by the presence of oxygen.[1]
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Rigorously remove all oxygen from your reaction mixture and solvent.[1]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during its in situ reduction to Pd(0). Starting directly with a Pd(0) source can often mitigate this issue.[1]
-
Use More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol or MIDA esters) which are generally more stable and less prone to side reactions than their corresponding boronic acids.[1]
Q3: I am observing byproducts resulting from dehalogenation of my aryl halide or protodeboronation of my boronic acid. What is happening?
A: These side reactions consume your starting materials and lower the yield of the desired product.[1]
-
Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain amine bases or alcohol solvents.[1]
-
Solution: Switch to a non-hydridic base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent.[1]
-
-
Protodeboronation is the cleavage of the C-B bond on your organoboron reagent, which is then replaced by a hydrogen atom. This is often accelerated by excessive water.[1]
-
Solution: While many Suzuki protocols use aqueous bases, if protodeboronation is a major issue, try using anhydrous conditions. Bases like K₃PO₄ can be effective with only a minimal, controlled amount of water.[1] Adjusting the pH by changing the base or its concentration can also slow this decomposition pathway.[1]
-
Issue 3: Catalyst and Ligand Integrity
Q4: My reaction mixture turns black and the reaction stalls. What does this mean?
A: The formation of a black precipitate ("palladium black") indicates that your soluble palladium catalyst has decomposed and aggregated into inactive, insoluble palladium metal.[1] This removes the catalyst from the catalytic cycle, causing the reaction to slow down or stop completely.[1]
Troubleshooting Steps:
-
Check Ligand-to-Metal Ratio: Ensure you are using enough ligand to stabilize the palladium center and prevent aggregation. The optimal ratio is typically between 1:1 and 4:1.[1]
-
Use a More Stable Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are known to form more stable palladium complexes that are less prone to decomposition.[3][4]
-
Ensure Proper Mixing: Vigorous stirring is important to prevent localized concentration gradients that can lead to catalyst decomposition.[1]
Q5: I suspect my phosphine ligand has degraded. How can I check for this and what can I do?
A: The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide, which can inhibit catalysis.[3]
Troubleshooting Steps:
-
Analysis via ³¹P NMR: The most reliable way to check for ligand purity is ³¹P NMR spectroscopy. Phosphines (P(III)) and phosphine oxides (P(V)) have very distinct chemical shifts, allowing for easy identification and quantification of the oxide impurity.[3]
-
Use Fresh or Purified Ligand: If significant oxidation is detected, it is best to use a fresh bottle of ligand. Alternatively, the ligand can be purified, for example, by recrystallization.
-
Switch to Air-Stable Ligands/Precatalysts: Consider using more robust, air-stable phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines.[3] Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can also improve reproducibility and ensure a consistent concentration of the active catalyst.[5]
Data and Comparisons
The choice of ligand, base, and solvent can have a profound impact on the outcome of a Suzuki coupling reaction. The following tables provide comparative data to guide your experimental design.
Table 1: Comparison of Phosphine Ligands in the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Type | Steric Bulk | Electron Donating Ability | Yield (%) |
| PPh₃ (Triphenylphosphine) | Triarylphosphine | Moderate | Moderate | <5 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Trialkylphosphine | High | High | >95 |
| SPhos | Dialkylbiarylphosphine | High | High | >98 |
| XPhos | Dialkylbiarylphosphine | Very High | High | >98 |
Reaction Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), K₃PO₄ (2 equiv.), Toluene, 100 °C, 18 h. Data is illustrative and compiled based on the general reactivity trends reported for such ligands.[4] Bulky and electron-rich ligands are essential for activating challenging substrates like aryl chlorides.[4][6]
Table 2: Effect of Base on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Entry | Base | Conversion (%) |
| 1 | K₃PO₄ | 100 |
| 2 | Cs₂CO₃ | 100 |
| 3 | K₂CO₃ | 90 |
| 4 | Na₂CO₃ | 85 |
| 5 | NEt₃ | 70 |
| 6 | KF | 65 |
Reaction Conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 1 mol% Pd(OAc)₂, 4 mol% P(biph)Ph₂, 2.0 mmol base, 5 ml toluene, 1 ml water, 100 °C, 1 h. Data adapted from literature reports. The base plays a crucial role in the transmetalation step, with inorganic bases like K₃PO₄ and Cs₂CO₃ often providing the best results.[7]
Table 3: ³¹P NMR Chemical Shifts for Common Phosphines and Their Oxides
| Compound | Chemical Shift (δ, ppm) in CDCl₃ |
| Triphenylphosphine (PPh₃) | ~ -5 |
| Triphenylphosphine oxide (TPPO) | ~ +29 |
| Tricyclohexylphosphine (PCy₃) | ~ +11 |
| Tricyclohexylphosphine oxide | ~ +50 |
This table provides a reference for identifying phosphine oxide impurities in your ligand sample using ³¹P NMR. Chemical shifts are relative to 85% H₃PO₄.[3]
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline. Optimal conditions will vary depending on the specific substrates, catalyst, and ligand used.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
High-purity phosphine ligand (e.g., SPhos, PPh₃) (1.1-1.2 times the moles of Pd metal)
-
Anhydrous base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)
-
Schlenk flask or reaction vial with a septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, base, palladium source, and phosphine ligand.[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Degassing (Optional but Recommended): For sensitive reactions, further degas the solution by bubbling argon or nitrogen through the reaction mixture for 10-15 minutes or by performing three freeze-pump-thaw cycles.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.[5]
Protocol 2: Analysis of Phosphine Ligand Purity by ³¹P NMR
Objective: To quantify the amount of phosphine oxide impurity in a phosphine ligand sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the phosphine ligand and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Transfer the solution to an NMR tube.[3]
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure the spectral window is wide enough to observe both the phosphine and potential phosphine oxide signals (e.g., from +80 ppm to -80 ppm).
-
To ensure accurate integration for quantification, set the relaxation delay (d1) to at least 5 times the longest T₁ of the phosphorus nuclei being observed. A d1 of 30 seconds is often sufficient.[3]
-
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the phosphine and the phosphine oxide.
-
Quantification: The percentage of phosphine oxide impurity can be calculated from the integration values: % Impurity = [Integration(Oxide) / (Integration(Oxide) + Integration(Phosphine))] * 100
Visualizations
The following diagrams illustrate key concepts in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Diethylphosphine Stability and Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working with diethylphosphine. It provides essential information on its stability, degradation pathways, and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with this compound?
A1: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] It is also harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] It is classified as a hazardous material and requires careful handling in an inert atmosphere.
Q2: How should this compound be stored to ensure its stability?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
Q3: What are the primary degradation products of this compound?
A3: The primary degradation product of this compound upon exposure to air (oxygen) is this compound oxide.[2][3] Hydrolysis can also occur, leading to the formation of this compound oxide.
Q4: Is this compound stable in common organic solvents?
A4: While specific kinetic data is limited, this compound is soluble in many organic solvents.[2] However, its stability will depend on the purity of the solvent, particularly the absence of dissolved oxygen and water. Reactions involving this compound are typically carried out in anhydrous solvents under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected side product observed in a reaction. | Contamination of this compound with its oxidation product, this compound oxide. | Ensure this compound is handled under strict air-free conditions. Use freshly distilled or purchased this compound. Consider purifying the this compound before use if oxidation is suspected. |
| Low or no reactivity in a reaction where this compound is a reactant. | Degradation of this compound due to improper storage or handling. | Verify the purity of the this compound using techniques like ³¹P NMR spectroscopy. Ensure that the reaction is set up under a rigorously inert atmosphere with anhydrous solvents. |
| A white solid forms upon addition of this compound to a reaction mixture. | Formation of this compound oxide due to the presence of an oxidant. | Check all reagents and solvents for peroxides or other oxidizing agents. Ensure the reaction vessel was properly dried and purged of air. |
| Inconsistent reaction yields. | Variable quality of the this compound used. | Standardize the handling and storage procedures for this compound. If possible, quantify the concentration of active this compound before each reaction. |
| Difficulty in removing the phosphine oxide byproduct during purification. | The polarity of this compound oxide can make it challenging to separate from some organic products. | Chromatographic separation on silica gel is a common method. The choice of eluent system is critical and may require optimization. In some cases, conversion to a more easily separable derivative might be an option. |
Stability and Degradation Pathways
The stability of this compound is primarily dictated by its sensitivity to atmospheric oxygen and moisture.
Oxidation
The principal degradation pathway for this compound is oxidation to this compound oxide. This reaction is rapid and exothermic, contributing to its pyrophoric nature.
References
Technical Support Center: Solvent Effects on Diethylphosphine Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the reactivity of diethylphosphine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound as a nucleophile is proceeding much slower than expected. What could be the cause?
A1: The most likely cause is the choice of a polar protic solvent (e.g., water, methanol, ethanol). These solvents can form strong hydrogen bonds with the lone pair of electrons on the phosphorus atom of this compound, creating a "solvent cage".[1] This solvation stabilizes the this compound, making it less available and less reactive as a nucleophile, thereby slowing down the reaction rate.[2] For nucleophilic substitution reactions (SN2), switching to a polar aprotic solvent is recommended.[3]
Q2: Why is my SN2 reaction with this compound giving a low yield in a polar protic solvent?
A2: Polar protic solvents can significantly hinder SN2 reactions.[4] The solvent's hydrogen bonding with the this compound nucleophile lowers its energy state, increasing the activation energy required for the reaction to proceed.[5] This not only slows the reaction but can also favor competing side reactions or decomposition pathways, leading to a lower yield of the desired product.
Q3: What type of solvent is optimal for enhancing the nucleophilicity of this compound in an SN2 reaction?
A3: Polar aprotic solvents are the best choice for enhancing the nucleophilicity of this compound in SN2 reactions.[3] Examples include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6] These solvents can dissolve this compound but do not have acidic protons to form strong hydrogen bonds.[6] This leaves the lone pair on the phosphorus more accessible and reactive, leading to a significant increase in the reaction rate.[2][3]
Q4: I am observing unexpected side products in my reaction. Could the solvent be responsible?
A4: Yes, the solvent can influence reaction pathways. In addition to affecting the reactivity of the nucleophile, solvents can also stabilize transition states and intermediates differently. For instance, in reactions that can proceed via competing SN1 and SN2 pathways, a polar protic solvent will favor the SN1 mechanism by stabilizing the carbocation intermediate.[4][7] This could lead to products of rearrangement or solvolysis that might not be expected in a polar aprotic solvent, which favors the SN2 pathway.[7]
Q5: How does solvent polarity, in general, affect the rate of reactions involving charged intermediates?
A5: As a general principle, polar solvents are effective at stabilizing charged intermediates and transition states.[8] For reactions that proceed through such species, like SN1 reactions, increasing the polarity of the solvent generally increases the reaction rate.[9] Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent may be more favorable.
Troubleshooting Guides
Issue 1: Low or No Reactivity of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice (Polar Protic) | Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO. | Polar protic solvents (e.g., alcohols, water) solvate and deactivate the this compound nucleophile through hydrogen bonding, significantly reducing its reactivity.[1][5] |
| Poor Solubility of Reactants | Select a solvent that effectively dissolves all reactants. A solvent mixture may be necessary. | For a reaction to occur efficiently, all reactants must be in the same phase. Poor solubility will limit the interaction between this compound and the electrophile. |
| Degradation of this compound | Ensure this compound is handled under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous solvents are used. | This compound is air-sensitive and can be oxidized, reducing its effective concentration and nucleophilicity. |
Issue 2: Poor Selectivity or Formation of Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Competing SN1 and SN2 Pathways | To favor the SN2 pathway, use a polar aprotic solvent. To favor SN1, use a polar protic solvent. | The choice of solvent can direct the reaction mechanism. Polar aprotic solvents enhance the nucleophilicity required for SN2, while polar protic solvents stabilize the carbocation intermediate of the SN1 pathway.[4][7] |
| Solvent Participation in the Reaction (Solvolysis) | Use a non-nucleophilic solvent if solvolysis is a concern, especially in SN1-type reactions. | In polar protic solvents like water or alcohols, the solvent molecules themselves can act as nucleophiles, leading to solvolysis byproducts. |
| Temperature Effects Favoring Elimination | Run the reaction at a lower temperature. | Elimination reactions (E1 and E2) often compete with substitution and are typically favored at higher temperatures. |
Quantitative Data Summary
While specific kinetic data for this compound is sparse in the literature, the following table summarizes the expected relative rate changes for a typical SN2 reaction involving this compound based on general principles of solvent effects.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Methanol | Polar Protic | 32.7 | Very Slow | Strong H-bonding with this compound significantly reduces nucleophilicity.[10] |
| Water | Polar Protic | 80.1 | Very Slow | High polarity and strong H-bonding capacity stabilize the nucleophile, increasing activation energy.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Lower polarity but does not H-bond with the nucleophile. |
| Dichloromethane | Polar Aprotic | 9.1 | Moderate | Non-protic, allowing for a more reactive nucleophile than in protic solvents. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Fast | High polarity solvates the counter-ion of the electrophile, and the lack of H-bonding leaves the nucleophile highly reactive.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Fast | High polarity and inability to H-bond with the nucleophile make it an excellent solvent for SN2 reactions.[3] |
Experimental Protocols
General Protocol for Screening Solvent Effects on this compound Reactivity
This protocol provides a framework for comparing the efficacy of different solvents in a nucleophilic substitution reaction involving this compound.
Materials:
-
This compound
-
Electrophile (e.g., an alkyl halide)
-
Anhydrous solvents to be tested (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO)
-
Internal standard for quantitative analysis (e.g., undecane)
-
Standard glassware for anhydrous reactions (e.g., flame-dried Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the electrophile (1.0 mmol) and a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (10 mL) to the flask.
-
Internal Standard: Add the internal standard (0.5 mmol) to the reaction mixture.
-
Reaction Initiation: While stirring, add this compound (1.1 mmol) to the solution at the desired reaction temperature (e.g., room temperature).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture via a syringe under an inert atmosphere.
-
Quenching: Immediately quench the aliquot with a suitable quenching agent to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Comparison: Plot the concentration of the product versus time for each solvent to compare the reaction rates.
Visualizations
Caption: Solvation of this compound in Protic vs. Aprotic Solvents.
Caption: Logical workflow for an SN2 reaction involving this compound.
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies to Improve Selectivity in Cross-Coupling with Bulky Phosphines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of bulky phosphine ligands to enhance selectivity in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of bulky phosphine ligands in improving cross-coupling reactions?
Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are crucial for enhancing the efficiency and selectivity of cross-coupling reactions.[1][2] Their principal roles are:
-
Promoting Oxidative Addition: Their electron-donating nature increases electron density on the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.[1][2][3][4]
-
Stabilizing Reactive Intermediates: The steric bulk helps stabilize monoligated Pd(0) species, which are often the most reactive intermediates in the catalytic cycle.[1][5] This prevents the formation of less reactive bis-ligated complexes.
-
Accelerating Reductive Elimination: The steric hindrance imposed by these ligands promotes the final reductive elimination step, releasing the desired product and regenerating the active catalyst.[1][2][3]
Q2: How do steric and electronic properties of phosphine ligands influence selectivity?
Both steric and electronic factors are critical and must be balanced for optimal results.
-
Steric Effects: Increased bulkiness generally accelerates reductive elimination.[2][3] However, excessive steric hindrance can sometimes impede the reaction by preventing substrate coordination. In some cases, remote steric hindrance, rather than bulkiness directly at the metal center, can be beneficial.[6]
-
Electronic Effects: Electron-rich ligands accelerate oxidative addition, which is often the rate-limiting step, especially with less reactive electrophiles like aryl chlorides.[1][3] However, for some steps like transmetalation, electron-withdrawing ligands can lower the energy barrier.[3] The optimal ligand is one that strikes a balance for all steps in the catalytic cycle.[7]
Q3: What are common side reactions when using bulky phosphines, and how can they be minimized?
A primary side reaction, particularly in Suzuki-Miyaura coupling, is protodeboronation , where the boronic acid derivative is consumed by reacting with water.[8]
-
Cause: This side reaction is often catalyzed by the palladium-phosphine complex itself, and studies have shown that bulkier phosphine ligands can paradoxically accelerate it.[8][9]
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[10]
-
Select the Right Pd Precursor: Using Pd(0) sources like Pd₂(dba)₃ instead of Pd(OAc)₂ can sometimes reduce protodeboronation as the side reaction may involve Pd(II) species.[9]
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeboronation.[8] While water can promote the desired coupling, an excess can favor the side reaction.[8]
-
Careful Ligand Selection: While bulky ligands are often necessary, screening different types (e.g., cyclohexyl-substituted vs. tert-butyl-substituted) may identify a ligand that minimizes this unproductive pathway.[9]
-
Another common side reaction is hydrodehalogenation , where the aryl halide is reduced instead of coupled.[10] This can be minimized by ensuring dry conditions and using high-purity reagents.[10]
Q4: How does the palladium source or precatalyst affect the reaction?
The choice of palladium source is critical for generating the active Pd(0) catalyst efficiently. Using pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G3), often provides more reproducible results than generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[10][11] Modern precatalysts are designed for high stability and rapid activation to the monoligated Pd(0) species, which is believed to be the active catalyst.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Catalyst Activation: The Pd(II) or Pd(0) source is not being effectively reduced to the active monoligated Pd(0) species. | • Switch to a well-defined palladium(II) precatalyst with a 1:1 ligand-to-metal ratio.[11]• Ensure the base is competent for the specific catalyst system. |
| 2. Catalyst Inhibition/Deactivation: Heteroatoms in the substrate or product are coordinating to the palladium center, inhibiting catalysis.[1][12] | • Use a more sterically hindered ligand to prevent inhibitory binding.[1][12]• Increase catalyst loading, but be mindful of cost. | |
| 3. Substrate is Too Unreactive: The C-X bond (e.g., C-Cl) is too strong for oxidative addition. | • Use a more electron-rich phosphine ligand to accelerate oxidative addition.[2][4]• Increase the reaction temperature. | |
| Low Selectivity (Mixture of Products) | 1. Competitive Side Reactions: Protodeboronation or hydrodehalogenation is consuming starting materials. | • For protodeboronation, use anhydrous solvents and screen bases. Consider a Pd(0) source.[8][9]• For hydrodehalogenation, ensure reagents are pure and the system is free of moisture.[10] |
| 2. Poor Regioselectivity (for polyhalogenated substrates): The catalyst is not differentiating between two or more reactive sites. | • Fine-tune the ligand's steric and electronic properties. Sometimes a slightly less bulky ligand can improve selectivity.[10]• Vary the solvent. Polar coordinating solvents can alter selectivity compared to nonpolar solvents.[13][14]• Supramolecular strategies, such as using sulfonated ligands with specific cations, can direct selectivity.[15] | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions. | • Lower the reaction temperature.[10]• Consider a more robust ligand, such as a different biarylphosphine or an N-heterocyclic carbene (NHC).[10][11] |
| 2. Inhibitory Byproduct Formation: A reaction byproduct (e.g., iodide ions) may be precipitating or inhibiting the catalyst.[16] | • If using aryl iodides in Buchwald-Hartwig aminations, consider switching to the corresponding bromide or chloride, which are often more reactive in this specific transformation.[16] |
Data Presentation: Ligand and Solvent Effects
The choice of ligand and solvent can dramatically influence reaction outcomes. The tables below summarize representative data for common cross-coupling reactions.
Table 1: Effect of Bulky Phosphine Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Solvent | Base | Yield (%) | Selectivity (Coupling vs. Protodeboronation) |
| 1 | P(t-Bu)₃ | Toluene | K₃PO₄ | 85 | Moderate |
| 2 | XPhos | Dioxane | K₃PO₄ | 95 | High |
| 3 | SPhos | Toluene | Cs₂CO₃ | 92 | High |
| 4 | P(o-tolyl)₃ | Toluene | K₃PO₄ | 78 | Moderate to Low |
| 5 | PCy₃ | Toluene | K₃PO₄ | 90 | Very High (low protodeboronation)[9] |
Data compiled for illustrative purposes from general findings in the cited literature.[8][9]
Table 2: Effect of Solvent on Selectivity in the Coupling of a Dihaloarene
| Entry | Ligand | Solvent | Diarylation Yield (%) | Monoarylation Yield (%) |
| 1 | IPent (NHC) | Benzene | 98 | 2 |
| 2 | IPent (NHC) | THF | 55 | 45 |
| 3 | SPhos | Benzene | 40 | 60 |
| 4 | SPhos | THF | 85 | 15 |
This table illustrates that for some ligand classes (NHCs), non-coordinating solvents like benzene favor exhaustive diarylation, while for phosphines, the opposite trend can be observed. Data adapted from reference[13].
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe to achieve the desired concentration (typically 0.1–0.5 M).
-
Reaction Execution: Seal the vial and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations: Mechanisms and Workflows
Diagram 1: The Role of Bulky Ligands in the Pd Catalytic Cycle
Caption: The catalytic cycle is enhanced by bulky phosphines (L).
Diagram 2: Troubleshooting Workflow for Low Selectivity
Caption: A logical workflow for diagnosing selectivity issues.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Handling and Quenching of Unreacted Diethylphosphine
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted diethylphosphine. This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. Strict adherence to these protocols is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a pyrophoric liquid that ignites spontaneously in air.[1][2][3][4][5] It is also water-reactive, potentially producing flammable gases upon contact with moisture.[6] The vapors are harmful if inhaled, and the liquid can cause severe skin and eye burns.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE setup is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[1][2][7]
-
Hand Protection: Nitrile gloves worn underneath neoprene or other chemical-resistant gloves are recommended.[1] Some sources also suggest fire-resistant gloves like Nomex or Kevlar.[2][8]
-
Body Protection: A flame-resistant lab coat (e.g., made of Nomex) is essential.[1][2][3][8] Standard cotton lab coats are preferable to synthetic materials, which can melt onto the skin.[2][3]
Q3: What is the proper environment for handling this compound?
A3: All manipulations of this compound must be performed under an inert atmosphere in a certified chemical fume hood or a glove box.[1][7][8][9] The work area should be free of clutter and flammable materials.[1][2][4] An eyewash station and safety shower must be readily accessible.[1][5][7] It is highly recommended to work with a "buddy" and never alone.[1][8]
Q4: How should I store unreacted this compound?
A4: this compound should be stored under an inert atmosphere in a tightly sealed container, often packaged with a septum seal.[1][3][4] Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like oxidizers.[4]
Troubleshooting Guides
Issue: A small spill of this compound has occurred in the fume hood.
Solution:
-
Stay Calm: Do not panic.
-
Containment: If it is safe to do so, cover the spill with an inert material like dry sand, vermiculite, or earth.[9][10] Do NOT use water or combustible materials like paper towels.[5]
-
Alert Others: Inform your lab colleagues and supervisor immediately.
-
Quenching: The contained material must be quenched using the appropriate procedure before disposal.
-
Disposal: Dispose of the quenched material as hazardous waste according to your institution's guidelines.
Issue: The needle or cannula is clogged during a transfer.
Solution:
-
Do Not Force It: Forcing a clogged needle can cause it to break or detach, leading to a spill.
-
Safe Removal: Carefully remove the needle from the reaction vessel and the reagent bottle while maintaining an inert atmosphere as much as possible.
-
Immediate Quenching: Immediately and carefully quench the clogged needle by immersing it in a beaker of inert solvent like hexane, and then slowly adding a quenching agent like isopropanol.[10][11]
-
Use a New Needle: Use a new, dry needle to complete the transfer. To prevent clogging, consider using a larger gauge needle.[4]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₄H₁₁P |
| Molecular Weight | 90.10 g/mol |
| Density | 0.782 g/mL at 25 °C |
| Hazard Class | Pyrophoric Liquid, Category 1 |
Source: Sigma-Aldrich
Experimental Protocols
Protocol: Quenching of Unreacted this compound
This is a general procedure for quenching pyrophoric liquids and should be performed with extreme caution. Always consult your institution's specific safety protocols.
Materials:
-
Unreacted this compound solution
-
Inert, high-boiling solvent (e.g., toluene or hexane)
-
Isopropanol
-
Deionized water
-
Dry ice/acetone or ice/water bath
-
Schlenk flask or a three-necked round-bottom flask equipped with a stir bar, dropping funnel, and an inert gas inlet.
Procedure:
-
Inert Atmosphere: Ensure the reaction flask is oven-dried, cooled under a stream of inert gas (argon or nitrogen), and maintained under a positive pressure of inert gas throughout the procedure.[12]
-
Dilution: Transfer the unreacted this compound to the reaction flask using a syringe or cannula. Dilute the this compound with an equal volume of an inert, high-boiling solvent like toluene or hexane.[3][12]
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath or to 0 °C with an ice/water bath.[3][12]
-
Initial Quenching: Slowly add isopropanol dropwise from the addition funnel with vigorous stirring.[5][11][12] The rate of addition should be controlled to prevent a rapid temperature increase.
-
Secondary Quenching: Once the addition of isopropanol no longer produces a vigorous reaction, a 1:1 mixture of isopropanol and water can be slowly added.[12]
-
Final Quenching: After the isopropanol/water mixture is added and the reaction subsides, slowly add deionized water to ensure complete quenching.[12]
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.[12][13]
-
Neutralization and Disposal: Neutralize the solution with a weak acid (e.g., citric or acetic acid) before disposing of it as hazardous waste according to your institution's guidelines.[12]
Diagrams
Caption: Logical workflow for the safe handling and quenching of unreacted this compound.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. cmu.edu [cmu.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pnnl.gov [pnnl.gov]
- 10. sjsu.edu [sjsu.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Diethylphosphine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of diethylphosphine. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related organophosphorus compounds, namely diethyl phosphate and diethyl phosphite, to provide a robust comparative framework. All experimental data and protocols are presented to aid in the selection of the most suitable analytical methodology for your research needs.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical methods. The quantitative data presented is primarily based on validated methods for diethyl phosphate and diethyl phosphite, serving as a proxy for the expected performance for this compound analysis.
| Analytical Technique | Common Application | Sample Throughput | Selectivity | Sensitivity (Expected) | Quantitative Performance |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of volatile and semi-volatile compounds. | Medium to High | High | High | Linearity: 0.025 - 0.120 µg/mL (for Diethyl Phosphite)[1][2] Accuracy (% Recovery): 100.7 - 116.7% (for Diethyl Phosphite)[1][2] Precision (%RSD): < 15.0% (for Diethyl Phosphite)[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR) | Structural elucidation and purity determination. | Low to Medium | High | Moderate to High | Provides accurate relative and absolute quantification with appropriate standards.[2][3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of molecular structure. | High | Moderate | Low | Primarily qualitative, but can be used for quantitative analysis with calibration. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol is adapted from a validated method for diethyl phosphite and is expected to be suitable for this compound with appropriate optimization.[1][2]
a. Sample Preparation:
-
Due to the pyrophoric nature of this compound, all sample manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., toluene or hexane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering compounds.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B Series GC/MSD or equivalent.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of this compound using ³¹P NMR.
a. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Add a precise amount of an internal standard. The internal standard should be a stable, non-volatile compound with a simple ³¹P NMR spectrum that does not overlap with the analyte signal (e.g., triphenyl phosphate).
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
b. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz or equivalent.
-
Probe: 5 mm PABBO probe or equivalent.
-
Nucleus: ³¹P.
-
Decoupling: ¹H decoupling (inverse-gated decoupling is crucial for accurate quantification to suppress the Nuclear Overhauser Effect).[6]
-
Pulse Angle: 30-45°.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128).
c. Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration or purity of this compound based on the integral values, the number of phosphorus nuclei, and the known concentration of the internal standard.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the qualitative analysis of this compound to confirm its identity and functional groups.
a. Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, a thin film can be cast on a KBr window by evaporating a solution of the compound in a volatile solvent.
-
All sample preparation should be performed in an inert atmosphere glovebox to prevent oxidation.
b. FTIR Spectrometer and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Detector: Deuterated Triglycine Sulfate (DTGS).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
c. Spectral Interpretation:
-
Identify characteristic absorption bands for P-H, C-H, and C-P bonds to confirm the structure of this compound.
Visualizing the Workflow and Relationships
The following diagrams illustrate the general experimental workflow for this compound characterization and the logical relationships between the analytical techniques.
Caption: A generalized experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques and characterization goals.
References
- 1. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 3. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to Diethylphosphine and Triethylphosphine as Ligands for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical factor in the design and optimization of transition metal catalysts. Among the vast library of phosphine ligands, small trialkylphosphines like diethylphosphine and triethylphosphine are foundational choices due to their strong electron-donating properties and relatively small steric profiles. This guide provides an objective comparison of these two ligands, supported by available experimental and computational data, to inform catalyst design and development.
This document delves into the steric and electronic properties of this compound and triethylphosphine, offering a comparative analysis of their key parameters. Detailed experimental protocols for the synthesis and characterization of such ligands are also provided to assist in practical applications.
Steric and Electronic Properties: A Quantitative Comparison
The efficacy of a phosphine ligand in a catalytic cycle is largely governed by its steric bulk and electronic character. These properties influence the stability of the metal complex, the rate of oxidative addition and reductive elimination, and the selectivity of the reaction. The primary metrics for quantifying these effects are the Tolman cone angle (θ) for steric bulk and the Tolman electronic parameter (TEP) and pKa for electronic properties.
| Parameter | This compound (Et₂PH) | Triethylphosphine (Et₃P) | Key Differences & Implications |
| Tolman Cone Angle (θ) | ~115° (calculated) | 132° | Triethylphosphine is sterically more demanding than this compound. This can influence the coordination number of the metal center and the accessibility of substrates. The smaller size of this compound may allow for the formation of more coordinatively saturated complexes or reduce steric hindrance around the metal, potentially leading to higher reaction rates in certain cases. |
| Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) | Not available | 2061.7 | While the TEP for this compound is not readily available, as a dialkylphosphine, it is expected to be a strong electron donor, similar to other trialkylphosphines. The TEP for triethylphosphine indicates it is a very strong electron-donating ligand, which generally leads to more electron-rich and reactive metal centers. |
| pKa of Conjugate Acid (HP(Et)₂H⁺ / HP(Et)₃⁺) | Not available | 8.69 | The pKa value of protonated triethylphosphine reflects its strong basicity and electron-donating ability. Although the pKa for protonated this compound is not available, it is expected to be a strong base as well, though likely slightly less basic than triethylphosphine due to the presence of one less electron-donating ethyl group. |
Impact on Catalytic Performance: An Overview
While direct, side-by-side experimental comparisons of this compound and triethylphosphine in specific catalytic reactions are limited in the literature, their differing steric and electronic profiles allow for well-founded inferences regarding their potential performance.
Trialkylphosphines, in general, are known to be excellent ligands for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, particularly with less reactive substrates like aryl chlorides.[1] Their strong electron-donating nature facilitates the oxidative addition step, which is often rate-limiting.
The key distinction between this compound and triethylphosphine lies in their steric bulk. The larger cone angle of triethylphosphine can be advantageous in promoting reductive elimination and preventing the formation of undesired, overly stable catalyst resting states. Conversely, the smaller steric footprint of this compound might be beneficial in reactions where substrate coordination is hindered or when a higher coordination number at the metal center is desirable.
The choice between these two ligands will, therefore, be highly dependent on the specific reaction, the metal center, and the substrates involved. For instance, in reactions where steric crowding is a concern, the less bulky this compound might be a more suitable choice.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for the synthesis and characterization of phosphine ligands and their metal complexes. Below are representative protocols for the synthesis of trialkylphosphines and the characterization of their fundamental properties.
Synthesis of Triethylphosphine
Reaction: PCl₃ + 3 EtMgCl → PEt₃ + 3 MgCl₂
Procedure: This procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
A solution of ethylmagnesium chloride (EtMgCl) in an ethereal solvent (e.g., THF or diethyl ether) is prepared or obtained commercially.
-
The Grignard reagent is added dropwise to a stirred solution of phosphorus trichloride (PCl₃) in the same solvent at a low temperature (typically 0 °C or below).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of an aqueous solution of a weak acid (e.g., ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.
-
The solvent is removed under reduced pressure, and the crude triethylphosphine is purified by distillation.
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ carbonyl stretching frequency of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2]
-
Synthesis of [LNi(CO)₃]: The complex is typically prepared by reacting the phosphine ligand (L) with tetracarbonylnickel(0) (Ni(CO)₄) in a suitable solvent like pentane or hexane under an inert atmosphere. Caution: Ni(CO)₄ is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.
-
IR Spectroscopy: The IR spectrum of the purified [LNi(CO)₃] complex is recorded in a non-polar solvent (e.g., hexane).
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman electronic parameter for the ligand L. A lower frequency indicates a more electron-donating ligand.
Determination of Tolman Cone Angle
The Tolman cone angle is a measure of the steric bulk of a ligand. While originally determined from physical models, it is now commonly calculated using computational methods from the crystal structures of metal-phosphine complexes.[3][4]
-
X-ray Crystallography: A single crystal of a metal complex containing the phosphine ligand of interest is grown. The crystal structure is then determined using X-ray diffraction.
-
Computational Modeling: Using the crystallographic data, the cone angle is calculated using specialized software. The model defines a cone with the metal at the apex and the outermost atoms of the ligand defining the base of the cone. The angle of this cone is the Tolman cone angle.
Visualizing Ligand Properties and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the steric comparison of the ligands, a typical experimental workflow for ligand synthesis and characterization, and a generalized catalytic cycle where such ligands are employed.
Caption: Steric cone comparison of this compound and Triethylphosphine.
Caption: Experimental workflow for ligand synthesis and characterization.
Caption: Generalized catalytic cycle involving a phosphine ligand.
Conclusion
Both this compound and triethylphosphine are potent electron-donating ligands valuable in homogeneous catalysis. The primary distinction between them is the greater steric bulk of triethylphosphine. This difference, while seemingly minor, can have significant implications for catalyst performance, influencing reaction rates, selectivity, and catalyst stability. The choice between these two fundamental ligands should be made based on a careful consideration of the specific requirements of the catalytic system. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
A Comparative Guide to Diethylphosphine Purity Validation by ³¹P NMR
For researchers, scientists, and drug development professionals utilizing diethylphosphine as a ligand or synthetic building block, ensuring its purity is paramount to achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of high-purity this compound with samples containing common impurities, utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as a precise analytical tool for quantification.
Data Presentation: ³¹P NMR Chemical Shifts and Purity Analysis
³¹P NMR spectroscopy offers a direct and quantitative method for assessing the purity of this compound. The ³¹P nucleus is 100% naturally abundant and provides a wide chemical shift range, allowing for clear differentiation between the parent phosphine and its oxidized impurities. The table below summarizes the expected ³¹P NMR data for a high-purity sample versus a sample contaminated with common oxidation products.
| Compound | Chemical Structure | Functional Group | Expected ³¹P Chemical Shift (ppm) | High-Purity Sample (Relative Integral %) | Impure Sample (Relative Integral %) |
| This compound | (CH₃CH₂)₂PH | Secondary Phosphine | ~ -20 to -40 | > 99.0% | 92.0% |
| This compound oxide | (CH₃CH₂)₂P(O)H | Phosphine Oxide | ~ +30 to +50 | < 0.5% | 5.5% |
| Diethylphosphinic acid | (CH₃CH₂)₂P(O)OH | Phosphinic Acid | ~ +45 to +65 | < 0.5% | 2.5% |
Note: Chemical shifts are referenced to an external 85% H₃PO₄ standard at 0.0 ppm. The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Logical Workflow for Purity Validation
The process of validating this compound purity using ³¹P NMR follows a systematic workflow, from sample preparation to final data analysis and decision-making.
Experimental Protocol: Quantitative ³¹P NMR Analysis
This protocol details the methodology for obtaining accurate and reproducible quantitative ³¹P NMR data for the analysis of this compound purity.
1. Sample Preparation:
-
Materials: this compound sample, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆), 5 mm NMR tubes, gas-tight syringe.
-
Procedure:
-
Due to the air-sensitive and pyrophoric nature of this compound, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
In an inert atmosphere, draw approximately 20-30 mg of the this compound sample into a gas-tight syringe.
-
Inject the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer equipped with a phosphorus-sensitive probe.
-
Parameters:
-
Nucleus: ³¹P
-
Decoupling: Inverse-gated ¹H decoupling. This is crucial as it decouples protons during signal acquisition only, preventing the Nuclear Overhauser Effect (NOE) which can lead to inaccurate signal integrations.[1]
-
Pulse Angle: A 30° or 45° pulse angle is recommended to reduce the required relaxation delay.
-
Relaxation Delay (d1): A long relaxation delay is essential for quantitative analysis to allow all phosphorus nuclei to fully return to thermal equilibrium before the next pulse. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus species in the sample is recommended. For small molecules like this compound and its derivatives, a d1 of 30-60 seconds is generally sufficient.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error) for the main this compound peak and any potential impurity peaks.
-
Reference: The chemical shifts should be referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.
-
3. Data Processing and Analysis:
-
Apply an exponential multiplication function with a small line broadening factor (e.g., 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum.
-
Integrate the area of the this compound signal and all other signals corresponding to phosphorus-containing impurities.
-
Calculate the purity by dividing the integral of the this compound peak by the sum of the integrals of all phosphorus-containing species and multiplying by 100.
Purity (%) = [Integral(this compound) / Σ Integrals(All P-species)] x 100
By adhering to this guide, researchers can confidently validate the purity of their this compound, ensuring the integrity and reproducibility of their synthetic and catalytic applications.
References
A Comparative Analysis of Alkyl vs. Aryl Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of a phosphine ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands profoundly influence the efficiency, selectivity, and scope of the catalytic process. This guide provides an objective comparison of two fundamental classes of phosphine ligands: alkylphosphines and arylphosphines, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.
The fundamental difference between these two ligand classes lies in the substituents attached to the phosphorus atom. Alkylphosphines feature sp³-hybridized carbon atoms bonded to phosphorus, while arylphosphines possess sp²-hybridized carbons from aromatic rings. This seemingly subtle distinction gives rise to significant variations in their electronic and steric profiles, which in turn dictate their behavior in the catalytic cycle.
Steric and Electronic Properties: A Quantitative Comparison
The steric and electronic nature of a phosphine ligand can be quantified using Tolman's parameters: the cone angle (θ) and the electronic parameter (TEP). The cone angle provides a measure of the ligand's steric bulk, while the TEP indicates its electron-donating or -withdrawing ability.
Generally, trialkylphosphines are more electron-donating (more basic) and often sterically bulkier than their triarylphosphine counterparts.[1] The higher electron density on the phosphorus atom in alkylphosphines enhances the oxidative addition step in the catalytic cycle by making the metal center more electron-rich.[1]
| Ligand | Type | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| P(CH₃)₃ (Trimethylphosphine) | Alkyl | 118 | 2064.1 |
| P(n-Bu)₃ (Tri-n-butylphosphine) | Alkyl | 132 | 2060.3 |
| P(i-Pr)₃ (Triisopropylphosphine) | Alkyl | 160 | 2055.3 |
| PCy₃ (Tricyclohexylphosphine) | Alkyl | 170 | 2056.4 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Alkyl | 182 | 2056.1 |
| PPh₃ (Triphenylphosphine) | Aryl | 145 | 2068.9 |
| P(o-tol)₃ (Tri-o-tolylphosphine) | Aryl | 194 | 2066.8 |
Data sourced from various chemical literature. TEP values are for Ni(CO)₃L complexes.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the choice of phosphine ligand is critical for its success, especially with challenging substrates like aryl chlorides. Bulky and electron-rich alkylphosphines have been shown to be highly effective for these transformations.[2][3]
The following table summarizes the performance of representative alkyl and aryl phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Alkyl | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | >95 |
| PPh₃ | Aryl | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <10 |
This data is illustrative and compiled from typical results in the literature for similar reactions.[4]
The superior performance of P(t-Bu)₃ in this case is attributed to its high electron-donating ability and steric bulk, which facilitates the oxidative addition of the less reactive aryl chloride and promotes the reductive elimination step.[2]
The Catalytic Cycle: Role of the Phosphine Ligand
The phosphine ligand plays a crucial role in several key steps of the Suzuki-Miyaura catalytic cycle. It stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and helps to prevent catalyst decomposition.
Figure 1. The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A detailed experimental protocol for a comparative Suzuki-Miyaura cross-coupling reaction is provided below. This procedure can be adapted to compare the efficacy of various alkyl and aryl phosphine ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃ or PPh₃)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice between alkyl and aryl phosphine ligands is a critical decision in the development of robust catalytic systems. Alkylphosphines, with their strong electron-donating properties and significant steric bulk, often exhibit superior performance in challenging cross-coupling reactions, particularly with less reactive substrates like aryl chlorides. In contrast, arylphosphines, while generally less reactive, offer greater air stability and are effective for a range of transformations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of transition metal-catalyzed reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing the Electronic Properties of Diethylphosphine Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electronic properties of phosphine ligands is crucial for catalyst design and synthesis. This guide provides a comparative assessment of the electronic parameter of diethylphosphine (PEt2H), contextualized with other common phosphine ligands. The primary method discussed is the determination of the Tolman Electronic Parameter (TEP), a widely accepted measure of ligand electron-donating ability.
The electronic nature of a phosphine ligand significantly influences the reactivity and stability of its metal complexes. The TEP, derived from the vibrational frequency of a carbon monoxide (CO) ligand in a nickel-carbonyl complex, offers a quantitative measure of a ligand's net electron-donating strength.[1] A lower CO stretching frequency (ν(CO)) indicates a more electron-donating phosphine, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond.[1]
Comparative Analysis of Phosphine Ligand Electronic Parameters
The Tolman Electronic Parameter is determined by measuring the A1 symmetric C-O stretching frequency of LNi(CO)3 complexes.[1] While a specific experimental TEP value for this compound (HPEt2) is not readily found in the surveyed literature, its electronic properties can be inferred to be intermediate between those of trialkylphosphines and less basic phosphines. Alkylphosphines are generally better electron donors than arylphosphines.[2]
For a robust comparison, the following table summarizes the experimental TEP values for a range of common phosphine ligands.
| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) [cm⁻¹] |
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| PCl₃ | 2097.0 |
| PF₃ | 2110.8 |
Data sourced from Wikipedia's compilation of Tolman Electronic Parameters.[1][3]
Experimental Protocol: Determination of the Tolman Electronic Parameter
The following is a detailed methodology for the synthesis of a phosphine-nickel-carbonyl complex and the subsequent measurement of its TEP.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) solution (handle with extreme caution in a well-ventilated fume hood due to high toxicity)[4]
-
Phosphine ligand (e.g., this compound)
-
Inert, dry solvent (e.g., hexane or toluene)
-
Schlenk line and glassware for inert atmosphere techniques
-
Infrared (IR) spectrometer
-
Gas-tight syringe
Procedure:
-
Preparation of the Nickel-Carbonyl Phosphine Complex:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of the phosphine ligand in the chosen solvent.
-
Using a gas-tight syringe, carefully add a stoichiometric equivalent of the Ni(CO)₄ solution to the phosphine solution. The reaction involves the displacement of one CO ligand by the phosphine ligand.[1]
-
Allow the reaction to stir at room temperature for a designated period (e.g., 30 minutes) to ensure complete formation of the Ni(CO)₃(phosphine) complex.
-
-
Infrared Spectroscopy Measurement:
-
Transfer the resulting solution to an IR cell suitable for air-sensitive samples.
-
Record the infrared spectrum of the solution, typically in the range of 1800-2200 cm⁻¹.
-
Identify the A1 symmetric CO stretching frequency, which is typically a sharp, intense band.[1] This value represents the Tolman Electronic Parameter for the phosphine ligand.
-
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying electronic interactions, the following diagrams are provided.
The Dewar-Chatt-Duncanson model illustrates the two primary electronic interactions: σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand's acceptor orbitals.[1] In the context of TEP, a more electron-donating phosphine increases the electron density on the nickel center, which in turn enhances the π-backbonding to the CO ligands. This increased backbonding populates the π* antibonding orbitals of CO, weakening the C-O bond and lowering its stretching frequency.
References
performance comparison of diethylphosphine in different cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. While bulky, electron-rich biaryl phosphine ligands developed by groups like Buchwald and Fu have become ubiquitous for their high reactivity, simpler trialkylphosphines such as diethylphosphine represent a more classical and economical, albeit less explored in recent literature, class of ligands. This guide provides a comparative overview of the expected performance of this compound in several key cross-coupling reactions, contextualized with experimental data for commonly employed alternative ligands.
General Principles of Phosphine Ligand Effects
The performance of a phosphine ligand in a cross-coupling reaction is governed by its steric and electronic properties.
-
Steric Bulk: Larger, bulkier ligands can promote the formation of monoligated palladium species, which are often more active in oxidative addition, and can facilitate reductive elimination.
-
Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition but can slow down reductive elimination.
This compound is a relatively small, electron-donating trialkylphosphine. In comparison to triarylphosphines like triphenylphosphine, it is more electron-donating and less sterically hindered. Compared to bulky trialkylphosphines like tri-tert-butylphosphine or the Buchwald biarylphosphines, it is significantly less bulky. These characteristics suggest that this compound may be effective in reactions where oxidative addition is rate-limiting and steric hindrance is not a major issue. However, it may be less effective in promoting the reductive elimination of sterically demanding products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >95 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | >95 | |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | RT-100 | >90 | [2] |
| Triphenylphosphine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 70-90 | [1] |
| This compound (Expected) | Pd(OAc)₂ | K₂CO₃/K₃PO₄ | Toluene/Dioxane | 80-110 | Moderate to Good | N/A |
Discussion of this compound Performance:
Direct comparative data for this compound in Suzuki coupling is scarce in recent literature. However, based on its properties as a moderately electron-rich and sterically unencumbered ligand, it is expected to promote the oxidative addition of aryl bromides and iodides. Its performance with less reactive aryl chlorides would likely be inferior to that of bulkier, more electron-rich ligands like SPhos or XPhos. The smaller steric profile might also lead to the formation of less active, bis-ligated palladium species.
Experimental Protocol: Suzuki-Miyaura Coupling with a Generic Trialkylphosphine Ligand
A general procedure, adaptable for this compound, is as follows:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the phosphine ligand (e.g., this compound, 0.02-0.10 mmol).
-
Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The ligand influences the regioselectivity and efficiency of the reaction.
Comparative Performance of Phosphine Ligands in the Heck Reaction
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100-120 | >90 (with aryl chlorides) | [3] |
| Triphenylphosphine | Pd(OAc)₂ | Et₃N | DMF | 100 | 80-95 | [4] |
| (o-tolyl)₃P | Pd(OAc)₂ | Et₃N | DMF | 100 | >90 | [5] |
| This compound (Expected) | Pd(OAc)₂ | Et₃N/K₂CO₃ | DMF/NMP | 100-140 | Moderate to Good | N/A |
Discussion of this compound Performance:
While no direct comparisons are readily available, a study on the Heck reaction of diethyl vinylphosphonate with aryl halides using a supported palladium catalyst provides some insight.[6] This suggests that related phosphine structures can be effective. For this compound as a ligand, its electron-donating nature would be beneficial for the oxidative addition of aryl halides. However, its small size may not be optimal for promoting the reductive elimination step, potentially leading to side reactions at higher temperatures.
Experimental Protocol: Heck Reaction with a Generic Trialkylphosphine Ligand
-
In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., Et₃N, 1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and the phosphine ligand (e.g., this compound, 0.02-0.10 mmol).
-
Add the solvent (e.g., DMF or NMP, 5 mL).
-
Degas the mixture and then heat to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC/LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.
Comparative Performance of Phosphine Ligands in Sonogashira Coupling
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Triphenylphosphine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-60 | >90 | [7] |
| P(t-Bu)₃ | Pd₂(dba)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | RT | >90 | [8] |
| XPhos | Pd(OAc)₂ | CuI | Et₃N/i-Pr₂NH | Toluene | RT-80 | >90 | |
| This compound (Expected) | Pd(OAc)₂ | CuI | Et₃N/piperidine | THF/DMF | RT-70 | Good | N/A |
Discussion of this compound Performance:
The Sonogashira reaction is often tolerant of a variety of phosphine ligands. The primary role of the phosphine is to stabilize the palladium(0) species. This compound, being a good σ-donor, should effectively stabilize the catalytic species. Its smaller size compared to bulky ligands might be less of a disadvantage in this reaction, particularly for unhindered substrates.
Experimental Protocol: Sonogashira Coupling with a Generic Trialkylphosphine Ligand
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol), the phosphine ligand (e.g., this compound, 0.02-0.04 mmol), and the copper(I) iodide (0.01-0.05 mmol).
-
Add the solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC/LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. This reaction is highly sensitive to the choice of ligand.
Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | >95 | [9] |
| BrettPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | >95 | [10] |
| XPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | 100 | >95 | [9] |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 80-95 | [11] |
| This compound (Expected) | Pd(OAc)₂ | NaOt-Bu/K₃PO₄ | Toluene/Dioxane | 100-120 | Low to Moderate | N/A |
Discussion of this compound Performance:
The Buchwald-Hartwig amination generally requires bulky, electron-rich ligands to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[12] The small steric profile of this compound would likely be a significant disadvantage, potentially leading to catalyst decomposition and low yields, especially with challenging substrates. While it might show some activity with simple aryl bromides and primary amines, it is not expected to be a general or high-performing ligand for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination with a Generic Trialkylphosphine Ligand
-
In a glovebox, charge a vial with the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol), the phosphine ligand (e.g., this compound, 0.02-0.10 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by GC/LC-MS.
-
After cooling, quench the reaction, extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. It is known for its high functional group tolerance.
Comparative Performance of Phosphine Ligands in Negishi Coupling
| Ligand | Palladium Precursor | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | THF | RT | >90 | [13] |
| P(t-Bu)₃ | Pd₂(dba)₃ | THF | RT | >90 | [2] |
| Triphenylphosphine | Pd(PPh₃)₄ | THF | 50 | 70-90 | [14] |
| dppf | Pd(dppf)Cl₂ | THF | 60 | >85 | [14] |
| This compound (Expected) | Pd(OAc)₂ | THF | RT-60 | Moderate to Good | N/A |
Discussion of this compound Performance:
Similar to the Suzuki coupling, the Negishi reaction benefits from electron-rich ligands to promote oxidative addition. This compound's electronic properties should be suitable for this step. A publication describing Pd-catalyzed Negishi couplings with diethylzinc exists, suggesting the compatibility of the diethyl moiety in the reaction environment, though in this case, it is part of the organometallic reagent rather than the ligand.[15] The performance of this compound as a ligand would likely be substrate-dependent, with better results for more reactive halides.
Experimental Protocol: Negishi Coupling with a Generic Trialkylphosphine Ligand
-
To a flame-dried flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the phosphine ligand (e.g., this compound, 0.02-0.10 mmol) in an anhydrous solvent (e.g., THF).
-
Add the organic halide (1.0 mmol).
-
Slowly add the organozinc reagent (1.1-1.5 mmol, typically as a solution in THF).
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC or GC/LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Visualizing Cross-Coupling Catalytic Cycles
The following diagrams illustrate the general catalytic cycles for the cross-coupling reactions discussed.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Sonogashira coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Negishi coupling.
Conclusion
This compound, as a simple trialkylphosphine ligand, is expected to show moderate to good performance in cross-coupling reactions where high steric bulk is not a primary requirement, such as the Sonogashira and potentially the Suzuki and Negishi couplings with reactive substrates. Its efficacy in more demanding transformations like the Buchwald-Hartwig amination or the coupling of aryl chlorides is likely to be limited compared to state-of-the-art bulky, electron-rich phosphine ligands. The provided experimental protocols offer a starting point for the investigation of this compound in these important synthetic methodologies. Further experimental studies are needed to fully elucidate the comparative performance of this compound and define its optimal application scope in modern cross-coupling chemistry.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Diethylphosphine-Metal Complexes
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is crucial in designing metal complexes for catalysis and other applications. Diethylphosphine and its derivatives, particularly triethylphosphine (PEt₃), represent a class of electron-rich, moderately bulky alkylphosphine ligands. This guide provides a comparative analysis of the characterization of metal complexes featuring triethylphosphine, contrasted with other common phosphine ligands, supported by experimental data and detailed protocols.
Comparison of Ligand Properties
The electronic and steric properties of phosphine ligands are fundamental to their function. These are commonly quantified by the Tolman Electronic Parameter (TEP) and the Tolman cone angle (θ). The TEP is determined from the C-O stretching frequency in [LNi(CO)₃] complexes; a lower value indicates stronger electron-donating ability. The cone angle is a measure of the ligand's steric bulk.
Table 1: Comparison of Steric and Electronic Properties of Selected Phosphine Ligands
| Ligand | Abbreviation | Tolman Electronic Parameter (TEP) (cm⁻¹) | Tolman Cone Angle (θ) (°) |
| Triethylphosphine | PEt₃ | 2061.7 | 132 |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | 182 |
As shown in Table 1, triethylphosphine is a stronger electron donor (lower TEP) than the widely used triphenylphosphine and is significantly less bulky. Compared to tri(tert-butyl)phosphine, it is a weaker donor but is substantially smaller, allowing for different coordination numbers and geometries at the metal center.
Spectroscopic and Structural Characterization
Characterization of these complexes relies heavily on spectroscopic techniques, particularly ³¹P NMR, and single-crystal X-ray diffraction for definitive structural elucidation.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for studying phosphine-containing organometallic complexes.[1] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom and changes significantly upon coordination to a metal center.
X-ray Crystallography
X-ray diffraction provides precise information on the solid-state structure, including metal-phosphorus (M-P) bond lengths and the bond angles that define the complex's geometry.[2]
Table 2: Comparative Spectroscopic and Structural Data for Palladium(II) Phosphine Complexes
| Complex | ³¹P NMR Chemical Shift (δ, ppm) | Pd-P Bond Length (Å) | P-Pd-P Bond Angle (°) |
| trans-[PdCl₂(PEt₃)₂] | ~13.5 (in a Pt complex)[3] | 2.316 (average) | 180 (idealized) |
| trans-[PdCl₂(PPh₃)₂] | 24.3 | 2.3394[1] | 180 |
| trans-[PdCl₂(P(i-Pr)₃)₂] | 36.3 | 2.3603 (6)[4] | 180 |
| Pd[P(t-Bu)₃]₂ | 85.5 | 2.281 | 171.1 |
Experimental Workflows and Methodologies
The synthesis and characterization of phosphine-metal complexes follow a well-established workflow.
Caption: General workflow for the synthesis and characterization of phosphine-metal complexes.
Experimental Protocols
Protocol 1: General Synthesis of trans-[PdCl₂(PR₃)₂] (R = Et, Ph)
This protocol is adapted from established methods for the synthesis of trans-[PdCl₂(PPh₃)₂].
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triethylphosphine (PEt₃) or Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or benzonitrile)
-
Schlenk flask and line for inert atmosphere operations
-
Stirring apparatus and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 equivalent) in the chosen anhydrous solvent.
-
In a separate flask, dissolve the phosphine ligand (2.1 equivalents) in the same solvent.
-
Slowly add the phosphine solution to the stirring suspension of PdCl₂ at room temperature.
-
The reaction mixture may be gently heated (e.g., to 40-60 °C) to ensure complete reaction, typically monitored by the dissolution of PdCl₂ and a color change.
-
Stir the reaction for 1-3 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or a non-solvent (e.g., hexane or diethyl ether) can be added to induce precipitation.
-
Collect the solid product by filtration under inert atmosphere, wash with a small amount of cold solvent or a non-solvent, and dry under vacuum.
Protocol 2: Characterization by ³¹P NMR Spectroscopy
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve 5-10 mg of the synthesized complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).
-
Transfer the solution to an NMR tube and seal it with a cap. For air-sensitive samples, a J. Young NMR tube or a flame-sealed tube is recommended.
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might involve:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): 2-5 seconds (can be longer for quantitative measurements)
-
Number of Scans: 16-128, depending on sample concentration.
-
-
Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).
Ligand Coordination and Structural Implications
The steric and electronic properties of the phosphine ligand directly influence the structure and potential reactivity of the metal complex. For instance, monodentate ligands like triethylphosphine can be contrasted with bidentate (chelating) ligands.
Caption: Comparison of monodentate (e.g., PEt₃) vs. bidentate (diphosphine) ligand coordination.
Conclusion
The characterization of this compound-metal complexes, and more commonly their triethylphosphine analogues, reveals them to be strong σ-donors with moderate steric bulk. This combination of properties makes them valuable alternatives to more traditional ligands like triphenylphosphine, particularly in catalytic applications where enhanced electron density at the metal center is desired without the extreme steric hindrance of ligands like tri(tert-butyl)phosphine. A thorough characterization using a combination of NMR spectroscopy, X-ray crystallography, and IR spectroscopy is essential for understanding the structure-activity relationships that govern their performance.
References
The Pivotal Role of Phosphine Ligand Cone Angle in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical step in optimizing catalytic reactions. The steric bulk of these ligands, often quantified by the Tolman cone angle, can profoundly influence reaction rates, selectivity, and overall efficiency. This guide provides an objective comparison of how phosphine ligand cone angles impact catalytic performance, supported by experimental data from Suzuki-Miyaura cross-coupling and hydroformylation reactions.
Data Presentation: Unveiling the Structure-Activity Relationship
The steric profile of a phosphine ligand, defined by its cone angle, directly impacts the accessibility of the metal center to the reactants. This, in turn, dictates the catalytic activity and selectivity of the resulting complex. Below, we present quantitative data from two distinct catalytic transformations to illustrate this fundamental principle.
Suzuki-Miyaura Coupling: A Case Study in Steric Influence
In a nickel-catalyzed Suzuki-Miyaura coupling of benzylic acetals with boronic acids, a systematic variation of the phosphine ligand reveals a clear correlation between the ligand's cone angle and the reaction yield. The data, adapted from a study by Doyle and coworkers, underscores the importance of optimizing steric parameters for efficient cross-coupling.[1]
| Phosphine Ligand | Cone Angle (θ) in ° | Reaction Yield (%) |
| P(tBu)₃ | 182 | 7 |
| PCy₃ | 170 | 65 |
| JohnPhos | 196 | 10 |
| XPhos | 213 | 12 |
| L1 (a tailored ligand) | 185 | 78 |
Table 1: Impact of phosphine ligand cone angle on the yield of a Ni-catalyzed Suzuki-Miyaura coupling reaction. Larger cone angles do not necessarily lead to higher yields, indicating an optimal steric window for this specific transformation.
Hydroformylation: The Bite Angle's Effect on Selectivity
In rhodium-catalyzed hydroformylation, the "bite angle" of diphosphine ligands—a related steric parameter—plays a crucial role in determining the regioselectivity (linear vs. branched aldehyde) and the turnover frequency (TOF) of the reaction. The following data, from a study on the hydroformylation of 1-octene, highlights how subtle changes in the ligand's geometry can dramatically alter the reaction outcome.
| Diphosphine Ligand | Natural Bite Angle (βn) in ° | l:b Ratio (linear:branched) | TOF (mol aldehyde/mol Rh·h) |
| Ligand 1 | 102.0 | 0.68 | 5766 |
| Ligand 5 | 111.4 | 1.45 | 6384 |
| Ligand 8 | 114.2 | 2.04 | 9148 |
| Ligand 9 | 120.6 | 1.78 | 14602 |
Table 2: Influence of diphosphine ligand bite angle on the regioselectivity and turnover frequency in the rhodium-catalyzed hydroformylation of 1-octene. A wider bite angle generally favors the formation of the linear aldehyde and increases the reaction rate.
Experimental Protocols: A Guide to Reproducible Research
Detailed methodologies are essential for the validation and extension of these findings. The following protocols outline the key steps for the Suzuki-Miyaura coupling and hydroformylation reactions discussed above.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on the work of Doyle and coworkers for the coupling of benzylic acetals.[1]
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Phosphine ligand
-
Benzylic acetal
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Ni(acac)₂ (5 mol %) and the phosphine ligand (10 mol %).
-
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous toluene (0.5 M) via syringe.
-
Add the benzylic acetal (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, add an internal standard.
-
Analyze an aliquot of the reaction mixture by gas chromatography (GC) or ¹H NMR to determine the reaction yield.
General Procedure for Rhodium-Catalyzed Hydroformylation
This protocol is a generalized procedure for the hydroformylation of alkenes using a rhodium-diphosphine catalyst.
Materials:
-
[Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)
-
Diphosphine ligand
-
Alkene substrate (e.g., 1-octene)
-
Toluene (anhydrous)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Rh(CO)₂(acac)] (0.1 mol %) and the diphosphine ligand (0.2 mol %).
-
Add anhydrous toluene to dissolve the catalyst precursor and ligand.
-
Add the alkene substrate.
-
Seal the reactor and purge several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas (1:1 CO:H₂).
-
Heat the reactor to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the conversion and regioselectivity.
Visualizing the Impact: Catalytic Cycles and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for evaluating the impact of phosphine ligands on a catalytic reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Workflow for evaluating ligand effects.
References
Diethylphosphine Ligand Effects on Reductive Elimination Rates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition metal-catalyzed cross-coupling reactions, the choice of ligand is paramount in dictating the efficiency and selectivity of the catalytic cycle. The reductive elimination step, where the final product is formed and the catalyst is regenerated, is often rate-determining. The electronic and steric properties of ancillary ligands, particularly phosphines, play a crucial role in modulating the rate of this critical step. This guide provides a comparative analysis of the anticipated effects of diethylphosphine ligands on reductive elimination rates, contextualized with experimental data from other common phosphine ligands.
Understanding the Influence of Phosphine Ligands on Reductive Elimination
Reductive elimination is the elementary step in which two cisoidal ligands on a metal center couple and are expelled from the coordination sphere, leading to a reduction in the metal's oxidation state.[1] The nature of the phosphine ligand (PR₃) bound to the metal center can significantly accelerate or decelerate this process through a combination of steric and electronic effects.
-
Electronic Effects : Electron-donating phosphines increase the electron density on the metal center. This increased electron density can destabilize the higher oxidation state of the metal complex, thereby promoting reductive elimination to a lower, more stable oxidation state. Conversely, electron-withdrawing phosphines can slow down reductive elimination by stabilizing the higher oxidation state.[2]
-
Steric Effects : The steric bulk of a phosphine ligand, often quantified by its cone angle, can also have a profound impact. Generally, bulkier phosphines promote reductive elimination. This is attributed to the relief of steric strain as the coordination number of the metal center decreases during the elimination process.[1] Furthermore, steric hindrance can enforce a geometry that is closer to the transition state for reductive elimination.
Comparative Performance: this compound vs. Alternative Ligands
Direct, side-by-side kinetic studies comparing this compound with a wide array of other phosphine ligands for reductive elimination are not abundant in the literature. However, by understanding the fundamental principles of ligand effects, we can extrapolate the expected performance of this compound. This compound, with two ethyl substituents, is an alkylphosphine that is more electron-donating than common triarylphosphines like triphenylphosphine (PPh₃) but less sterically demanding than bulky alkylphosphines such as tri-tert-butylphosphine (P(t-Bu)₃).
Based on these characteristics, this compound is expected to promote reductive elimination more effectively than many triarylphosphines due to its stronger electron-donating nature. However, its effect may be less pronounced than that of bulkier alkylphosphines where steric acceleration is a dominant factor.
Quantitative Data for Reductive Elimination with Various Phosphine Ligands
To provide a quantitative context, the following table summarizes experimental data for the rates of reductive elimination from various phosphine-ligated metal complexes. It is important to note that direct comparisons should be made with caution as reaction conditions and substrates vary.
| Ligand (PR₃) | Metal Complex System | Reaction | Rate Constant (k) or Half-life (t₁/₂) | Temperature (°C) | Reference |
| PMe₃ | CpRh(PMe₃)(Ph)(H) | Benzene elimination | k = 3.35 x 10⁻⁵ s⁻¹ | 23 | [2] |
| PMe₂Ph | CpRh(PMe₂Ph)(Ph)(H) | Benzene elimination | k = 1.08 x 10⁻⁴ s⁻¹ | 23 | [2] |
| PMePh₂ | Cp*Rh(PMePh₂)(Ph)(H) | Benzene elimination | k = 1.11 x 10⁻³ s⁻¹ | 24.5 | [2] |
| P(t-Bu)₃ | (P(t-Bu)₃)Pd(norbornyl)(N(H)Ar) | Alkylamine elimination | ΔG‡ = 22.6-25.5 kcal/mol | 40-65 | [3] |
| DPPF | (DPPF)Pd(Ar)(OAr') | Diaryl ether elimination | Relative rate ~1 | 80 | |
| D-t-BPF | (D-t-BPF)Pd(Ar)(OAr') | Diaryl ether elimination | Relative rate ~100 | 80 |
Note: Cp* = pentamethylcyclopentadienyl; DPPF = 1,1'-bis(diphenylphosphino)ferrocene; D-t-BPF = 1,1'-bis(di-tert-butylphosphino)ferrocene. Data is compiled from multiple sources and reaction systems to illustrate general trends.
Mechanistic Considerations and Experimental Design
The mechanism of reductive elimination is a critical aspect to consider when designing experiments to probe ligand effects. The process is typically concerted, involving a three-centered transition state. For square planar d⁸ complexes, common in palladium catalysis, reductive elimination can proceed from a four-coordinate species or via a three-coordinate intermediate formed after ligand dissociation.[4]
General Mechanism of Reductive Elimination
The following diagram illustrates the general pathway for reductive elimination from a square planar complex, highlighting the role of the phosphine ligand.
References
Safety Operating Guide
Safe Disposal of Diethylphosphine: A Procedural Guide for Laboratory Personnel
For immediate release:
This document provides essential operational and disposal protocols for diethylphosphine, a pyrophoric organophosphine compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is spontaneously flammable in air and reacts violently with water; therefore, meticulous handling under an inert atmosphere is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be thoroughly familiar with your institution's hazardous waste management policies.
-
Work Area: All manipulations of this compound must be conducted in a certified chemical fume hood or a glove box with an inert atmosphere (nitrogen or argon).[1][2] The work area should be free of flammable materials and clutter.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., Class D for metal fires, or dry sand/powdered lime) must be immediately accessible. An eyewash station and safety shower must be operational and within easy reach. Never work alone when handling pyrophoric materials.
Quantitative Data for Disposal Procedure
The following table summarizes key quantitative parameters for the safe quenching of this compound.
| Parameter | Value/Specification | Rationale |
| Initial Dilution of this compound | < 20% by weight in an inert solvent | To reduce the concentration of the pyrophoric material, allowing for better control of the exothermic quenching reaction.[2] |
| Quenching Vessel Size | At least double the final volume of the solution | To provide adequate headspace for potential gas evolution and prevent splashing.[1] |
| Cooling Bath Temperature | 0 °C (ice/water bath) | To dissipate the heat generated during the exothermic quenching reaction and prevent thermal runaway.[2] |
| Rate of Addition of Quenching Agents | Slow, dropwise | To maintain control over the reaction rate and prevent a violent, uncontrolled reaction.[1] |
Experimental Protocol: Quenching and Disposal of this compound
This procedure details the in-laboratory quenching (neutralization) of unwanted this compound. This process renders the material non-pyrophoric, allowing for safe collection as hazardous waste.
Materials:
-
This compound to be disposed of
-
Anhydrous, inert solvent (e.g., hexane or toluene)
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Deionized water
-
Three-neck round-bottom flask or Schlenk flask of appropriate size
-
Stir bar and magnetic stir plate
-
Addition funnel or syringe pump for slow addition
-
Ice/water bath
-
Inert gas source (nitrogen or argon) with bubbler
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation (Inert Atmosphere):
-
Set up the reaction flask with a stir bar, addition funnel, and an inlet for inert gas connected to a bubbler in a chemical fume hood.
-
Ensure all glassware is thoroughly dried (oven-dried or flame-dried) before use.[1]
-
Purge the entire system with inert gas (nitrogen or argon) to displace all air and moisture.[1]
-
-
Dilution:
-
Under a positive pressure of inert gas, transfer a suitable volume of dry, inert solvent (e.g., hexane) to the reaction flask. The volume should be sufficient to dilute the this compound to a concentration of less than 20% by weight.[2]
-
Begin stirring the solvent and cool the flask in an ice/water bath.
-
Slowly transfer the this compound into the stirred, cooled solvent.
-
-
Stepwise Quenching:
-
Step 3.1: Isopropanol Addition: Slowly and dropwise, add anhydrous isopropanol to the diluted this compound solution.[3] Monitor the reaction for any signs of gas evolution or temperature increase. Maintain a slow addition rate to keep the reaction under control.
-
Step 3.2: Ethanol Addition: Once the addition of isopropanol is complete and the initial reaction has subsided, begin the slow, dropwise addition of anhydrous ethanol.
-
Step 3.3: Methanol Addition: After the ethanol addition is complete and the reaction is quiescent, proceed with the slow, dropwise addition of anhydrous methanol.[3]
-
Step 3.4: Water Addition: The final and most critical step is the slow, dropwise addition of deionized water.[3] This step should only be initiated after the additions of all alcohols are complete and the reaction mixture shows no further signs of reactivity. Add water very cautiously, as it will react with any remaining unquenched material.
-
-
Completion and Waste Collection:
-
After the final water addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir under the inert atmosphere for several hours to ensure the reaction is complete.
-
Once the solution is stable at room temperature with no further signs of reaction, the quenching process is complete.
-
The resulting solution is now considered neutralized in terms of its pyrophoric hazard.
-
Carefully transfer the quenched solution to a designated and clearly labeled hazardous waste container.
-
-
Decontamination of Glassware:
-
The empty this compound container must be rinsed at least three times with a dry, inert solvent under an inert atmosphere.[1] These rinsates must be treated as pyrophoric and should be quenched using the same procedure outlined above.[1]
-
All other glassware that came into contact with this compound should also be carefully rinsed with an inert solvent, and the rinsate quenched.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Navigating the Risks: A Comprehensive Guide to Handling Diethylphosphine
For Immediate Use by Laboratory Professionals
Handling diethylphosphine requires stringent safety protocols due to its hazardous nature. This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure safe handling, from initial preparation to final disposal. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment. This compound is classified as a pyrophoric liquid, meaning it can spontaneously ignite in air.[1] It is also acutely toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE protocol is mandatory when working with this compound.[1] Engineering controls, such as a chemical fume hood, are the primary defense, but appropriate PPE is essential for personal protection.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield that meet ANSI Z87.1 or EN166 standards.[1][2][3] | Protects against splashes and vapors that can cause severe eye damage.[4][5] |
| Hand Protection | Chemically resistant gloves are required. A common recommendation for air-sensitive reagents is wearing nitrile gloves under neoprene or other heavy-duty gloves.[1] | Prevents skin contact, which can cause irritation or severe burns.[2][4] Always inspect gloves before use and remove them with care to avoid skin contamination.[4] |
| Skin and Body Protection | A flame-retardant laboratory coat, fully buttoned, over non-synthetic clothing (e.g., cotton).[1][2] Impervious clothing may be necessary for larger quantities.[6] | Provides a barrier against spills and splashes.[2] this compound is pyrophoric, making flame-retardant clothing essential.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or if irritation occurs.[2][7] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[4][6][7] | Protects against the inhalation of harmful vapors.[2] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot, preferably made of a chemical-resistant material.[2] | Protects feet from spills and falling objects.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is vital for the safe handling of this compound.
Pre-Operational Checks
-
Engineering Controls : Confirm that all work will be conducted in a certified chemical fume hood with adequate ventilation.[2][4] The area should be free of flammable materials.
-
Safety Equipment : Verify the location and functionality of the nearest eyewash station, safety shower, and a Class D dry powder fire extinguisher.[1][4]
-
Inert Atmosphere : Prepare and purge all glassware and transfer equipment (e.g., syringes, cannulas) with an inert gas like nitrogen or argon to prevent contact with air.
-
PPE Inspection : Before starting, inspect all PPE for any signs of damage or contamination.[2]
-
Review Safety Data Sheet (SDS) : Always review the SDS for this compound before beginning work to re-familiarize yourself with its hazards and emergency procedures.[2]
Handling Procedure
-
Container Inspection : Visually inspect the this compound container for any damage or leaks before opening it.[2]
-
Inert Transfer : Use standard air-free techniques (e.g., Schlenk line, glovebox) for all transfers.
-
Dispensing : Carefully dispense the required amount, avoiding any splashes. Use only non-sparking tools and equipment.[4][6]
-
Grounding : Ground and bond containers when transferring material to prevent static discharge.[7]
Post-Handling
-
Secure Container : Tightly close the this compound container under an inert atmosphere.[2]
-
Decontamination : Thoroughly clean the work area.[2] Carefully quench any residual this compound in equipment before cleaning. A common method involves the slow addition of a less reactive alcohol like isopropanol, followed by ethanol, methanol, and finally water, all performed in a fume hood.[1]
-
PPE Removal : Remove PPE carefully to avoid self-contamination.[2] Single-use items like gloves should be disposed of as hazardous waste.[2]
Emergency Procedures: Responding Effectively
In the event of an emergency, follow these procedures and always prioritize personal safety.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air immediately.[7] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention. |
| Spill | Evacuate the area and remove all sources of ignition.[4] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for disposal.[7] Use non-sparking tools.[4] |
| Fire | In case of a small fire, use a Class D dry chemical fire extinguisher or sand to smother it.[1] Do NOT use water.[1] For larger fires, evacuate the area and contact emergency services. Firefighters should wear self-contained breathing apparatus and full protective gear.[4] |
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused product, absorbent materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Quenching : Unused or residual this compound must be quenched before disposal.[1] This is a hazardous procedure that should only be performed by trained personnel in a fume hood, following established protocols.[1]
-
Institutional Procedures : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[2] Do not dispose of this compound down the drain or with general waste.[6]
Hazard Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Signal Word |
| Pyrophoric Liquid | H250 | Danger |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Danger |
| Skin Corrosion/Burns | H314 | Danger |
| Serious Eye Damage | H314 | Danger |
Safe Handling Workflow
Caption: Workflow for Safe this compound Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
